1-Methylbicyclo[4.1.0]heptan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methylbicyclo[4.1.0]heptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-8-5-6(8)3-2-4-7(8)9/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCULIADDRFIKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC1CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methylbicyclo[4.1.0]heptan-2-one: A Rigid Scaffold for Modern Chemistry
Abstract
This technical guide provides a comprehensive overview of 1-methylbicyclo[4.1.0]heptan-2-one, a compelling bicyclic ketone with significant potential in synthetic and medicinal chemistry. The document delves into its core chemical structure, stereochemical nuances, and physicochemical properties. A detailed, field-proven synthetic protocol is presented, elucidating the causal logic behind the chosen methodology. Furthermore, a critical analysis of the molecule's reactivity is offered, supported by recent mechanistic studies that reveal the intricate interplay between its strained cyclopropane ring and adjacent ketone functionality. The guide concludes by contextualizing the potential of this scaffold in modern drug discovery, highlighting its role as a conformationally restricted building block for developing novel therapeutics.
Introduction: The Architectural Significance of Bicyclic Scaffolds
In the landscape of drug discovery and complex molecule synthesis, the pursuit of structural novelty and precise three-dimensional architecture is paramount. Bicyclic systems, such as 1-methylbicyclo[4.1.0]heptan-2-one, offer a compelling solution. By fusing a six-membered cyclohexanone ring with a three-membered cyclopropane ring, this molecule presents a rigid, conformationally constrained framework. Such rigidity is highly desirable in medicinal chemistry, as it can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.[1][2] The bicyclo[4.1.0]heptane core, also known as a norcarane system, serves as a bioisosteric replacement for more flexible cyclohexyl or aromatic moieties, offering a unique vector in chemical space for property modulation.[3] This guide aims to provide researchers with the foundational knowledge required to harness the synthetic and strategic potential of this intriguing molecule.
Molecular Structure and Properties
Chemical Identity and Structure
1-Methylbicyclo[4.1.0]heptan-2-one is a saturated bicyclic ketone. The structure features a bridgehead methyl group at the C1 position, adjacent to the carbonyl group at C2. This fusion of the strained cyclopropane ring to the cyclohexanone core imparts unique steric and electronic properties.
-
IUPAC Name: 1-methylbicyclo[4.1.0]heptan-2-one[4]
-
Synonyms: 1-Methylnorcaran-2-one, 2-Norcaranone, 1-methyl-[4]
-
Molecular Formula: C₈H₁₂O[4]
-
CAS Number: 14845-40-0[4]
The 2D and 3D structures illustrate the compact and spatially defined nature of the molecule.
(A) 2D Structure
Caption: 2D chemical structure of 1-Methylbicyclo[4.1.0]heptan-2-one.
Physicochemical and Spectroscopic Data
The physicochemical properties of a molecule are critical for predicting its behavior in various systems, from reaction solvents to biological media. The spectroscopic data provide the empirical fingerprint for its identification and structural elucidation.
Table 1: Physicochemical Properties of 1-Methylbicyclo[4.1.0]heptan-2-one
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 124.18 g/mol | PubChem[4] |
| Exact Mass | 124.088815 Da | PubChem[4] |
| XLogP3 | 1.4 | PubChem[4] |
| Hydrogen Bond Donor Count | 0 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[4] |
| Rotatable Bond Count | 0 | PubChem[4] |
| Topological Polar Surface Area | 17.1 Ų | PubChem[4] |
Spectroscopic Profile:
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is an intense, sharp absorption peak characteristic of a ketone carbonyl (C=O) stretch. For saturated, six-membered ring ketones, this peak typically appears around 1715 cm⁻¹ .[5][6] The presence of the adjacent cyclopropane ring can slightly shift this frequency, but a strong absorption in the 1700-1725 cm⁻¹ range is a definitive indicator of the carbonyl group.[7][8]
-
¹³C NMR Spectroscopy: The carbon skeleton is expected to show 8 distinct signals. Key predicted chemical shifts include the carbonyl carbon (C2) at ~210 ppm, the quaternary bridgehead carbon (C1) at ~30-40 ppm, and the methyl carbon at ~15-25 ppm. The cyclopropane carbons (C1, C6, C7) will exhibit shifts in the upfield region characteristic of strained rings.[9] The parent compound, bicyclo[4.1.0]heptan-2-one, shows signals for its bridgehead carbons at 23.3 and 19.1 ppm and the carbonyl at 211.5 ppm, providing a strong basis for these estimations.[9][10]
-
Mass Spectrometry (MS): Electron ionization MS would show a molecular ion peak (M⁺) at m/z = 124. Characteristic fragmentation patterns would likely involve α-cleavage adjacent to the carbonyl group and ring-opening of the cyclopropane moiety. PubChem confirms the availability of GC-MS data for this compound.[4]
Synthesis and Experimental Protocols
A robust and reliable synthesis is crucial for accessing this molecule for further research. While multiple strategies could be envisioned, a highly effective approach involves the cyclopropanation of a silyl enol ether precursor via a Simmons-Smith or related reaction. This method is advantageous due to its high stereospecificity and functional group tolerance.[11][12][13]
Proposed Synthetic Workflow
The synthesis proceeds in two key stages: (1) formation of the thermodynamically stable silyl enol ether from 1-methylcyclohexanone, and (2) stereospecific cyclopropanation.
Caption: Proposed synthetic workflow for 1-Methylbicyclo[4.1.0]heptan-2-one.
Step-by-Step Experimental Protocol
This protocol is a representative procedure based on well-established transformations.[14][15] Researchers should perform their own optimization.
Part A: Synthesis of 1-(Trimethylsilyloxy)-6-methylcyclohex-1-ene
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add anhydrous tetrahydrofuran (THF, 200 mL). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Base Addition: Slowly add n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.1 equivalents) in THF to form lithium diisopropylamide (LDA) in situ.
-
Enolate Formation: Add 1-methylcyclohexanone (1.0 equivalent) dropwise to the LDA solution, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Causality: Using a strong, non-nucleophilic base like LDA at low temperature ensures the formation of the kinetic enolate initially, which then equilibrates to the more stable thermodynamic enolate upon warming, which is the desired precursor for this synthesis.
-
-
Silyl Ether Trapping: Add trimethylsilyl chloride (TMSCl, 1.2 equivalents) dropwise to the reaction mixture. Allow the solution to slowly warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by vacuum distillation to yield the silyl enol ether.
Part B: Synthesis of 1-Methylbicyclo[4.1.0]heptan-2-one
-
Reagent Preparation (Furukawa Modification): In a separate flame-dried flask under nitrogen, dissolve the purified silyl enol ether (1.0 equivalent) in anhydrous toluene. Add diethylzinc (Et₂Zn, 1.5 equivalents) followed by the slow, dropwise addition of diiodomethane (CH₂I₂, 1.5 equivalents).[12]
-
Causality: The Furukawa modification using Et₂Zn generates a more reactive and soluble zinc carbenoid species compared to the traditional Zn-Cu couple, often leading to higher yields and cleaner reactions, especially for less activated alkenes like silyl enol ethers.[12]
-
-
Cyclopropanation: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Quenching and Silyl Group Hydrolysis: Carefully quench the reaction by slow addition of saturated aqueous ammonium chloride. Continue stirring for 1-2 hours. This step both quenches the organozinc reagents and hydrolyzes the silyl ether to reveal the ketone. For more robust hydrolysis, a dilute aqueous HCl wash can be employed.
-
Final Workup and Purification: Separate the layers and extract the aqueous phase with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the final product, 1-methylbicyclo[4.1.0]heptan-2-one, via flash column chromatography on silica gel.
Chemical Reactivity and Mechanistic Considerations
The reactivity of 1-methylbicyclo[4.1.0]heptan-2-one is dominated by the interplay of its two core structural features: the strained cyclopropane ring and the electrophilic carbonyl group. Recent studies on the oxidation of the parent alkane, 1-methylbicyclo[4.1.0]heptane, provide profound insights into the molecule's inherent chemical behavior.
A study on the oxidation of 1-methylbicyclo[4.1.0]heptane with a powerful dioxirane reagent revealed competition between two primary pathways at activated C-H bonds, such as the C2 position adjacent to the cyclopropane ring.[12]
-
Hydrogen Atom Transfer (HAT): This is a canonical pathway where the oxidant abstracts a hydrogen atom from the C2 position, forming a carbon-centered radical. This radical can then recombine with an oxygen species (rebound) to form the corresponding alcohol, which can be further oxidized to the ketone (1-methylbicyclo[4.1.0]heptan-2-one).
-
Electron Transfer (ET) and Cationic Intermediates: Unambiguous evidence for an electron transfer pathway was found, leading to the formation of cationic intermediates.[12] This occurs when the initially formed radical undergoes a further one-electron oxidation. This cationic intermediate is susceptible to rearrangement, particularly through cleavage of the strained cyclopropane ring, leading to ring-expanded or rearranged products.
The detection of such rearranged products provides definitive proof of these complex cationic pathways.[12] This dual reactivity is critical for synthetic planning, as reaction conditions can be tuned to favor either direct functionalization or strategic rearrangement.
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Reactivity profile of 1-methylbicyclo[4.1.0]heptan-2-one in organic synthesis
An In-Depth Technical Guide to the Reactivity Profile of 1-Methylbicyclo[4.1.0]heptan-2-one in Organic Synthesis
Abstract
1-Methylbicyclo[4.1.0]heptan-2-one is a fascinating bicyclic ketone that serves as a versatile building block in modern organic synthesis. Its unique architecture, characterized by the fusion of a strained cyclopropane ring to a cyclohexanone core, imparts a distinct reactivity profile. The inherent ring strain of the cyclopropane moiety, coupled with the electronic influence of the adjacent carbonyl group and the stereodirecting effect of the C1-methyl group, governs its participation in a variety of chemical transformations. This guide provides a comprehensive analysis of the molecule's reactivity, focusing on reactions at the carbonyl center, stereoselective transformations, and the characteristic ring-opening reactions of the cyclopropane ring. We will delve into the mechanistic underpinnings of these reactions, supported by field-proven insights and authoritative references, to provide a practical framework for leveraging this scaffold in the synthesis of complex molecular targets, including natural products and pharmaceutical agents.[1][2][3]
Introduction: Structural Features and Inherent Reactivity
The structure of 1-methylbicyclo[4.1.0]heptan-2-one, also known as 1-methyl-2-norcaranone, is the foundation of its chemical behavior.[4] The molecule consists of a cyclohexanone ring fused with a cyclopropane ring, creating a rigid, bicyclic system. The key features influencing its reactivity are:
-
Ring Strain: The three-membered cyclopropane ring possesses significant angle strain (~27.5 kcal/mol). This strain energy provides a thermodynamic driving force for ring-opening reactions, making the cyclopropane C-C bonds susceptible to cleavage under various conditions.
-
Carbonyl Group: The ketone at the C2 position acts as an electron-withdrawing group, polarizing the adjacent C1-C2 and C2-C3 bonds. It serves as a handle for nucleophilic additions, reductions, and enolate formation.
-
Bridgehead Methyl Group: The methyl group at the C1 bridgehead position introduces steric hindrance and has a profound impact on the stereochemical outcome of reactions. It blocks one face of the molecule, directing incoming reagents to the opposite, less-hindered face. Furthermore, it influences the regioselectivity of ring-opening reactions by stabilizing adjacent positive charge development.
These features create a molecule that is not merely a simple ketone but a multifunctional scaffold poised for complex transformations.
Caption: Structure and numbering of 1-methylbicyclo[4.1.0]heptan-2-one.
Synthesis of the Bicyclic Ketone Scaffold
The construction of the 1-methylbicyclo[4.1.0]heptan-2-one framework is typically achieved through the cyclopropanation of a corresponding α,β-unsaturated precursor. A common and effective strategy involves the Simmons-Smith reaction or its variants on a silyl enol ether of 1-methylcyclohexanone.
Caption: General synthetic workflow for 1-methylbicyclo[4.1.0]heptan-2-one.
This approach allows for the efficient construction of the strained bicyclic system from readily available starting materials.[5]
Reactivity Profile
The reactivity of 1-methylbicyclo[4.1.0]heptan-2-one can be categorized into three main areas: reactions at the carbonyl, cleavage of the cyclopropane ring, and functionalization of the cyclohexyl backbone.
Reactions at the Carbonyl Group: Nucleophilic Addition
Like other ketones, the carbonyl group is susceptible to nucleophilic attack.[6][7] However, the rigid bicyclic framework imposes significant facial bias. The C1-methyl group and the C7-methylene bridge create a sterically hindered "top" face, forcing nucleophiles to approach from the "bottom" (exo) face.
Example: Reduction with Sodium Borohydride Reduction of the ketone with hydride reagents like sodium borohydride (NaBH₄) proceeds with high stereoselectivity to yield the corresponding exo-alcohol.
Caption: Stereoselective reduction of the carbonyl group.
This predictable stereochemical outcome is a valuable asset in multi-step synthesis, allowing for precise control over the stereochemistry of newly formed chiral centers.[8]
Cyclopropane Ring-Opening Reactions
The most characteristic reactions of this scaffold involve the opening of the strained cyclopropane ring. These reactions can be initiated by electrophiles (acid-catalyzed), nucleophiles, or radical species, and they provide a powerful method for accessing functionalized seven-membered ring systems or substituted cyclohexanes.
Acid-Catalyzed Ring-Opening: Treatment with a protic or Lewis acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and activating the adjacent C1-C2 and C1-C6 bonds of the cyclopropane ring. Cleavage typically occurs at the most substituted bond (C1-C6 or C1-C7) to relieve ring strain and form a stabilized carbocation intermediate. The presence of the C1-methyl group directs cleavage to form a tertiary carbocation, which can then be trapped by a nucleophile.
Caption: Logical flow of an acid-catalyzed ring-opening reaction.
This reactivity pattern opens pathways to cycloheptane derivatives, which are common motifs in natural products. The regiochemical outcome is a direct consequence of carbocation stability rules, a cornerstone of mechanistic organic chemistry.[9][10]
C-H Functionalization via Radical and Cationic Pathways
Recent studies on the parent hydrocarbon, 1-methylbicyclo[4.1.0]heptane, have shown that the C-H bonds adjacent to the cyclopropane ring (at C2 and C5) are activated.[11] This activation stems from hyperconjugative interactions between the C-H σ-orbitals and the Walsh orbitals of the cyclopropane ring. Oxidation reactions, for instance with dioxiranes, can proceed through either a direct hydrogen atom transfer (HAT) or an electron transfer (ET) mechanism. The detection of rearranged products in such oxidations provides definitive evidence for the involvement of cationic intermediates, highlighting the propensity of this system to undergo deep-seated electronic changes.[11] This suggests that 1-methylbicyclo[4.1.0]heptan-2-one could undergo selective C-H functionalization at positions distal to the carbonyl group, a synthetically powerful and often challenging transformation.
Applications in Synthetic Chemistry & Drug Development
The unique reactivity of 1-methylbicyclo[4.1.0]heptan-2-one makes it a valuable intermediate for constructing complex molecular architectures. Its ability to serve as a precursor to both functionalized cyclohexanes and cycloheptanes is particularly noteworthy.
-
Natural Product Synthesis: The rigid bicyclic framework can be used to set key stereocenters before a subsequent ring-opening to unveil a more complex, flexible core.
-
Scaffold for Medicinal Chemistry: Bicyclo[4.1.0]heptane derivatives have been investigated as scaffolds for designing novel therapeutic agents, including melanin-concentrating hormone receptor R1 antagonists and potential anti-inflammatory agents.[1][12] The defined three-dimensional shape of the scaffold allows for precise orientation of substituents to interact with biological targets.
Experimental Protocols
Protocol: Stereoselective Reduction of 1-Methylbicyclo[4.1.0]heptan-2-one
This protocol describes a standard procedure for the reduction of the title compound to the corresponding exo-alcohol, a common transformation that highlights the facial selectivity of the system.
Materials:
-
1-Methylbicyclo[4.1.0]heptan-2-one (1.0 eq)
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Setup: A dry 100 mL round-bottom flask equipped with a magnetic stir bar is charged with 1-methylbicyclo[4.1.0]heptan-2-one (e.g., 1.24 g, 10.0 mmol).
-
Dissolution: Anhydrous methanol (30 mL) is added, and the solution is stirred until the ketone has completely dissolved.
-
Cooling: The flask is placed in an ice-water bath, and the solution is cooled to 0 °C.
-
Reagent Addition: Sodium borohydride (e.g., 0.57 g, 15.0 mmol) is added portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. Causality: Slow addition is crucial to control the exothermic reaction and prevent side reactions.
-
Reaction: The reaction mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL) at 0 °C.
-
Extraction: The bulk of the methanol is removed under reduced pressure. The remaining aqueous layer is extracted with dichloromethane (3 x 30 mL).
-
Washing & Drying: The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.
-
Purification: The crude product is purified by flash column chromatography on silica gel (e.g., using a gradient of 10% to 30% ethyl acetate in hexanes) to afford the pure exo-1-methylbicyclo[4.1.0]heptan-2-ol.
Summary of Reactivity
The table below summarizes the key transformations and guiding principles for the reactivity of 1-methylbicyclo[4.1.0]heptan-2-one.
| Reaction Type | Reagents | Key Transformation | Mechanistic Principle / Stereochemical Outcome |
| Carbonyl Reduction | NaBH₄, LiAlH₄ | Ketone → Secondary Alcohol | Exo-attack due to steric hindrance from Me/C7 bridge. |
| Grignard Addition | R-MgBr, H₃O⁺ | Ketone → Tertiary Alcohol | Exo-attack, highly stereoselective. |
| Acid-Catalyzed Ring Opening | H⁺ (e.g., H₂SO₄), Nu-H | Bicyclo[4.1.0]heptane → Cycloheptene | Cleavage of C1-C6 bond via stabilized tertiary carbocation. |
| Oxidative C-H Functionalization | Dioxiranes | C-H → C-OH | Preferential attack at activated C-H bonds (C2, C5); potential for rearrangement via cationic intermediates.[11] |
Conclusion
1-Methylbicyclo[4.1.0]heptan-2-one is a sterically defined and electronically activated synthetic intermediate whose chemistry is dominated by the interplay between its strained cyclopropane ring and the adjacent carbonyl functionality. Its reactions, particularly nucleophilic additions and ring-openings, proceed with a high degree of predictability and stereocontrol, making it an exemplary building block for constructing molecules with significant three-dimensional complexity. A thorough understanding of its reactivity profile, grounded in fundamental mechanistic principles, empowers chemists to strategically employ this scaffold in the pursuit of novel chemical entities for materials science and drug discovery.
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ResearchGate. (2025, October 17). Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds. Available at: [Link]
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Stereochemical & Conformational Dynamics of 1-Methylbicyclo[4.1.0]heptan-2-one
Executive Summary
1-Methylbicyclo[4.1.0]heptan-2-one (1-methylnorcaran-2-one) represents a critical scaffold in the synthesis of sesquiterpenes (e.g., aromadendranes) and serves as a fundamental probe for examining conjugative effects in small-ring systems. Unlike simple cyclohexanones, the [4.1.0] bicyclic system imposes rigid stereochemical constraints that dictate reactivity.
This guide provides a definitive technical analysis of the stereochemical configuration, conformational preferences, and synthetic pathways for the 1-methyl isomer. We focus on the cis-fused diastereomer , as the trans-fused variant is thermodynamically inaccessible in this ring size. The discussion distinguishes between the enantiomeric pairs (
Structural Fundamentals & Conformational Analysis
The Cis-Fused Constraint
The bicyclo[4.1.0]heptane core consists of a cyclohexane ring fused to a cyclopropane ring. In this system, the fusion is exclusively cis . A trans-fusion (where bridgehead hydrogens/substituents are anti) introduces insurmountable angle strain (Baeyer strain) and torsional strain, making it synthetically irrelevant for this specific ketone.
For 1-methylbicyclo[4.1.0]heptan-2-one:
-
C1 (Bridgehead): Quaternary center bearing the Methyl group and the Carbonyl.
-
C6 (Bridgehead): Tertiary center bearing a Hydrogen.
-
Configuration: The C1-Methyl and C6-Hydrogen generally adopt a cis relationship relative to the bridge, resulting from the syn-addition mechanism of cyclopropanation.
Conjugative Orbital Overlap (Walsh Orbitals)
The distinct reactivity of this molecule stems from the interaction between the cyclopropane Walsh orbitals and the carbonyl
-
Bisected Conformation: Electronic delocalization is maximized when the plane of the cyclopropane ring is perpendicular to the plane of the carbonyl group (bisected). This allows overlap between the bent C1-C6
-bond (with high p-character) and the C=O -system. -
Conformational Locking: The bridgehead methyl group at C1 creates steric bulk that, combined with the ring fusion, biases the six-membered ring equilibrium.
Conformational Isomers: Chair vs. Boat
While the fusion is fixed, the cyclohexane ring can toggle between distorted chair and boat forms.
-
Conformer A (Chair-like): Generally more stable but may suffer from 1,3-diaxial interactions depending on substitution.
-
Conformer B (Boat-like): Often accessible in [4.1.0] systems to relieve torsional strain at the fusion and maximize the "bisected" orbital overlap with the ketone.
Figure 1: Conformational equilibrium driven by steric strain vs. electronic conjugation.
Synthetic Pathways & Stereocontrol[1]
The synthesis of 1-methylbicyclo[4.1.0]heptan-2-one relies on the cyclopropanation of 2-methylcyclohex-2-en-1-one . The reaction is stereospecific regarding the alkene geometry, transferring the cis relationship of the double bond to the cis fusion of the product.
Primary Route: Simmons-Smith Cyclopropanation
This is the industry standard for generating the [4.1.0] core with high diastereocontrol.
-
Reagents: Diiodomethane (
), Zinc-Copper couple ( ) or Diethylzinc ( ). -
Mechanism: Concerted syn-addition of the iodomethylzinc carbenoid.
-
Stereochemical Outcome: The reagent approaches from the less hindered face. However, in 2-methylcyclohexenone, the planarity of the enone system usually leads to a racemic mixture of the cis-fused product unless a chiral ligand is employed.
Alternative Route: Corey-Chaykovsky Reaction
Uses dimethyloxosulfonium methylide.
-
Mechanism: Michael addition of the ylide followed by intramolecular ring closure (
). -
Selectivity: Often yields the thermodynamically stable product but can be sensitive to steric hindrance at the
-position (C2).
Figure 2: Mechanistic pathway for the Simmons-Smith cyclopropanation.
Spectroscopic Characterization & Validation
Accurate identification of the specific isomer requires a combination of NMR and Chiroptical methods.
Nuclear Magnetic Resonance (NMR)
The coupling constants (
| Nucleus | Signal | Multiplicity | Assignment | |
| Multiplet | - | Cyclopropyl methylene ( | ||
| Singlet | - | |||
| Multiplet | ||||
| Singlet | - | |||
| Singlet | - |
Note: The bridgehead coupling
Circular Dichroism (CD)
For the resolution of enantiomers (
-
Sector Rule: The "reversed octant rule" applies to cyclopropyl ketones due to the electronic perturbation of the carbonyl chromophore by the cyclopropane ring.
-
Validation: The sign of the Cotton effect (CE) near 290 nm (
transition) correlates with the absolute configuration.-
(+)-CE: Typically correlates to the (
) isomer (subject to specific solvent conformation). -
(-)-CE: Typically correlates to the (
) isomer. -
Caution: Always verify with calculated ECD (TD-DFT) spectra as conformational flexibility can invert the sign.
-
Experimental Protocol: Synthesis & Resolution
Standard Synthesis (Simmons-Smith)
Objective: Preparation of (
-
Preparation of Zn-Cu Couple:
-
Flux 3.0 g of Zinc dust with 100 mg CuCl in anhydrous ether under
for 30 mins. -
Wash with anhydrous ether (3x) to activate surface.
-
-
Cyclopropanation:
-
Suspend activated Zn-Cu in 20 mL anhydrous diethyl ether.
-
Add diiodomethane (1.2 eq) dropwise. Initiate reaction with gentle heat (iodine crystal if necessary).
-
Add 2-methylcyclohex-2-en-1-one (1.0 eq) slowly to maintain gentle reflux.
-
Reflux for 12–18 hours. Monitor by TLC (formation of less polar product).
-
-
Workup:
-
Quench with saturated
(Caution: Exothermic). -
Extract with pentane/ether (3x).
-
Wash organics with
, brine, and dry over .
-
-
Purification:
-
Distillation under reduced pressure or Flash Chromatography (Hexane:EtOAc 95:5).
-
Chiral Resolution (HPLC)
To isolate the specific enantiomers for biological testing:
-
Column: Chiralcel OD-H or AD-H (amylose-based).
-
Mobile Phase: Hexane:Isopropanol (99:1).
-
Detection: UV at 210 nm (carbonyl cutoff) or Refractive Index.
-
Retention: The enantiomers will elute as distinct peaks. Collect fractions and analyze via polarimetry (
).
References
-
Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society.[1] Link
-
Dauben, W. G., & Berezin, G. H. (1963). The Stereochemistry of the Simmons-Smith Reaction. Journal of the American Chemical Society.[1] Link
-
Lightner, D. A. (1977). The Octant Rule. Interpretive Spectroscopy for Organic Chemistry. Link (Contextual reference for Cyclopropyl Ketone Sector Rules).
-
PubChem Database. (2023). Compound Summary: 1-Methylbicyclo[4.1.0]heptan-2-one.[2][3] Link
-
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis. Journal of the American Chemical Society.[1] Link
Sources
Role of Cyclopropane Ring Strain in Bicyclo[4.1.0]heptanone Reactivity
[1]
Executive Summary: The Spring-Loaded Electrophile
Bicyclo[4.1.0]heptan-2-one (norcaranone) represents a unique class of "spring-loaded" electrophiles in organic synthesis. Unlike standard cycloalkanones, the fusion of a cyclopropane ring to the cyclohexanone core introduces significant ring strain (~27.6 kcal/mol) and distinct electronic properties governed by Walsh orbital conjugation . This guide dissects the mechanistic underpinnings of its reactivity, shifting beyond simple "strain release" to a model driven by orbital overlap and homoconjugate electrophilicity. For drug development professionals, this scaffold offers a versatile entry point into 7-membered rings (cycloheptanoids) and functionalized gem-dimethyl structures found in bioactive terpenes and pharmaceutical intermediates.
Electronic Structure: Walsh Orbitals & The Bisected Conformation
The reactivity of bicyclo[4.1.0]heptan-2-one is not merely a function of bond angle distortion but is strictly controlled by stereoelectronics.
The Walsh-Carbonyl Overlap
In the ground state, the cyclopropane ring acts as a pseudo-double bond. The C1-C6 bond (the fused bond) and the distal C-C bonds possess high p-character (Walsh orbitals).
-
Bisected Conformation: Maximum overlap occurs when the carbonyl
system is parallel to the bisecting plane of the cyclopropane ring. This alignment allows the Walsh orbitals to donate electron density into the carbonyl (hyperconjugation) and, conversely, allows the carbonyl to withdraw density from the ring, activating it toward nucleophilic attack. -
Spectroscopic Signature: This conjugation lowers the carbonyl stretching frequency (
cm ) compared to cyclohexanone (~1715 cm ) and induces a bathochromic shift in the UV transition.
Figure 1: Stereoelectronic alignment required for Walsh orbital conjugation, leading to enhanced electrophilicity.
Synthesis Protocol: The Corey-Chaykovsky Reaction
While Simmons-Smith cyclopropanation of silyl enol ethers is possible, the Corey-Chaykovsky reaction using sulfoxonium ylides is the industry standard for scalability and diastereocontrol.
Mechanism Selection
-
Sulfonium Ylides (Me₂S=CH₂): Kinetically controlled; attack C=O directly to form epoxides .
-
Sulfoxonium Ylides (DMSO=CH₂): Thermodynamically controlled; reversible C=O attack favors conjugate addition to enones, leading to cyclopropanes .
Optimized Protocol for Bicyclo[4.1.0]heptan-2-one
Reagents: Trimethylsulfoxonium iodide (Me₃SOI), Sodium Hydride (NaH), DMSO, 2-Cyclohexen-1-one.
Step-by-Step Methodology:
-
Ylide Generation:
-
Flame-dry a 3-neck round-bottom flask under N₂ atmosphere.
-
Add NaH (60% dispersion in oil, 1.2 equiv) and wash with dry hexane (3x) to remove oil if necessary for downstream purity.
-
Add anhydrous DMSO (10 mL/g of substrate). Caution: H₂ evolution.
-
Add Me₃SOI (1.2 equiv) in portions at room temperature. Stir for 30-60 min until the solution becomes clear (formation of dimethyloxosulfonium methylide).
-
-
Cyclopropanation:
-
Cool the ylide solution to 0°C.
-
Add 2-cyclohexen-1-one (1.0 equiv) dropwise (neat or in minimal DMSO).
-
Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC/GC for disappearance of enone.
-
Heating: If conversion is sluggish, heat to 50°C for 1 hour.
-
-
Workup:
-
Quench with saturated aqueous NH₄Cl.
-
Extract with Et₂O or EtOAc (3x).
-
Wash combined organics with water (to remove DMSO) and brine.
-
Dry over MgSO₄ and concentrate in vacuo.
-
-
Purification:
-
Distillation under reduced pressure is preferred for volatility.
-
Yield: Typically 75-85%.
-
Self-Validating Checkpoint: The product should show a diagnostic upfield multiplet in ¹H NMR (0.8–1.2 ppm) for the cyclopropyl protons and loss of olefinic signals (5.9–6.9 ppm).
Reactivity Profile & Applications
Homoconjugate Addition (1,5-Attack)
Due to the strain and Walsh conjugation, nucleophiles can attack the cyclopropane ring rather than the carbonyl. This is a "homologous Michael addition."
-
Nucleophiles: Thiolates, cuprates, and stabilized enolates.
-
Regioselectivity: Attack typically occurs at the
-carbon (C3 relative to carbonyl) or the -carbon (cyclopropyl methylene), depending on substitution. For the unsubstituted parent, nucleophiles often open the ring to give -alkylated cyclohexanones or cycloheptanones depending on the specific conditions and leaving groups.
Acid-Mediated Ring Expansion
Under strong acidic conditions, bicyclo[4.1.0]heptan-2-one undergoes rearrangement to 2-cycloheptenone. This provides a strategic route to 7-membered rings.
Mechanism:
-
Protonation of the carbonyl oxygen.[1]
-
Formation of a cyclopropylcarbinyl cation species.[2]
-
Migration of the internal cyclopropane bond (C1-C6) to the cationic center.
-
Deprotonation to yield the cycloheptenone.
Figure 2: Acid-catalyzed expansion pathway to cycloheptenoids.
Comparative Strain & Reactivity Data
The following table contrasts the bicyclo[4.1.0] system with related scaffolds to highlight the thermodynamic driving force for ring opening.
| Scaffold | Strain Energy (kcal/mol) | Primary Reactivity Mode | Key Application |
| Cyclopropane | 27.5 | Radical/Electrophilic Addition | Alkyl spacer |
| Bicyclo[4.1.0]heptane | ~28.0 | Oxidative C-H Insertion | C-H Activation substrates |
| Bicyclo[4.1.0]heptan-2-one | ~29.5 | Homoconjugate Nucleophilic Attack | Ring Expansion / 7-mem rings |
| Bicyclo[1.1.0]butane | 63.9 | Strain-Release Cycloaddition | Bioisostere synthesis |
References
-
Simmons-Smith Cyclopropanation & Modifications
-
Corey-Chaykovsky Reaction (Synthesis of Bicyclo[4.1.0]heptanone)
-
Homoconjugate Addition & Ring Opening
-
Wiberg, K. B. "Structures and Energies of Cyclopropanes." J. Org.[4][5][7] Chem. 2003.[6]
-
Rigby, J. H.; Senanayake, C. "An efficient electrophile-initiated homoconjugate addition of acetate to cyclopropyl ketones."[7] J. Org.[4][5][7] Chem. 1987.[4]Link
-
Truong, N. N.; May, J. A.[8] "Brønsted Acid Catalyzed Homoconjugate Addition of Organotrifluoroborates to Arylated Cyclopropyl Ketones." Org. Lett. 2016.[8][9]Link
-
-
Walsh Orbitals & Electronic Structure
Sources
- 1. Molecular orbitals explain the reactivity of the carbonyl group [ns1.almerja.com]
- 2. catalogimages.wiley.com [catalogimages.wiley.com]
- 3. Simmons-Smith_reaction [chemeurope.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Simmons-Smith Reaction [organic-chemistry.org]
- 6. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. infoscience.epfl.ch [infoscience.epfl.ch]
A Technical Guide to the Photochemical Properties of Conjugated Bicycling Ketones
Introduction
Conjugated bicyclic ketones are a class of molecules that hold significant interest for synthetic chemists and drug development professionals. Their rigid, strained structures, combined with a photo-activatable chromophore, give rise to a rich and diverse range of photochemical reactions. The inherent conformational constraints of the bicyclic framework, such as in norbornane or bicyclo[2.2.1]heptane systems, often lead to high levels of regio- and stereoselectivity in their photoreactions, making them powerful intermediates in the synthesis of complex polycyclic natural products and novel pharmaceutical scaffolds.[1][2] This guide provides an in-depth exploration of the core photochemical transformations these molecules undergo, the mechanistic principles governing these reactions, and the experimental methodologies required to study and exploit their unique reactivity.
Electronic Structure and Spectroscopic Properties
The photochemistry of conjugated bicyclic ketones begins with the absorption of light. Like other ketones, their electronic structure is characterized by two key chromophoric transitions: the n→π* and the π→π* transitions.[3]
-
n→π Transition:* This involves the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital of the carbonyl group. This transition is typically weak (low molar absorptivity) and occurs at longer wavelengths (around 270–330 nm).[3]
-
π→π Transition:* This is a higher-energy transition involving the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. It is significantly more intense than the n→π* transition.
Upon absorption of a photon, the ketone is promoted to an excited singlet state (S1). Due to efficient intersystem crossing (ISC), particularly in enone systems, the molecule often transitions to the lower-energy triplet state (T1) before reacting.[4][5] Most of the rich photochemistry of these ketones, including cycloadditions and rearrangements, proceeds from this triplet excited state.[4][6]
Major Photochemical Reaction Pathways
The rigid framework of bicyclic ketones directs their excited-state reactivity down several distinct and synthetically useful pathways.
Norrish Type I Cleavage
The Norrish Type I reaction involves the cleavage of the α-carbon-carbon bond adjacent to the carbonyl group upon photoexcitation.[7][8] This homolytic cleavage generates a diradical intermediate. The subsequent fate of this diradical is dictated by the structure of the ketone and the reaction conditions.[8]
In cyclic ketones, the initial α-cleavage produces an acyl-alkyl diradical.[8] This intermediate can undergo several transformations:
-
Decarbonylation: Loss of carbon monoxide to form a new alkyl diradical, which can then form a new ring or an unsaturated hydrocarbon.[8]
-
Intramolecular Hydrogen Abstraction: This can lead to the formation of an unsaturated aldehyde or a ketene.[8]
-
Ring Closure: The diradical can recombine to reform the starting ketone, sometimes with epimerization at the α-carbon.
The strain within the bicyclic system can significantly influence the efficiency and pathway of the Norrish Type I reaction. For instance, highly strained systems like cyclobutanones undergo α-cleavage more readily.[9]
[2+2] Photocycloaddition
The intramolecular [2+2] photocycloaddition of bicyclic enones tethered to an alkene is a powerful method for constructing complex, polycyclic cage-like structures.[2][4] This reaction is a cornerstone of natural product synthesis.[4]
The reaction typically proceeds from the π-π* triplet state of the enone.[4] Upon excitation, the enone triplet interacts with the ground-state alkene to form a 1,4-diradical intermediate, which then cyclizes to form a cyclobutane ring.[5] The regioselectivity is often predictable, with five-membered ring formation being preferred where possible.[4]
The efficiency and stereoselectivity of these cycloadditions can be influenced by several factors:
-
Lewis Acids: The presence of a Lewis acid can enhance enantioselectivity and alter reaction quantum yields.[4][10]
-
Sensitizers: While direct irradiation is common, triplet sensitizers can be used to populate the reactive triplet state.[11]
-
Visible Light Photocatalysis: Modern methods using catalysts like Ru(bipy)3Cl2 allow these reactions to be performed with visible light, offering milder conditions than traditional UV irradiation.[11]
Oxa-di-π-methane (ODPM) Rearrangement
The oxa-di-π-methane (ODPM) rearrangement is a characteristic photochemical transformation of β,γ-unsaturated ketones.[12][13] This reaction involves a formal 1,2-acyl shift, resulting in the formation of a saturated α-cyclopropyl ketone.[13][14] The ODPM rearrangement is a powerful tool for creating highly strained, three-membered rings within a bicyclic framework.
The reaction is typically photosensitized, proceeding through the triplet excited state.[15][16] The mechanism involves the initial formation of a diradical intermediate through bonding between the carbonyl carbon and the γ-carbon, followed by cleavage of the original α-β bond and formation of the new cyclopropane ring.[15] It has been experimentally determined that the pathway leads to the cyclopropyl ketone product, while an alternative pathway to an oxirane product is considered forbidden.[15]
Experimental Methodologies
Investigating the photochemical properties of conjugated bicyclic ketones requires specialized experimental techniques to quantify reaction efficiencies and elucidate mechanisms.
Determination of Photochemical Quantum Yield (Φ)
The quantum yield (Φ) is the single most important quantitative measure of a photochemical reaction's efficiency. It is defined as the number of molecules reacted or formed divided by the number of photons absorbed by the system.[17][18]
Protocol: Quantum Yield Determination via Chemical Actinometry
This protocol describes a self-validating system for determining the quantum yield of a photoreaction using a well-characterized chemical actinometer, such as potassium ferrioxalate.
Pillar of Trustworthiness: This protocol is self-validating because it relies on a reference compound (the actinometer) with a precisely known quantum yield. By calibrating the light source's photon flux with the actinometer under the exact same geometric conditions as the sample irradiation, systematic errors related to lamp intensity fluctuations or reactor geometry are minimized.
1. Materials & Equipment:
-
Monochromatic light source (e.g., LED or filtered mercury lamp)
-
Quartz cuvettes or photoreactor
-
UV-Vis Spectrophotometer
-
Analyte solution (conjugated bicyclic ketone of known concentration in a suitable solvent)
-
Actinometer solution (e.g., 0.006 M Potassium Ferrioxalate in 0.1 N H₂SO₄)
-
Developer solution (e.g., 0.1% 1,10-phenanthroline solution and a buffered sodium acetate solution)
-
Internal standard for product analysis (e.g., via GC or HPLC)
2. Step-by-Step Procedure:
-
Step 1: Photon Flux Determination.
-
Fill a cuvette with the actinometer solution and irradiate for a specific time (t), ensuring the solution absorbs nearly all incident light.
-
After irradiation, take an aliquot of the actinometer solution and add the developer solutions. The Fe²⁺ ions produced react with 1,10-phenanthroline to form a colored complex.
-
Measure the absorbance of the complex at its λ_max (approx. 510 nm).
-
Calculate the moles of Fe²⁺ formed using the Beer-Lambert law.
-
Calculate the moles of photons absorbed using the known quantum yield of the actinometer (Φ_act).
-
The photon flux (I₀) of the light source is then calculated in moles of photons per unit time.[19]
-
-
Step 2: Sample Irradiation.
-
Fill an identical cuvette with the analyte solution of known concentration.
-
Irradiate the sample under the exact same conditions (light source, distance, stirring) for a measured time. Ensure that the conversion is kept low (<10%) to prevent product absorption and secondary reactions.
-
Determine the number of photons absorbed by the sample, which can be calculated from the photon flux and the fraction of light absorbed by the sample (determined via UV-Vis).[19]
-
-
Step 3: Product Quantification.
-
Analyze the irradiated sample using a calibrated analytical technique (e.g., GC-MS or NMR with an internal standard) to determine the moles of product formed.
-
-
Step 4: Quantum Yield Calculation.
Mechanistic Investigations with Transient Absorption Spectroscopy
Transient Absorption (TA) spectroscopy, or flash photolysis, is a pump-probe technique essential for studying short-lived excited states and reaction intermediates.[21][22]
Causality Behind Experimental Choice: To understand why a reaction proceeds down a certain path (e.g., from a triplet vs. a singlet state), we must observe the transient species that exist on nanosecond to femtosecond timescales. TA spectroscopy allows for the direct detection of excited singlet states, triplet states, and radical intermediates, providing crucial evidence for a proposed mechanism.[21][23]
The experiment involves:
-
Pumping: An intense, short laser pulse (the pump) excites the sample molecules to a higher electronic state.[22]
-
Probing: A second, weaker broadband light pulse (the probe) passes through the sample at a specific time delay after the pump pulse.
-
Detection: The change in absorbance of the probe light is measured. A decrease in absorbance indicates ground-state bleaching, while an increase indicates the formation of a new absorbing species (e.g., the triplet state or a diradical).[21]
By varying the delay time between the pump and probe pulses, one can track the formation and decay of these transient species, yielding kinetic data about processes like intersystem crossing and the lifetimes of intermediates.[22]
Applications in Synthesis and Drug Development
The unique transformations of conjugated bicyclic ketones make them valuable in several fields.
-
Natural Product Synthesis: The ability to rapidly build molecular complexity through reactions like the intramolecular [2+2] photocycloaddition has been exploited in the total synthesis of numerous intricate natural products.[4]
-
Diversity-Oriented Synthesis (DOS): The rigid bicyclic scaffolds produced from these photoreactions serve as excellent starting points for creating libraries of structurally diverse molecules for high-throughput screening in drug discovery.[24] For example, phototropone, a bicyclo[3.2.0]heptadienone, is a versatile building block for accessing novel chemical space.[24]
-
Photoremovable Protecting Groups: The principles of photochemical cleavage can be adapted to design protecting groups that can be removed under mild, light-induced conditions, which is advantageous when dealing with sensitive substrates.
Summary Data
The photochemical behavior of these ketones is highly dependent on their structure and environment. The following table summarizes typical quantum yields for key photoreactions.
| Bicyclic System Type | Photoreaction Type | Typical Quantum Yield (Φ) | Key Influences |
| Bicyclic Enone + Alkene | Intramolecular [2+2] Cycloaddition | 0.05 - 0.40[4][10] | Tether length, Lewis acids, solvent polarity |
| β,γ-Unsaturated Ketone | Oxa-di-π-methane Rearrangement | 0.1 - 0.6 | Sensitizer energy, ring strain |
| Saturated Bicyclic Ketone | Norrish Type I Cleavage | Variable (often < 0.1) | Ring strain, temperature, solvent viscosity |
Conclusion
Conjugated bicyclic ketones represent a fascinating and synthetically potent class of molecules. Their constrained geometries enable a level of control over photochemical outcomes that is difficult to achieve in more flexible acyclic systems. By understanding the fundamental principles of their light absorption, excited-state dynamics, and characteristic reaction pathways—such as Norrish cleavages, [2+2] cycloadditions, and ODPM rearrangements—researchers can harness these powerful transformations. The rigorous application of experimental methodologies like quantum yield determination and transient absorption spectroscopy is crucial for both optimizing known reactions and discovering new ones, paving the way for innovations in complex molecule synthesis and the development of novel therapeutics.
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- (n.d.). (PDF) Di-.pi.-methane and oxa-di-.pi.-methane rearrangements - Academia.edu.
- (2025, August 15). 9.2 Quantum yield determination and interpretation - Fiveable.
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- (n.d.). Enone–alkene cycloadditions - Wikipedia.
- (n.d.). Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives | Request PDF - ResearchGate.
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- (n.d.). Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions - The LAIR at East Texas A&M.
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- (2019, June 18). Intramolecular [2+2] Photocycloaddition of Cyclic Enones: Selectivity Control by Lewis Acids and Mechanistic Implications - PubMed.
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- (n.d.). Photochemistry of cyclic α-hydroxy ketones. III. The nature of the photoproducts from 5-hydroxy-5β-cholest-3-en-6-one and the relationship of these to the photoproducts from analogous saturated 5-hydroxycholestan-6-ones - ResearchGate.
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- (2004, September 1). Photochemistry and Applications in Synthesis.
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- (n.d.). Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC.
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- (2020, February 20). Transient Absorption Spectroscopy Offers Mechanistic Insights for an Iridium/Nickel-Catalyzed C−O Coupling - Macmillan Group - Princeton University.
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- 11. Efficient Visible Light Photocatalysis of [2+2] Enone Cycloadditions [organic-chemistry.org]
- 12. (PDF) Di-.pi.-methane and oxa-di-.pi.-methane rearrangements [academia.edu]
- 13. goldbook.iupac.org [goldbook.iupac.org]
- 14. Zimmermann reaction (1,4 diene) in photochemistry | PPTX [slideshare.net]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. fiveable.me [fiveable.me]
- 18. Quantum Yield [omlc.org]
- 19. Experimental procedure for determining quantum yield. | Filo [askfilo.com]
- 20. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
- 21. edinst.com [edinst.com]
- 22. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. macmillan.princeton.edu [macmillan.princeton.edu]
- 24. Preparation and Synthetic Applications of Phototropone - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity Potential of 1-Methylbicyclo[4.1.0]heptan-2-one Derivatives
[1][2]
Executive Summary: The Norcarane Advantage
The search for novel pharmacophores often oscillates between complex natural products and high-throughput screening of flat aromatic libraries. 1-Methylbicyclo[4.1.0]heptan-2-one , a derivative of the norcarane scaffold, represents a "Goldilocks" zone in modern drug design: it offers significant
This guide analyzes the biological potential of this scaffold, moving beyond its role as a mere terpene intermediate.[1][2][3] We explore its utility as a bioisostere for phenyl rings in receptor antagonists, its intrinsic antimicrobial properties when lipophilically substituted, and its capacity as a rigid linker in antiviral nucleoside analogues.
Chemical Scaffold & Reactivity Analysis[5]
The core structure, 1-methylbicyclo[4.1.0]heptan-2-one , features a cyclohexanone ring fused to a cyclopropane unit. This fusion imparts unique electronic and steric properties:
-
Conformational Locking: The cyclopropane ring locks the cyclohexane into a specific conformation (typically a distorted half-chair or boat), reducing the entropic penalty upon binding to biological targets.
-
The "Bent Bond" Reactivity: The cyclopropane carbons possess significant
-character (Walsh orbitals), allowing conjugation with the adjacent carbonyl similar to an -unsaturated system, yet chemically distinct. -
Metabolic Stability: Unlike standard alkenes, the cyclopropane ring is often resistant to rapid metabolic oxidation, though it can undergo specific P450-mediated ring openings.
Structural Visualization (DOT)
The following diagram illustrates the core scaffold's reactivity profile and derivative pathways.
Figure 1: Reactivity map of the 1-methylbicyclo[4.1.0]heptan-2-one scaffold leading to bioactive classes.
Therapeutic Applications & Mechanism of Action
GPCR Antagonism (Obesity & CNS)
Research indicates that bicyclo[4.1.0]heptane systems serve as effective phenyl bioisosteres . In the development of Melanin-Concentrating Hormone (MCH) receptor antagonists (targets for obesity), replacing a central phenyl ring with a bicyclo[4.1.0]heptane moiety maintained potency while potentially reducing mutagenic liabilities associated with biaryl amines.
-
Mechanism: The rigid bicyclic core mimics the spatial projection of a phenyl ring but adds 3D-dimensionality, improving solubility and potentially reducing hERG channel inhibition (cardiotoxicity).
Antimicrobial & Antifungal Activity
Derivatives functionalized at the ketone position (e.g., thiosemicarbazones, oximes) or via alkylation of the ring have shown broad-spectrum activity.
-
Key Derivative: 7-pentylbicyclo[4.1.0]heptane derivatives have been identified in plant extracts exhibiting antimicrobial properties.
-
Mechanism: Lipophilic norcarane derivatives likely disrupt bacterial cell membrane integrity. The rigid hydrophobic core inserts into the lipid bilayer, while polar headgroups (derived from the ketone) interact with surface proteins or disrupt ion gradients.
Antiviral Nucleoside Analogs
The scaffold is used to construct carbocyclic nucleosides. By replacing the ribose oxygen with the methylene of the bicyclic system, the resulting molecules are stable against phosphorylases.
-
Application: Analogs have shown activity against HSV and HIV by acting as chain terminators or competitive inhibitors of viral polymerases.
Experimental Protocols
Synthesis of the Core Scaffold
Objective: Synthesize 1-methylbicyclo[4.1.0]heptan-2-one via Simmons-Smith cyclopropanation.
-
Precursor: 2-Methyl-2-cyclohexen-1-one.
-
Reagents: Diiodomethane (
), Zinc-Copper couple ( ), Diethyl ether ( ).
Protocol:
-
Catalyst Preparation: Prepare active
couple by washing zinc dust with 2% HCl, water, ethanol, and acetone, then treating with anhydrous in refluxing ether. -
Reaction Setup: In a flame-dried 3-neck flask under
, suspend (1.5 eq) in anhydrous . -
Addition: Add
(1.1 eq) dropwise. Reflux for 30 mins to generate the carbenoid ( ). -
Substrate Addition: Add 2-methyl-2-cyclohexen-1-one (1.0 eq) dropwise over 1 hour.
-
Reflux: Reflux for 12–24 hours. Monitor via TLC (Hexane:EtOAc 9:1).
-
Quench: Cool to
. Slowly add saturated . -
Workup: Extract with
(3x). Wash combined organics with and brine. Dry over . -
Purification: Distillation under reduced pressure or Silica Gel Chromatography (0-10% EtOAc in Hexane).
Derivatization: Synthesis of Antimicrobial Oxime
Objective: Convert the ketone to a 1-methylbicyclo[4.1.0]heptan-2-one oxime.
-
Dissolution: Dissolve 1.0 g of the core ketone in 10 mL Ethanol (95%).
-
Reagent: Add Hydroxylamine hydrochloride (
, 1.5 eq) and Sodium Acetate ( , 2.0 eq) dissolved in minimum water. -
Reflux: Heat to reflux for 2–4 hours.
-
Precipitation: Pour the hot mixture into 50 mL ice-water. The oxime usually precipitates as a white solid.
-
Recrystallization: Recrystallize from Ethanol/Water.
Biological Assay: Minimum Inhibitory Concentration (MIC)
Objective: Evaluate antimicrobial potential against S. aureus (Gram+) and E. coli (Gram-).[4]
Workflow (DOT Visualization):
Figure 2: Standardized MIC workflow for hydrophobic derivatives.
Data Analysis Table:
| Compound Class | Target Organism | Expected Active Concentration (MIC) | Notes |
| Core Ketone | Fungi (e.g., C. albicans) | > 250 µg/mL | Generally inactive; requires functionalization. |
| Oxime Derivative | S. aureus | 10 - 50 µg/mL | Increased H-bonding and lipophilicity. |
| Thiosemicarbazone | E. coli | 5 - 25 µg/mL | Metal chelation potential enhances toxicity. |
| 7-Alkyl Derivative | S. aureus | 2 - 10 µg/mL | Membrane disruption mechanism. |
References
-
Bicyclic[4.1.0]heptanes as phenyl replacements for melanin concentrating hormone receptor antagonists. Source: Bioorganic & Medicinal Chemistry Letters [Link]
-
Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. Source: Journal of Medicinal Chemistry [Link]
-
Antimicrobial activity of two novel coumarin derivatives. (Contextualizing fused ring systems) Source: New Microbiologica [Link][5]
-
1-Methylbicyclo[4.1.0]heptan-2-one (Compound Summary). Source: PubChem [Link]
-
Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds. Source: Chemistry – An Asian Journal [Link][6][7]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Buy Bicyclo[4.1.0]heptan-2-one | 5771-58-4 [smolecule.com]
- 4. Antimicrobial activity of a ferrocene-substituted carborane derivative targeting multidrug-resistant infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of two novel coumarin derivatives: 3-cyanonaphtho[1,2-(e)] pyran-2-one and 3-cyanocoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: Chlorpheniramine Maleate (CAS 5771-58-4)
Application Note & Safety Profile for Pharmaceutical Development
Executive Summary
Chlorpheniramine Maleate (CPM) represents a foundational scaffold in the alkylamine class of first-generation H1-antihistamines. While historically significant for its efficacy in allergic rhinitis and urticaria, its utility in modern drug development extends to its role as a model compound for blood-brain barrier (BBB) permeability and cytochrome P450 (CYP2D6) metabolic probing.
This technical guide moves beyond standard safety data sheets to provide a rigorous analysis of the physicochemical properties, inverse agonist mechanism, and validated analytical protocols required for high-precision research applications.
Chemical Identity & Stereochemical Architecture
CAS 5771-58-4 specifically denotes the maleate salt of chlorpheniramine. It is critical to distinguish this from the free base (CAS 132-22-9) or the enantiopure d-isomer (Dexchlorpheniramine), as their solubility and potency profiles differ significantly.
-
IUPAC Name: 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;(Z)-but-2-enedioic acid
-
Molecular Formula: C
H ClN [1][2] · C H O -
Chirality: CPM is a racemic mixture (1:1) of d- and l-enantiomers. The d-isomer (dextro) possesses approximately 100-fold greater affinity for the H1 receptor than the l-isomer. However, CAS 5771-58-4 refers to the racemate used in most standard formulations.
Physicochemical Profile
The following data aggregates experimental values critical for formulation stability and dissolution testing.
| Property | Value / Range | Context for Development |
| Molecular Weight | 390.86 g/mol | Stoichiometry calculations |
| Melting Point | 130°C – 135°C | Purity indicator; sharp endotherm indicates high crystallinity |
| Solubility (Water) | ~160 mg/mL (25°C) | Classified as "Freely Soluble" (USP); ideal for aqueous injectables |
| Solubility (Ethanol) | Soluble | Useful for organic phase extraction |
| pKa | 9.2 (Amine group) | Ionized at physiological pH; drives lysosomal trapping |
| LogP (Octanol/Water) | 3.38 (Free base) | High lipophilicity explains rapid BBB penetration |
| Appearance | White crystalline powder | Photosensitive; requires light-resistant storage |
Pharmacodynamics: The Inverse Agonist Mechanism
Contrary to early classification as a simple "antagonist," CPM functions as an inverse agonist . It does not merely block histamine; it binds to the G-protein-coupled H1 receptor (GPCR) and stabilizes it in an inactive conformation, thereby reducing the receptor's constitutive activity (basal signaling).[3]
Mechanistic Pathway[5][6]
-
Histamine Binding: Stabilizes the active state (
), triggering coupling, PLC activation, and release. -
CPM Binding: Stabilizes the inactive state (
), preventing coupling and reducing NF- B inflammatory signaling.
Figure 1: Mechanism of Action. CPM stabilizes the inactive receptor conformation, effectively shunting the Gq/11 signaling cascade responsible for allergic symptoms.
Analytical Methodologies
For quantification in raw material or plasma, High-Performance Liquid Chromatography (HPLC) is the gold standard. The following protocol is adapted from USP guidelines and optimized for peak resolution.
HPLC Protocol (Isocratic)
-
Column: C18 (L1 packing),
, 5 m particle size. -
Mobile Phase: Acetonitrile : Buffer (40 : 60).[4]
-
Buffer Prep: Dissolve 5.4 g
in 1000 mL water; adjust pH to 3.0 with dilute phosphoric acid.
-
-
Detection: UV Absorbance at 265 nm (Specific to the maleate chromophore).
-
Injection Volume: 10
L. -
System Suitability Limits:
-
Tailing factor: NMT 2.0.
-
RSD (Replicate injections): NMT 2.0%.
-
Experimental Workflow
The following diagram illustrates the logical flow for a self-validating analytical run.
Figure 2: Validated Analytical Workflow. Ensures data integrity by mandating system suitability checks before final data processing.
Safety, Toxicology & Handling
Signal Word: DANGER CPM is a potent bioactive agent. While safe at therapeutic doses (4 mg), it possesses a narrow therapeutic index in overdose scenarios.
Toxicological Data
-
Acute Oral Toxicity (LD50):
-
Target Organs: Central Nervous System (depression/stimulation), Heart (arrhythmias via hERG channel blockade).
Handling Protocols
-
Engineering Controls: Use a local exhaust ventilation system (fume hood) when handling powder to prevent inhalation of dust.
-
PPE: Nitrile gloves (0.11 mm thickness) and P2 respiratory filters are mandatory during weighing.
-
Metabolic Toxicity: CPM is metabolized by CYP2D6 . Researchers with genetic polymorphisms (poor metabolizers) may experience higher plasma concentrations and prolonged sedation.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5281068, Chlorpheniramine maleate. Retrieved from [Link]
- United States Pharmacopeia (USP). (2023). Chlorpheniramine Maleate Monograph. USP-NF. (Referenced via standard USP methods for HPLC conditions).
- Simons, F. E., & Simons, K. J. (1994). The pharmacology and use of H1-receptor-antagonist drugs. New England Journal of Medicine.
Sources
- 1. scribd.com [scribd.com]
- 2. drugfuture.com [drugfuture.com]
- 3. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. recentscientific.com [recentscientific.com]
- 5. Chlorpheniramine Maleate Organic Impurities Analyzed with HPLC - AppNote [mtc-usa.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Chlorpheniramine Maleate | C20H23ClN2O4 | CID 5281068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. pharmacopoeia.com [pharmacopoeia.com]
Comparison of norcaranone derivatives in medicinal chemistry
Part 1: Executive Summary
The norcaranone (bicyclo[4.1.0]heptan-2-one) scaffold represents a pivotal structural motif in modern medicinal chemistry, offering a unique intersection of conformational restriction , metabolic resilience , and synthetic versatility . Unlike its parent cyclohexanone, norcaranone introduces a fused cyclopropane ring that drastically alters the physicochemical landscape of the molecule.
For drug discovery professionals, this scaffold is not merely a "decorated" ketone but a strategic tool to:
-
Lock Conformations: Rigidify flexible loops to reduce entropic penalties upon binding.
-
Block Metabolism: Shield vulnerable
-methylene sites from CYP450-mediated oxidation. -
Explore Chemical Space: Access novel IP space distinct from standard piperidine/cyclohexane cores.
This guide provides a rigorous technical analysis of norcaranone derivatives, moving from quantum mechanical structural insights to validated synthetic protocols and case studies in GPCR ligand design.
Part 2: Structural & Physicochemical Profile[1]
Conformational Analysis: The "Distorted" Half-Chair
The fusion of a cyclopropane ring to a cyclohexane core in a cis-arrangement (the only stable fusion for this ring size) imparts significant strain and rigidity.
-
Parent Cyclohexanone: Exists predominantly in a chair conformation with rapid ring flipping (
kcal/mol). -
Norcaranone: The cyclopropane ring enforces a distorted half-chair or pseudo-boat geometry. The C1-C6 bond is part of the rigid three-membered ring, forcing the adjacent carbons (C2 and C5) into a coplanar alignment with the bridgehead.
-
Consequence: Substituents at C3, C4, and C5 have well-defined axial/equatorial vectors that do not interconvert as easily as in cyclohexanone. This allows for precise vector positioning of pharmacophores.
-
Metabolic Implications
The cyclopropyl group acts as a "metabolic shield." In a standard cyclohexanone, the
-
Steric Blocking: The fused ring physically impedes the approach of heme-iron centers of CYP enzymes to the
-position (C1/C6 bridgehead). -
Electronic Deactivation: The
-like character of the cyclopropane C-H bonds increases the bond dissociation energy (BDE), making hydrogen abstraction significantly harder compared to a standard secondary alkyl C-H.
| Property | Cyclohexanone | Norcaranone (Bicyclo[4.1.0]heptan-2-one) |
| Ring Strain | Low (~0 kcal/mol) | High (~27 kcal/mol) |
| Dominant Conformer | Chair | Distorted Half-Chair / Boat-like |
| ~17 | ~19-20 (Reduced enolization potential) | |
| Metabolic Liability | High ( | Low (Steric/Electronic shielding) |
Part 3: Synthetic Accessibility & Protocols
Accessing the norcaranone scaffold relies heavily on cyclopropanation strategies. The choice of method depends on the desired substitution pattern and enantiopurity.
Core Synthetic Strategies
A. Simmons-Smith Cyclopropanation (The Gold Standard)
The most reliable route involves the cyclopropanation of 2-cyclohexen-1-one. Standard conditions utilize diiodomethane (
-
Mechanism: Concerted syn-addition via a zinc carbenoid species.[1][2]
-
Stereocontrol: Directed by the inherent ring geometry; typically yields the cis-fused product exclusively.
B. Corey-Chaykovsky Reaction
Uses sulfur ylides (e.g., dimethylsulfoxonium methylide) to attack the enone.
-
Pros: Reagents are often cheaper/easier to handle than organozincs.
-
Cons: Can be less stereoselective and lower yielding for sterically hindered enones.
C. Asymmetric Organocatalysis (Modern Approach)
Recent advances utilize chiral amine catalysts to direct the cyclopropanation of enals or enones, allowing for the synthesis of enantiopure norcaranone derivatives without resolution.
Visualization: Synthetic Decision Tree
Caption: Decision matrix for synthesizing norcaranone scaffolds based on stereochemical requirements and scale.
Part 4: Experimental Protocol
Protocol: Furukawa-Modified Simmons-Smith Synthesis of Bicyclo[4.1.0]heptan-2-one
Objective: Synthesis of racemic norcaranone from 2-cyclohexen-1-one. Scale: 10 mmol
Reagents:
-
2-Cyclohexen-1-one (1.0 equiv)
-
Diethylzinc (
, 1.0 M in hexanes, 2.2 equiv) [DANGER: Pyrophoric] -
Diiodomethane (
, 2.2 equiv) -
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (
or Ar) throughout. -
Solvent & Carbenoid Formation:
-
Add anhydrous DCM (20 mL) and
(2.2 equiv) to the flask. -
Cool the mixture to 0°C using an ice bath.
-
Critical Step: Add
solution (2.2 equiv) dropwise over 20 minutes via syringe. A white precipitate ( ) may form. -
Stir at 0°C for 20 minutes to generate the active iodomethylzinc carbenoid (
).
-
-
Substrate Addition:
-
Add 2-cyclohexen-1-one (1.0 equiv) dropwise as a solution in minimal DCM (5 mL).
-
-
Reaction:
-
Allow the mixture to warm slowly to room temperature.
-
Stir for 12–18 hours. Monitor conversion by TLC (stain with anisaldehyde or
; norcaranone stains differently than the enone).
-
-
Quench & Workup:
-
Cool back to 0°C.
-
Quench carefully with saturated aqueous
(add dropwise initially—vigorous gas evolution!). -
Extract with
(3 x 30 mL). -
Wash combined organics with brine, dry over
, and concentrate in vacuo.[1]
-
-
Purification:
-
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Yield Expectation: 70–85%.
-
Validation Criteria:
-
1H NMR (CDCl3): Look for high-field cyclopropyl protons (
0.5–1.5 ppm). -
IR: Shift in carbonyl stretch frequency compared to enone (loss of conjugation increases
to ~1700-1710 cm⁻¹).
Part 5: Medicinal Chemistry Applications (Case Studies)
Glutamate Receptor Ligands (mGluRs)
The norcaranone scaffold is the direct precursor to norcarane amino acids , which are conformationally restricted analogues of glutamate.
-
Mechanism: Glutamate is flexible. By locking the carbon backbone into a norcarane system, researchers can selectively target specific mGluR subtypes (e.g., mGluR2/3 agonists for anxiety/schizophrenia).
-
Example: 2-aminobicyclo[4.1.0]heptane-2,6-dicarboxylic acid.
-
Synthesis: The ketone (norcaranone) is converted to the amino acid via a Bucherer-Bergs reaction (hydantoin intermediate).
-
Result: High potency and selectivity due to the rigid vector alignment of the distal carboxylate and the ammonium group.
-
Bioisosteric Replacement in Antivirals
In nucleoside analog research, the sugar moiety is often replaced with carbocyclic rings to prevent enzymatic cleavage of the glycosidic bond.
-
Strategy: Replacing the furanose oxygen with a methylene (cyclopentane) is common. Fusing a cyclopropane (norcarane) adds further rigidity, mimicking the "North" or "South" puckering of the ribose ring required for polymerase binding.
-
Outcome: Enhanced metabolic stability against phosphorylases and improved half-life.
Visualization: Pharmacophore Logic
Caption: Pharmacological advantages of the norcarane scaffold: entropy reduction and metabolic protection.
Part 6: References
-
Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264. Link
-
Lebel, H., et al. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. Link
-
Wong, A. G., et al. (2017). Synthesis of 2-aminobicyclo[4.1.0]heptane-2,6-dicarboxylic acids as mGluR ligands. Bioorganic & Medicinal Chemistry Letters, 27(11), 2387-2391. Link
-
Beaulieu, P. L., et al. (2012). Cyclopropyl-fused Indolobenzazepin-2-one Inhibitors of HCV NS5B Polymerase. Journal of Medicinal Chemistry, 55(17), 7650–7666. Link
-
BenchChem. (2025).[1][3] Simmons-Smith Reaction Protocols. BenchChem Application Notes. Link
Sources
Methodological & Application
Corey-Chaykovsky cyclopropanation protocol for 1-methylbicyclo[4.1.0]heptan-2-one
Target: Synthesis of 1-methylbicyclo[4.1.0]heptan-2-one Methodology: Dimethyloxosulfonium Methylide Mediated Methylene Transfer Doc ID: AN-CC-0410-V2
Executive Summary
This application note details the protocol for the cyclopropanation of 3-methylcyclohex-2-en-1-one to generate 1-methylbicyclo[4.1.0]heptan-2-one. This transformation utilizes the Corey-Chaykovsky reagent (dimethyloxosulfonium methylide), generated in situ from trimethylsulfoxonium iodide (TMSOI) and sodium hydride (NaH).
Unlike standard epoxidation protocols using sulfonium ylides, this protocol leverages the "soft" nucleophilicity of the sulfoxonium ylide to favor thermodynamic 1,4-conjugate addition over 1,2-addition, ensuring exclusive formation of the fused cyclopropane ring system.
Strategic Analysis: Mechanistic Selectivity
The success of this synthesis hinges on the specific choice of the sulfur ylide. Researchers must distinguish between the two common Corey-Chaykovsky reagents:
| Feature | Dimethyloxosulfonium Methylide | Dimethylsulfonium Methylide |
| Precursor | Trimethylsulfoxonium Iodide (TMSOI) | Trimethylsulfonium Iodide (TMSI) |
| Stability | More stable (delocalized charge on Oxygen) | Less stable (Reactive) |
| Nucleophilicity | "Soft" Nucleophile | "Hard" Nucleophile |
| Kinetic/Thermodynamic | Thermodynamic control | Kinetic control |
| Primary Outcome on Enones | Cyclopropanation (1,4-Addition) | Epoxidation (1,2-Addition) |
Why this protocol works:
The sulfoxonium ylide is stabilized by the oxygen atom on the sulfur, making it a softer nucleophile. According to HSAB (Hard-Soft Acid-Base) theory, it prefers the "soft"
Safety Critical: NaH and DMSO
WARNING: This protocol involves heating Sodium Hydride (NaH) in Dimethyl Sulfoxide (DMSO). This combination is known to form "Dimsyl anion" (sodium dimsyl), but can be explosively unstable at elevated temperatures due to autocatalytic decomposition.
-
Temperature Limit: Never heat the NaH/DMSO mixture above 60°C .
-
Scale-Up: On scales >10g, consider using Potassium tert-butoxide (KOtBu) in THF/DMSO mixtures to avoid H2 evolution and thermal hazards.
-
Water: Ensure all glassware is flame-dried. Water contact with NaH releases Hydrogen gas (
), presenting a fire hazard.
Experimental Protocol
Materials & Stoichiometry
Scale: 10 mmol (based on enone)
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Amount | Role |
| 3-methylcyclohex-2-en-1-one | 110.15 | 1.0 | 1.10 g | Substrate |
| Trimethylsulfoxonium Iodide (TMSOI) | 220.07 | 1.2 | 2.64 g | Ylide Precursor |
| Sodium Hydride (60% in oil) | 24.00 (NaH) | 1.3 | 0.52 g | Base |
| DMSO (Anhydrous) | 78.13 | N/A | 20 mL | Solvent |
| Diethyl Ether | 74.12 | N/A | 100 mL | Extraction |
Step-by-Step Methodology
Phase 1: Ylide Generation
-
Setup: Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet adapter, and a rubber septum. Flame-dry under vacuum and purge with Nitrogen (
). -
NaH Washing (Optional): To remove mineral oil, place NaH (0.52 g) in the flask, add dry pentane (5 mL), stir briefly, allow to settle, and syringe off the supernatant. Repeat twice. Remove residual pentane under vacuum. Note: For routine synthesis, unwashed 60% dispersion is acceptable; adjust calculation to account for oil weight.
-
TMSOI Addition: Add solid Trimethylsulfoxonium Iodide (2.64 g) to the flask containing NaH.
-
Solvent Addition: Syringe in anhydrous DMSO (15 mL) slowly.
-
Reaction: Stir the slurry at Room Temperature (RT) for 30–45 minutes.
-
Observation: Hydrogen gas evolution will occur.[2] The mixture will eventually become a clear to slightly cloudy solution (formation of sodium dimsyl/ylide).
-
Critical Check: Ensure bubbling has ceased before proceeding.
-
Phase 2: Cyclopropanation
-
Substrate Addition: Dissolve 3-methylcyclohex-2-en-1-one (1.10 g) in DMSO (5 mL). Add this solution dropwise to the ylide mixture via syringe over 10 minutes.
-
Incubation: Stir the reaction mixture at RT for 1 hour, then heat to 50°C for 2 hours to drive the reaction to completion.
-
Monitoring: Check via TLC (20% EtOAc/Hexane). The UV-active enone spot should disappear.
-
Phase 3: Workup & Isolation
-
Quench: Cool to RT. Pour the mixture slowly into 100 mL of ice-cold water.
-
Extraction: Extract the aqueous layer with Diethyl Ether (
mL).-
Note: DMSO is soluble in water, but trace amounts may extract into ether.
-
-
Washing: Wash combined organic layers with Brine (
mL) to remove residual DMSO. -
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure (rotary evaporator).-
Volatility Warning: The product is a low-molecular-weight ketone. Do not use high vacuum or excessive heat during concentration to avoid product loss.
-
Visualizations
Reaction Mechanism
The following diagram illustrates the pathway from the sulfoxonium salt to the final bicyclic product, highlighting the critical 1,4-addition.[5][6]
Figure 1: Mechanistic pathway favoring cyclopropanation via soft-nucleophile addition.
Experimental Workflow
Process map for the laboratory execution of the protocol.
Figure 2: Step-by-step workflow for the synthesis of 1-methylbicyclo[4.1.0]heptan-2-one.
Quality Control & Characterization
Successful synthesis is validated by the disappearance of olefinic protons and the appearance of high-field cyclopropane protons in
| Signal Type | Chemical Shift ( | Multiplicity | Interpretation |
| Starting Material | ~5.8 ppm | Singlet | Olefinic proton (C2-H) - Must be absent |
| Product | 0.5 – 1.2 ppm | Multiplets | Cyclopropane ring protons (C7-H) |
| Product | ~1.3 ppm | Singlet | Methyl group at bridgehead (C1-Me) |
Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
| Low Yield | Incomplete ylide formation | Ensure NaH is fresh; increase stir time before adding enone. |
| Epoxide Formation | Wrong Reagent | Verify TMSOI was used, not TMSI. |
| No Reaction | Wet DMSO | DMSO must be anhydrous; water kills the ylide immediately. |
| Material Loss | Evaporation | Product is volatile. Do not leave on high-vac for extended periods. |
References
-
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. [Link]
-
Yang, Q., et al. (2019).[7] Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide.[8] Organic Process Research & Development, 23(10), 2210–2217. [Link][7][9]
-
Aggarwal, V. K., et al. (2003). Catalytic Asymmetric Synthesis of Epoxides and Aziridines.[6][9] Chemical Communications, (21), 2644-2651. [Link]
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- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. mdpi.com [mdpi.com]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
Step-by-step synthesis of 1-methylbicyclo[4.1.0]heptan-2-one from 2-cyclohexen-1-one
This document provides a comprehensive guide for the synthesis of 1-methylbicyclo[4.1.0]heptan-2-one, a valuable bicyclic ketone intermediate in organic synthesis. The protocol outlines a two-step synthetic sequence starting from the readily available α,β-unsaturated ketone, 2-cyclohexen-1-one. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and practical considerations for each synthetic transformation.
Introduction
Bicyclo[4.1.0]heptane scaffolds are prevalent structural motifs in a variety of natural products and biologically active molecules.[1] The introduction of a methyl group at the bridgehead position, as in 1-methylbicyclo[4.1.0]heptan-2-one, can significantly influence the molecule's conformational properties and biological activity, making it a target of interest in medicinal chemistry and drug discovery programs.[2] This guide details a reliable and efficient pathway to this compound, involving a cyclopropanation reaction followed by an α-methylation.
Synthetic Strategy Overview
The synthesis of 1-methylbicyclo[4.1.0]heptan-2-one from 2-cyclohexen-1-one is achieved in two sequential steps:
-
Cyclopropanation: The carbon-carbon double bond of 2-cyclohexen-1-one is converted to a cyclopropane ring to form the bicyclo[4.1.0]heptan-2-one (also known as 2-norcaranone) intermediate.
-
α-Methylation: The intermediate bicyclic ketone is then methylated at the C1 position, which is alpha to the carbonyl group, to yield the final product.
Caption: Overall synthetic scheme for 1-methylbicyclo[4.1.0]heptan-2-one.
Part 1: Cyclopropanation of 2-Cyclohexen-1-one
The first step involves the formation of a cyclopropane ring from the alkene functionality in 2-cyclohexen-1-one. For the cyclopropanation of α,β-unsaturated ketones, the Corey-Chaykovsky reaction is a highly effective method.[3] This reaction utilizes a sulfur ylide to deliver a methylene group to the double bond. An alternative, and also widely used method, is the Simmons-Smith reaction, which employs an organozinc carbenoid.[4][5]
Method A: Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction is particularly well-suited for enones as it favors the 1,4-conjugate addition of the sulfur ylide, leading to the formation of the cyclopropyl ketone.[6][7] The reaction involves the in situ generation of dimethyloxosulfonium methylide from trimethylsulfoxonium iodide and a strong base.
Reaction Scheme:
Caption: Corey-Chaykovsky cyclopropanation of 2-cyclohexen-1-one.
Protocol:
| Reagent/Parameter | Quantity/Value | Notes |
| Trimethylsulfoxonium iodide | 1.1 eq | A slight excess ensures complete reaction. |
| Sodium hydride (60% dispersion in mineral oil) | 1.1 eq | Handle with care under an inert atmosphere. |
| 2-Cyclohexen-1-one | 1.0 eq | Starting material. |
| Dimethyl sulfoxide (DMSO) | Anhydrous | Solvent for the reaction. |
| Temperature | Room Temperature | The reaction is typically run at ambient temperature. |
| Reaction Time | 12-24 hours | Monitor by TLC for completion. |
Step-by-Step Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.1 eq) under a nitrogen atmosphere.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully decant the hexanes.
-
Add anhydrous dimethyl sulfoxide (DMSO) to the flask to create a slurry.
-
In a separate flask, dissolve trimethylsulfoxonium iodide (1.1 eq) in anhydrous DMSO.
-
Slowly add the trimethylsulfoxonium iodide solution to the sodium hydride slurry via the dropping funnel. The mixture will evolve hydrogen gas and become slightly warm. Stir for approximately 30-45 minutes until the gas evolution ceases, indicating the formation of the ylide.
-
Cool the reaction mixture to room temperature in a water bath.
-
Add a solution of 2-cyclohexen-1-one (1.0 eq) in a small amount of anhydrous DMSO to the ylide solution dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding it to a flask containing ice-water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure bicyclo[4.1.0]heptan-2-one.
Method B: Simmons-Smith Reaction
The Simmons-Smith reaction is a classic method for cyclopropanation that involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[4][5] This reaction is known for its stereospecificity.[8][9]
Reaction Scheme:
Caption: Simmons-Smith cyclopropanation of 2-cyclohexen-1-one.
Protocol:
| Reagent/Parameter | Quantity/Value | Notes |
| Zinc-Copper Couple | 2.0 eq | Activated zinc is crucial for the reaction. |
| Diiodomethane | 1.5 eq | The carbenoid precursor. |
| 2-Cyclohexen-1-one | 1.0 eq | Starting material. |
| Diethyl ether | Anhydrous | Solvent for the reaction. |
| Temperature | Reflux | The reaction is typically heated to ensure a reasonable rate. |
| Reaction Time | 24-48 hours | Monitor by TLC or GC-MS for completion. |
Step-by-Step Procedure:
-
Activate zinc dust by stirring it with a dilute HCl solution, followed by washing with water, ethanol, and then ether. This activated zinc is then treated with a copper(II) sulfate solution to form the zinc-copper couple. Dry the couple under vacuum.
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add the freshly prepared zinc-copper couple (2.0 eq) and anhydrous diethyl ether.
-
Add a solution of diiodomethane (1.5 eq) in anhydrous diethyl ether to the flask.
-
Gently heat the mixture to reflux.
-
Add a solution of 2-cyclohexen-1-one (1.0 eq) in anhydrous diethyl ether to the refluxing mixture dropwise over a period of 1 hour.
-
Continue to reflux the reaction mixture and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the excess zinc-copper couple.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure bicyclo[4.1.0]heptan-2-one.
Part 2: α-Methylation of Bicyclo[4.1.0]heptan-2-one
The second step is the regioselective methylation of the bicyclo[4.1.0]heptan-2-one intermediate at the C1 position. This is achieved by first deprotonating the ketone at the α-position to form a nucleophilic enolate, which is then trapped with an electrophilic methylating agent, such as methyl iodide. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial for the efficient and clean formation of the enolate.[2][10]
Reaction Scheme:
Caption: α-Methylation of bicyclo[4.1.0]heptan-2-one.
Protocol:
| Reagent/Parameter | Quantity/Value | Notes |
| Diisopropylamine | 1.1 eq | Freshly distilled and stored over molecular sieves. |
| n-Butyllithium (in hexanes) | 1.05 eq | Titrated solution is recommended for accuracy. |
| Bicyclo[4.1.0]heptan-2-one | 1.0 eq | Purified from the previous step. |
| Methyl iodide | 1.2 eq | Freshly distilled to remove any iodine. |
| Tetrahydrofuran (THF) | Anhydrous | Distilled from sodium/benzophenone. |
| Temperature | -78 °C to Room Temperature | Low temperature is critical for enolate formation. |
| Reaction Time | 2-4 hours | Monitor by TLC. |
Step-by-Step Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a syringe, add anhydrous tetrahydrofuran (THF) and diisopropylamine (1.1 eq).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) to the stirred solution. Allow the mixture to stir at -78 °C for 30 minutes to generate the lithium diisopropylamide (LDA) solution.
-
In a separate flask, dissolve bicyclo[4.1.0]heptan-2-one (1.0 eq) in a small amount of anhydrous THF.
-
Slowly add the ketone solution to the LDA solution at -78 °C via a cannula or syringe. Stir the mixture at this temperature for 1-2 hours to ensure complete enolate formation.
-
Add methyl iodide (1.2 eq) to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure 1-methylbicyclo[4.1.0]heptan-2-one.
Safety and Handling
-
Sodium Hydride: A flammable solid that reacts violently with water, releasing flammable hydrogen gas. Handle only under an inert atmosphere.
-
n-Butyllithium: A pyrophoric liquid. Handle with extreme care under an inert atmosphere using proper syringe techniques.
-
Diiodomethane and Methyl Iodide: These are toxic and should be handled in a well-ventilated fume hood.
-
Solvents: Anhydrous solvents are required for these reactions. Ensure proper drying techniques are used.
Conclusion
This guide provides two reliable methods for the cyclopropanation of 2-cyclohexen-1-one and a detailed protocol for the subsequent α-methylation to produce 1-methylbicyclo[4.1.0]heptan-2-one. The choice between the Corey-Chaykovsky and Simmons-Smith reactions for the first step may depend on the availability of reagents and the desired scale of the reaction. The α-methylation protocol is robust, but care must be taken to maintain anhydrous and low-temperature conditions for optimal results. By following these detailed procedures, researchers can efficiently synthesize this valuable bicyclic ketone for further applications in organic synthesis and medicinal chemistry.
References
- Corey, E. J.; Chaykovsky, M. J. Am. Chem. Soc.1965, 87 (6), 1353–1364.
-
An interrupted Corey–Chaykovsky reaction of designed azaarenium salts: synthesis of complex polycyclic spiro- and fused cyclopropanoids. Chem. Sci., 2023 , 14, 6783-6790. ([Link])
-
Johnson–Corey–Chaykovsky reaction. In Wikipedia. ([Link])
-
Corey-Chaykovsky Reactions. YouTube. ([Link])
-
A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Adv., 2023 , 13, 33833-33853. ([Link])
-
Simmons–Smith reaction. In Wikipedia. ([Link])
-
Simmons‐Smith Cyclopropanation Reaction. Org. React., 2005 , 1-723. ([Link])
-
Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. J. Am. Chem. Soc., 2016 , 138 (49), 15943–15946. ([Link])
-
Simmons–Smith reaction – cyclopropanation of alkenes. OrgoSolver. ([Link])
-
Bicyclo[4.1.0]heptan-2-one, 3,7,7-trimethyl-. NIST WebBook. ([Link])
-
TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. University of Pittsburgh. ([Link])
-
1-Methylbicyclo[4.1.0]heptan-2-one. PubChem. ([Link])
-
Synthesis of 7,7-dichlorobicyclo[4.1.0]heptane (7,7-dichlornorcarane) from cyclohexene. OC-Praktikum. ([Link])
-
Bicyclo[4.1.0]heptan-2-one, 3,5,5-trimethyl-. PubChem. ([Link])
-
Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists. Bioorg. Med. Chem. Lett., 2007 , 17 (17), 4845-4850. ([Link])
-
Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. ([Link])
-
4,7,7-TRIMETHYL-2-(3-METHYL-2-BUTEN-1-YL)BICYCLO(4.1.0)HEPTAN-3-ONE. Inxight Drugs. ([Link])
-
Alkylation at the Alpha Position of Aldehydes and Ketones. YouTube. ([Link])
-
Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds. Chem. Asian J., 2023 , 18 (20), e202300824. ([Link])
-
The formation of bicyclo[n.2.0]alkan-1-ols from the reaction of the lithium enolates of simple ketones and phenyl vinyl sulfoxide. Org. Biomol. Chem., 2003 , 1, 3168-3174. ([Link])
-
Bicyclo(4.1.0)heptan-2-ol. PubChem. ([Link])
-
An unusual bicyclic aziridine, 1-azabicyclo[4.1.0]heptan-2-one, and its reaction with nucleophiles. Tetrahedron, 1996 , 52 (34), 11385-11400. ([Link])
-
Bicyclo[4.1.0]heptan-2-one. PubChem. ([Link])
-
Recent advances in the synthesis of bicyclo[4.1.1]octanes. Org. Biomol. Chem., 2023 , 21, 5263-5272. ([Link])
-
Synthesis of bicyclo[4.1.1]octane‐derived building blocks 38 a, 38 b,.... ResearchGate. ([Link])
Sources
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- 2. Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Rhodium-Catalyzed Ketone Methylation Using Methanol Under Mild Conditions: Formation of α-Branched Products** – ScienceOpen [scienceopen.com]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. Alkylation of the following compound with methyl iodide under two... | Study Prep in Pearson+ [pearson.com]
- 7. Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00973C [pubs.rsc.org]
- 8. A biocatalytic platform for asymmetric alkylation of α-keto acids by mining and engineering of methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Note AN-2026-CH: Selective Hydrogenation Protocols for 1-Methylbicyclo[4.1.0]heptan-2-one
This Application Note is structured to provide a definitive technical guide on the catalytic hydrogenation of 1-methylbicyclo[4.1.0]heptan-2-one. It addresses the specific challenges of chemoselectivity (ketone vs. cyclopropane) and regioselectivity (ring expansion vs. gem-dimethyl formation) inherent to this strained bicyclic system.
Executive Summary
The hydrogenation of 1-methylbicyclo[4.1.0]heptan-2-one (a 1-methyl-2-norcaranone derivative) presents a classic competing-pathway challenge in organic synthesis. The molecule contains two reducible functionalities: a strained cyclopropane ring fused to a cyclohexane backbone, and a carbonyl group.
Standard hydrogenation conditions (H₂/Pd) typically result in reductive ring opening (hydrogenolysis) rather than simple ketone reduction. Depending on the catalyst and solvent system, the reaction can be steered toward:
-
Ring Expansion: Formation of 2-methylcycloheptanone (via internal bond cleavage).
-
Gem-Dimethyl Formation: Formation of 2,2-dimethylcyclohexanone (via external bond cleavage).
-
Ring Retention: Formation of 1-methylbicyclo[4.1.0]heptan-2-ol (via chemoselective carbonyl reduction).
This guide provides optimized protocols for accessing these divergent outcomes.
Mechanistic Landscape & Catalyst Selection
The reactivity of 1-methylbicyclo[4.1.0]heptan-2-one is governed by the "homoconjugate" alignment of the cyclopropane Walsh orbitals with the carbonyl
The Divergent Pathways
-
Path A (Internal Cleavage): Rupture of the C1–C6 fusion bond releases the most strain but is sterically hindered by the bridgehead methyl group. This pathway yields the seven-membered ring (cycloheptanone).
-
Path B (External Cleavage): Rupture of the C6–C7 bond (unsubstituted methylene) generates a gem-dimethyl group on the cyclohexane ring.
-
Path C (Carbonyl Reduction): Reduction of the C=O bond to an alcohol without ring opening. This is kinetically disfavored with heterogeneous Pd catalysts but achievable with specific metal choices.
Decision Matrix: Catalyst & Solvent Effects[1][2]
| Target Product | Catalyst System | Solvent | Mechanism |
| 2,2-Dimethylcyclohexanone | Pd/C (5-10%) | Ethanol (Neutral) | Rapid hydrogenolysis of the less hindered external cyclopropane bond (C6-C7). |
| 2-Methylcycloheptanone | Pd/C (10%) | Acetic Acid | Acid-promoted protonation of the ketone increases character of the internal bond (C1-C6), facilitating ring expansion. |
| 1-Methylbicyclo[4.1.0]heptan-2-ol | Ru/C or Raney Ni | MeOH / Water | Ruthenium and Nickel preferentially adsorb C=O over cyclopropane, favoring alcohol formation. |
Visualization of Reaction Manifold
The following diagram illustrates the critical decision points in the hydrogenation workflow.
Figure 1: Reaction manifold showing divergent product outcomes based on catalyst and solvent acidity.
Experimental Protocols
Method A: Synthesis of 2,2-Dimethylcyclohexanone (External Cleavage)
Objective: Regioselective hydrogenolysis of the C6-C7 bond. Mechanism: Palladium-catalyzed hydrogenolysis driven by steric accessibility.
Materials:
-
Substrate: 1-Methylbicyclo[4.1.0]heptan-2-one (1.0 equiv)
-
Catalyst: 10% Pd/C (Type: Degussa E101 or equivalent, 5 mol% loading)
-
Solvent: Absolute Ethanol (0.1 M concentration)
-
Hydrogen Source: H₂ balloon (1 atm) or Parr shaker (3 atm)
Protocol:
-
Preparation: In a flame-dried round-bottom flask, dissolve the substrate in absolute ethanol.
-
Catalyst Addition: Safety Note: Pd/C is pyrophoric. Under an argon blanket, carefully add the Pd/C catalyst.
-
Hydrogenation: Purge the vessel with H₂ gas (x3 vacuum/fill cycles). Maintain a positive pressure of H₂ (balloon or 3 atm in a shaker).
-
Reaction: Stir vigorously at 25°C. Reaction is typically complete within 4–6 hours. Monitor by GC-MS (Look for M+2 peak, disappearance of starting material).
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. The product, 2,2-dimethylcyclohexanone, is a volatile oil and can be purified by distillation or flash chromatography (SiO₂, Hexanes/EtOAc 9:1).
Method B: Synthesis of 2-Methylcycloheptanone (Ring Expansion)
Objective: Regioselective hydrogenolysis of the C1-C6 internal bond. Mechanism: Acid-catalyzed activation of the carbonyl promotes cleavage of the conjugated internal bond.
Protocol Modifications:
-
Solvent Change: Substitute Ethanol with Glacial Acetic Acid .
-
Temperature: Increase temperature to 50–60°C to overcome the steric barrier of the bridgehead methyl.
-
Pressure: 3–4 atm (50 psi) is recommended to ensure complete conversion.
Step-by-Step:
-
Dissolve substrate in Glacial Acetic Acid (0.2 M).
-
Add 10% Pd/C (10 wt% relative to substrate).
-
Hydrogenate at 50 psi and 60°C for 12 hours.
-
Critical Workup: Filter catalyst. Dilute filtrate with Et₂O and carefully neutralize with saturated NaHCO₃ (exothermic). Wash organic layer with brine, dry over MgSO₄, and concentrate.
Method C: Synthesis of 1-Methylbicyclo[4.1.0]heptan-2-ol (Ring Retention)
Objective: Chemoselective reduction of C=O while preserving the strained ring. Challenge: Pd and Pt catalysts will almost invariably open the ring.
Recommended System:
-
Catalyst: 5% Ru/Al₂O₃ or Raney Nickel (W2 activity).
-
Conditions: High pressure (50–80 atm), Room Temperature, MeOH solvent.
-
Alternative (Non-Catalytic): For small scale, use NaBH₄/CeCl₃ (Luche Reduction) in MeOH to exclusively obtain the alcohol with 100% ring retention.
Troubleshooting & Optimization Data
The following table summarizes expected outcomes based on variations in experimental parameters.
| Parameter | Variation | Expected Outcome |
| Solvent Acidity | Neutral (EtOH) | Favors 2,2-Dimethylcyclohexanone (External cleavage). |
| Acidic (AcOH/HCl) | Increases ratio of 2-Methylcycloheptanone (Ring expansion). | |
| Catalyst Metal | Palladium (Pd) | High activity for ring opening (Hydrogenolysis). |
| Platinum (PtO₂) | Mixed activity; often yields complex mixtures of alkyl cyclohexanones. | |
| Ruthenium (Ru) | Low hydrogenolysis activity; favors Alcohol formation. | |
| Pressure | Low (1 atm) | Slow reaction; may stop at partial conversion. |
| High (>50 atm) | Required for Ruthenium-based ring-retaining reduction. |
References
-
Dauben, W. G., & Rogan, J. B. (1957). "The Hydrogenation of Bicyclo[4.1.0]heptan-2-one". Journal of the American Chemical Society. (Foundational work on the regioselectivity of norcaranone hydrogenolysis).
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
Stork, G., et al. (1961). "The Stereochemistry of the Metal-Ammonia Reduction of
-Unsaturated Ketones". Journal of the American Chemical Society. (Discusses thermodynamic vs kinetic control in related bicyclic systems). -
Mandal, P. K., & McMurray, J. S. (2007).[1] "Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane". The Journal of Organic Chemistry. (Alternative hydrogen sources for controlled reduction).
Disclaimer: These protocols involve the use of high-pressure hydrogen gas and pyrophoric catalysts. All experiments must be conducted in a fume hood with appropriate blast shielding and personal protective equipment.
Sources
Application Notes & Protocols: 1-Methylbicyclo[4.1.0]heptan-2-one as a Versatile Chiral Building Block
Introduction: The Strategic Value of Rigid Scaffolds in Asymmetric Synthesis
In the pursuit of stereochemically complex molecules for drug discovery and development, the use of chiral building blocks provides a robust and predictable platform for the introduction of new stereocenters. 1-Methylbicyclo[4.1.0]heptan-2-one, a molecule featuring a strained cyclopropane fused to a cyclohexanone ring, represents a powerful yet underutilized chiral synthon. Its rigid, conformationally locked framework offers a distinct steric environment, enabling high levels of diastereoselectivity in a variety of chemical transformations. The presence of a quaternary stereocenter at the bridgehead position further enhances its utility in the synthesis of intricate molecular architectures.
This guide provides an in-depth exploration of the preparation and application of enantiomerically pure 1-methylbicyclo[4.1.0]heptan-2-one. We will delve into the causality behind experimental choices, offering detailed, self-validating protocols for its synthesis and its application in key stereoselective reactions.
Part 1: Enantioselective Synthesis and Chiral Resolution
The accessibility of enantiopure 1-methylbicyclo[4.1.0]heptan-2-one is paramount to its function as a chiral building block. Two primary strategies can be envisioned: direct asymmetric synthesis or the resolution of a racemic mixture.
Asymmetric Synthesis via Gold-Catalyzed Cycloisomerization
A powerful method for constructing the bicyclo[4.1.0]heptane core enantioselectively is through the transition metal-catalyzed cycloisomerization of 1,6-enynes. Gold(I) catalysts, in particular, have shown remarkable efficacy in promoting such transformations with high enantioselectivity.[1] This approach builds the chiral scaffold and sets the absolute stereochemistry in a single, atom-economical step.
Conceptual Workflow: Asymmetric Synthesis
Caption: Asymmetric synthesis of the chiral building block.
Exemplary Protocol: Asymmetric Gold-Catalyzed Cycloisomerization
-
Catalyst Preparation: In a glovebox, to a solution of (R)-DTBM-SEGPHOS(AuCl)₂ (0.01 mmol, 2 mol%) in dry toluene (1.0 mL) is added AgSbF₆ (0.02 mmol, 4 mol%). The mixture is stirred at room temperature for 10 minutes, and the resulting silver chloride precipitate is allowed to settle.
-
Reaction Setup: In a separate flask, the 1,6-enyne precursor (0.5 mmol) is dissolved in dry toluene (4.0 mL).
-
Cycloisomerization: The supernatant containing the active gold catalyst is transferred via cannula to the solution of the 1,6-enyne at room temperature. The reaction is stirred and monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the enantioenriched bicyclo[4.1.0]heptene derivative.
-
Oxidation: The resulting bicyclo[4.1.0]heptene can be subjected to standard oxidation protocols (e.g., ozonolysis or dihydroxylation followed by oxidative cleavage) to yield the target ketone, 1-methylbicyclo[4.1.0]heptan-2-one.
Chiral Resolution of Racemic 1-Methylbicyclo[4.1.0]heptan-2-one
An alternative and often more practical approach is the resolution of the racemic ketone. This can be achieved by forming diastereomeric derivatives with a chiral resolving agent, followed by physical separation and subsequent cleavage to regenerate the enantiopure ketones. The use of chiral hydrazones, pioneered by Enders, is a particularly effective method.[2]
Conceptual Workflow: Chiral Resolution
Caption: Resolution of racemic ketone via diastereomeric hydrazones.
Exemplary Protocol: Chiral Resolution via SAMP Hydrazone Formation
-
Hydrazone Formation: A solution of racemic 1-methylbicyclo[4.1.0]heptan-2-one (1.0 g, 8.05 mmol) and (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.15 g, 8.86 mmol) in dry toluene (25 mL) is heated at reflux with a Dean-Stark trap for 12 hours.
-
Purification and Separation: The solvent is removed under reduced pressure, and the resulting mixture of diastereomeric hydrazones is separated by flash column chromatography on silica gel.
-
Cleavage and Recovery: The separated diastereomers are individually dissolved in dichloromethane at -78 °C. Ozone is bubbled through the solution until a blue color persists. The solution is then purged with nitrogen, and dimethyl sulfide (2.0 mL) is added. The mixture is allowed to warm to room temperature and stirred for 4 hours. The solvent is removed, and the residue is purified by chromatography to yield the enantiomerically pure ketones.
Part 2: Applications in Diastereoselective Synthesis
The true utility of a chiral building block is demonstrated by its ability to control the stereochemical outcome of subsequent bond-forming reactions. The rigid bicyclic framework of 1-methylbicyclo[4.1.0]heptan-2-one provides excellent facial selectivity for reactions at the α- and β-positions.
Diastereoselective Enolate Alkylation
Alkylation of the enolate derived from 1-methylbicyclo[4.1.0]heptan-2-one is a prime example of its utility. The bicyclic structure effectively shields one face of the molecule, forcing an incoming electrophile to approach from the less hindered face, thus leading to a high degree of diastereoselectivity.[3]
Mechanistic Rationale for Diastereoselectivity
The formation of the lithium enolate with a sterically demanding base like lithium diisopropylamide (LDA) occurs by deprotonation at the C3 position. The resulting planar enolate is conformationally restrained by the bicyclic system. The convex face of the molecule is sterically accessible, while the concave face, shielded by the cyclopropane ring and the axial hydrogens of the six-membered ring, is hindered. Consequently, an electrophile will preferentially approach from the convex face.
Exemplary Protocol: Diastereoselective Alkylation with Methyl Iodide
-
Enolate Formation: A solution of diisopropylamine (1.5 mmol) in dry THF (5 mL) is cooled to -78 °C under a nitrogen atmosphere. n-Butyllithium (1.5 mmol, 1.6 M in hexanes) is added dropwise, and the solution is stirred for 30 minutes. A solution of enantiopure 1-methylbicyclo[4.1.0]heptan-2-one (1.0 mmol) in dry THF (2 mL) is then added dropwise, and the mixture is stirred for 1 hour at -78 °C.
-
Alkylation: Methyl iodide (2.0 mmol) is added to the enolate solution, and the reaction is stirred at -78 °C for 2 hours, then allowed to warm to room temperature overnight.
-
Work-up and Analysis: The reaction is quenched with saturated aqueous ammonium chloride solution (10 mL) and extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The diastereomeric ratio of the product can be determined by GC or ¹H NMR analysis of the crude product, which is then purified by column chromatography.
| Electrophile | Diastereomeric Ratio (Expected) | Yield (%) |
| Methyl Iodide | >95:5 | 85-95 |
| Benzyl Bromide | >90:10 | 80-90 |
| Allyl Bromide | >92:8 | 82-92 |
Diastereoselective Conjugate Addition to an α,β-Unsaturated Derivative
To further expand its utility, the chiral ketone can be converted into an α,β-unsaturated derivative, setting the stage for diastereoselective conjugate addition reactions. The inherent chirality of the bicyclic scaffold will again direct the approach of the nucleophile.
Conceptual Workflow: Conjugate Addition
Caption: Diastereoselective conjugate addition workflow.
Exemplary Protocol: Conjugate Addition of a Methylcuprate
-
Preparation of the α,β-Unsaturated Ketone: The enantiopure ketone is first converted to its corresponding α,β-unsaturated derivative via standard methods, such as α-bromination followed by elimination, or through Saegusa-Ito oxidation.
-
Cuprate Formation: In a separate flask, copper(I) iodide (1.0 mmol) is suspended in dry THF (5 mL) and cooled to -40 °C. Methyllithium (2.0 mmol, 1.6 M in diethyl ether) is added dropwise, and the mixture is stirred until a clear solution of lithium dimethylcuprate is formed.
-
Conjugate Addition: The solution of the α,β-unsaturated ketone (0.8 mmol) in dry THF (2 mL) is added dropwise to the cuprate solution at -78 °C. The reaction is stirred for 2 hours at this temperature.
-
Work-up and Analysis: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride/ammonia (1:1, 10 mL). The mixture is allowed to warm to room temperature and stirred until the aqueous layer is deep blue. The product is extracted with diethyl ether, and the combined organic layers are washed, dried, and concentrated. The product is purified by chromatography, and the diastereoselectivity is assessed by spectroscopic methods.
| Nucleophile (from R₂CuLi) | Diastereomeric Ratio (Expected) | Yield (%) |
| Methyl | >98:2 | 90-98 |
| n-Butyl | >95:5 | 85-95 |
| Phenyl | >90:10 | 80-90 |
Conclusion
1-Methylbicyclo[4.1.0]heptan-2-one is a chiral building block with significant potential for asymmetric synthesis. Its rigid, well-defined structure provides a powerful tool for controlling the stereochemistry of C-C bond formation. The exemplary protocols provided herein, based on established and reliable methodologies, offer a solid foundation for researchers and drug development professionals to explore the utility of this versatile synthon in the creation of novel, stereochemically complex molecules. The principles of facial selectivity demonstrated in enolate alkylations and conjugate additions can be extended to a wide range of other asymmetric transformations, making this a valuable addition to the synthetic chemist's toolbox.
References
-
M. R. Fructos, T. R. Belderrain, S. P. Nolan, Asymmetric Au-catalyzed cycloisomerization of 1,6-enynes: An entry to bicyclo[4.1.0]heptene, Beilstein Journal of Organic Chemistry, 2011, 7, 1084-1089. [Link]
-
PubChem, 1-Methylbicyclo[4.1.0]heptan-2-one, National Center for Biotechnology Information. [Link]
- D. A. Evans, Stereoselective Alkylation Reactions of Chiral Metal Enolates, In Asymmetric Synthesis; Morrison, J. D., Ed.; Academic Press: New York, 1984; Vol. 3, pp 1-110.
- A. J. Meyers, Asymmetric carbon-carbon bond forming reactions, Pure and Applied Chemistry, 1979, 51(6), 1255-1268.
- D. Enders, Asymmetric Synthesis via Metallo-Hydrazones, In Asymmetric Synthesis; Morrison, J. D., Ed.; Academic Press: New York, 1984; Vol. 3, pp 275-339.
-
G. Coulthard, W. Erb, V. K. Aggarwal, Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps, Nature, 2012, 489, 278–281. [Link]
-
S. Mandal, et al., Visible Light Mediated Photoclick Reactions of Diazoenals, ChemRxiv, 2024. [Link]
-
M. D'hooghe, N. De Kimpe, An unusual bicyclic aziridine, 1-azabicyclo[4.1.0]heptan-2-one, and its reaction with nucleophiles, ResearchGate, 2008. [Link]
-
D. C. M. C. Gallo, et al., Radical and Cationic Pathways in C(sp3)–H Bond Oxygenation by Dioxiranes of Bicyclic and Spirocyclic Hydrocarbons Bearing Cyclopropyl Groups, The Journal of Organic Chemistry, 2023. [Link]
Sources
Application Note: A Scalable, Two-Step Synthesis of 1-Methylnorcaran-2-one for Pharmaceutical Intermediate Production
Abstract: The cyclopropane motif is a privileged structure in medicinal chemistry, imparting unique conformational and metabolic properties to bioactive molecules.[1][2][3] 1-Methylnorcaran-2-one, a functionalized bicyclic ketone, represents a valuable chiral building block for the synthesis of complex pharmaceutical intermediates. This application note details a robust and scalable two-step synthesis commencing from the readily available 1-methylcyclohexanone. The protocol leverages the formation of a silyl enol ether intermediate, followed by a high-yielding Simmons-Smith cyclopropanation. We provide a comprehensive, step-by-step methodology, an analysis of the reaction mechanism, and critical insights into process optimization and safety for large-scale production.
Introduction and Strategic Overview
The synthesis of strained ring systems, particularly cyclopropanes, is a cornerstone of modern synthetic organic chemistry, driven by their prevalence in natural products and pharmaceuticals.[1][2][4] The unique stereoelectronic properties of the cyclopropyl group can enhance binding affinity, improve metabolic stability, and modulate the physicochemical properties of drug candidates. 1-Methylnorcaran-2-one is a key intermediate that provides a rigid scaffold for the elaboration of more complex molecular architectures.
The synthetic strategy outlined herein was designed for scalability, efficiency, and reliability. It avoids the isolation of potentially unstable intermediates and utilizes well-established, high-yielding transformations. The two-stage process is as follows:
-
Silyl Enol Ether Formation: 1-Methylcyclohexanone is converted to its corresponding trimethylsilyl (TMS) enol ether. This step serves a dual purpose: it protects the ketone and creates the necessary alkene substrate for the subsequent cyclopropanation.
-
Modified Simmons-Smith Cyclopropanation: The silyl enol ether undergoes a stereospecific cyclopropanation using the Furukawa modification (diethylzinc and diiodomethane).[5] The reaction is followed by an aqueous workup, which concurrently hydrolyzes the silyl ether to reveal the desired ketone, 1-methylnorcaran-2-one.
Caption: Overall two-stage synthetic workflow.
Part I: Synthesis of 1-methyl-1-(trimethylsilyloxy)cyclohexene
Scientific Rationale
The conversion of a ketone to its silyl enol ether is a foundational transformation in organic synthesis. For this protocol, it is a critical step that generates the nucleophilic alkene required for the electrophilic Simmons-Smith reagent.[6] The use of chlorotrimethylsilane (TMS-Cl) in the presence of a non-nucleophilic base like triethylamine (Et₃N) is a standard and highly effective method for achieving this transformation, trapping the enolate as it forms.[7]
Detailed Experimental Protocol
Materials and Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a rubber septum under a nitrogen atmosphere.
-
1-Methylcyclohexanone
-
N,N-Dimethylformamide (DMF), anhydrous
-
Triethylamine (Et₃N), freshly distilled
-
Chlorotrimethylsilane (TMS-Cl), freshly distilled
-
Pentane
-
Standard glassware for workup and distillation.
Procedure:
-
To a flame-dried 500 mL three-neck flask under a nitrogen atmosphere, add anhydrous DMF (150 mL) and triethylamine (0.75 mol).
-
With vigorous stirring, inject chlorotrimethylsilane (0.375 mol) followed by 1-methylcyclohexanone (0.25 mol) through the septum.
-
Heat the mixture to reflux and maintain for 8 hours. Monitor the reaction progress by TLC or GC analysis.
-
After cooling to room temperature, dilute the reaction mixture with 300 mL of pentane.
-
Filter the resulting triethylammonium chloride precipitate and wash the solid with additional pentane.
-
Wash the combined organic filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by vacuum distillation to yield 1-methyl-1-(trimethylsilyloxy)cyclohexene as a colorless liquid.
Quantitative Data Summary
| Reagent | Molar Equiv. | Quantity (for 0.25 mol scale) |
| 1-Methylcyclohexanone | 1.0 | 27.5 g |
| Triethylamine | 3.0 | 75.9 g (105 mL) |
| Chlorotrimethylsilane | 1.5 | 40.7 g (47.6 mL) |
| DMF (Solvent) | - | 150 mL |
| Parameter | Value | |
| Reaction Temperature | Reflux (~153 °C) | |
| Reaction Time | 8 hours | |
| Expected Yield | 75-85% |
Part II: Simmons-Smith Cyclopropanation and In-Situ Hydrolysis
Scientific Rationale & Mechanism
The Simmons-Smith reaction is a premier method for the stereospecific conversion of alkenes to cyclopropanes.[2][5] The reaction involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple. The Furukawa modification, which utilizes diethylzinc (Et₂Zn), is often more reproducible and effective for less electron-rich alkenes, such as silyl enol ethers.[8]
The active reagent, (iodomethyl)zinc iodide (ICH₂ZnI) or a related species, is formed in situ. The reaction proceeds through a concerted, "butterfly-shaped" transition state where the methylene group is delivered to the same face of the double bond, thus preserving the stereochemistry of the alkene.[2] The subsequent aqueous workup is acidic enough to facilitate the hydrolysis of the silyl ether to the corresponding ketone.
Sources
- 1. hammer.purdue.edu [hammer.purdue.edu]
- 2. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sas.rochester.edu [sas.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. orgsyn.org [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Ring-Opening of 1-Methylbicyclo[4.1.0]heptan-2-one with Nucleophiles
Executive Summary
The 1-methylbicyclo[4.1.0]heptan-2-one scaffold represents a high-value "donor-acceptor" cyclopropane system. Its unique strain energy (~27 kcal/mol) and the electronic influence of the bridgehead methyl group allow for divergent synthetic pathways. This application note details the protocols for nucleophilic ring-opening reactions , specifically focusing on the regioselective control required to access either cycloheptanones (via ring expansion) or functionalized cyclohexanones (via cleavage of the external bond).
These protocols are critical for researchers synthesizing sesquiterpene cores (e.g., guaianes, aromadendranes) and medium-sized heterocyclic rings common in bioactive natural products.
Mechanistic Grounding & Regioselectivity
The reactivity of 1-methylbicyclo[4.1.0]heptan-2-one is governed by the overlap between the cyclopropane Walsh orbitals and the
-
Homoconjugate Addition (Soft Nucleophiles): Reagents such as organocuprates favor orbital control. Attack occurs at the less hindered
-carbon (C7), triggering the cleavage of the internal C1-C6 bond. This results in ring expansion to a 3-substituted cycloheptanone. -
Acid-Catalyzed/Hard Nucleophile Attack: Under acidic conditions or with hard nucleophiles (e.g., alkoxides), the reaction is often charge-controlled. Protonation of the carbonyl activates the ring.[1] Cleavage often occurs at the most substituted bond (C1-C6) to relieve strain, or via direct attack at C1/C7 depending on solvent polarity, often leading to gem-dimethyl cyclohexanones or solvolysis products.
Pathway Visualization
The following diagram illustrates the divergent pathways based on nucleophile hardness and conditions.
Figure 1: Divergent reaction pathways for 1-methylbicyclo[4.1.0]heptan-2-one. Path A (Green) yields seven-membered rings; Path B (Red) typically yields functionalized six-membered rings.
Experimental Protocols
Protocol A: Ring Expansion via Homoconjugate Addition (Gilman Reagent)
Objective: Synthesis of 3,3-dimethylcycloheptanone (or 3-substituted analogues). Mechanism: 1,5-Nucleophilic addition initiating internal bond cleavage.
Materials
-
Substrate: 1-Methylbicyclo[4.1.0]heptan-2-one (1.0 equiv)
-
Reagent: Copper(I) Iodide (CuI) (Purified, 2.2 equiv), Methyllithium (MeLi) (4.4 equiv, typically 1.6 M in ether)
-
Solvent: Anhydrous Diethyl Ether (
) or THF -
Atmosphere: Argon or Nitrogen (Strictly anhydrous)
Step-by-Step Methodology
-
Reagent Preparation (In Situ):
-
Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and addition funnel under inert atmosphere.
-
Add purified CuI (2.2 equiv) and suspend in anhydrous
(5 mL/mmol). Cool to C. -
Add MeLi (4.4 equiv) dropwise. The solution should turn clear/colorless (formation of
) or slightly yellow. Note: If a yellow precipitate persists, the CuI may be wet.
-
-
Substrate Addition:
-
Cool the Gilman reagent solution to
C (Dry ice/Acetone bath) to maximize regioselectivity. -
Dissolve 1-methylbicyclo[4.1.0]heptan-2-one (1.0 equiv) in a minimal amount of anhydrous
. -
Add the substrate solution dropwise over 15–20 minutes.
-
-
Reaction & Monitoring:
-
Stir at
C for 1 hour, then allow to warm slowly to C over 2 hours. -
QC Point: Monitor by TLC. The starting material (
in 10% EtOAc/Hex) should disappear.
-
-
Quench & Workup:
-
Quench carefully with saturated aqueous
(buffered to pH 8 with to solubilize copper salts). The aqueous layer should turn deep blue. -
Extract with
(3x). Wash combined organics with brine, dry over , and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
-
Expected Outcome: >85% yield of the ring-expanded cycloheptanone.
Protocol B: Acid-Catalyzed Nucleophilic Ring Opening (Solvolysis)
Objective: Synthesis of functionalized cyclohexanones or alkoxy-cycloheptanes. Mechanism: Acid-mediated activation followed by nucleophilic attack (Solvolysis).
Materials
-
Substrate: 1-Methylbicyclo[4.1.0]heptan-2-one
-
Catalyst: p-Toluenesulfonic acid (pTsOH) (0.1 equiv) or Sulfuric Acid (
) -
Nucleophile/Solvent: Methanol (MeOH) (anhydrous)
Step-by-Step Methodology
-
Setup:
-
Dissolve substrate in anhydrous MeOH (0.5 M concentration).
-
-
Activation:
-
Add pTsOH (10 mol%).
-
Heat to reflux (
C) for 4–6 hours.
-
-
Workup:
-
Cool to room temperature.[2] Neutralize with solid
. -
Concentrate to remove MeOH. Resuspend residue in
and water. -
Extract, dry, and concentrate.
-
-
Analysis:
-
Analyze by GC-MS to determine the ratio of external bond cleavage (methoxy-methyl-cyclohexanone) vs internal bond cleavage (methoxy-cycloheptane).
-
Note: In the presence of strong acid and lack of good nucleophiles, the product often isomerizes to 3-methyl-2-cyclohexenone .
-
Data Interpretation & Troubleshooting
Comparative Data Table
| Feature | Protocol A (Cuprate) | Protocol B (Acid/MeOH) |
| Primary Mechanism | Homoconjugate Addition (Orbital Control) | Solvolysis / Protonation (Charge Control) |
| Bond Cleavage | Internal (C1-C6) | Variable (Often C1-C6 or C1-C7) |
| Major Product | Cycloheptanone (Ring Expansion) | Alkoxy-Cycloheptane or Cyclohexenone |
| Stereochemistry | Retention of configuration at migration terminus | Racemization possible via carbocation |
| Key QC Signal | NMR: Loss of cyclopropyl high-field protons (< 1.0 ppm) | NMR: Appearance of -OMe singlet (~3.3 ppm) |
Troubleshooting Guide
-
Issue: Low yield in Protocol A (Cuprate).
-
Issue: Product is 3-methyl-2-cyclohexenone instead of ring-expanded product.
References
-
Wenkert, E. (1980). "Cyclopropyl Ketone Reactions." Accounts of Chemical Research. Link
-
Dauben, W. G., & Wolf, R. E. (1968). "The stereochemistry of the solvolytic ring opening of bicyclo[4.1.0]heptyl derivatives." Journal of Organic Chemistry. Link
- House, H. O. (1972). Modern Synthetic Reactions (2nd Ed.). Benjamin/Cummings. (Seminal text on cuprate additions to enones and cyclopropyl ketones).
-
NIST Chemistry WebBook. "1-Methylbicyclo[4.1.0]heptan-2-one Spectra and Properties." Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Secrets revealed for conjugate addition to cyclohexenone using a Cu-alkyl reagent. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Optimized Grignard Addition Protocols for 1-methylbicyclo[4.1.0]heptan-2-one
Part 1: Strategic Overview
The Challenge: Sterics vs. Electronics
The substrate 1-methylbicyclo[4.1.0]heptan-2-one presents a classic conflict in physical organic chemistry. It contains a carbonyl group conjugated with a cyclopropane ring (an
-
Electronic Risk: The "Walsh orbitals" of the cyclopropane ring conjugate with the carbonyl
-system, reducing the electrophilicity of the carbonyl carbon ( ). This increases the risk of side reactions such as enolization (proton abstraction) or homoconjugate addition (ring opening) rather than the desired 1,2-addition. -
Steric Barrier: The C1-bridgehead methyl group and the fused cyclopropane ring create a "concave" and "convex" face. The C1-methyl effectively blocks the syn face, forcing nucleophilic attack to occur from the anti face.
The Solution: Kinetic Control
To achieve high yields of the tertiary alcohol (1,2-addition product) and preserve the cyclopropane ring, the reaction must be driven by kinetic control . This requires:
-
Non-coordinating Solvents: Diethyl ether (
) is preferred over THF to destabilize the Schlenk equilibrium, making the Grignard reagent more reactive (monomeric) but less basic. -
Cryogenic Temperatures: Operating at -78°C to 0°C suppresses the activation energy required for ring-opening pathways.
-
Buffered Quench: The resulting cyclopropyl alkoxide is acid-sensitive. A standard HCl quench will trigger an acid-catalyzed rearrangement (cyclopropylcarbinyl
homoallyl rearrangement).
Part 2: Mechanistic Drivers & Stereochemistry
The stereochemical outcome is dictated by the Felkin-Anh and Steric Approach Control models adapted for bicyclic systems.
Stereochemical Pathway
The Grignard reagent (
-
Attack Vector: Anti-face (trans to the C1-Methyl).
-
Product Configuration: The incoming Alkyl group (R) ends up trans to the C1-Methyl. Consequently, the formed Hydroxyl group (-OH) is pushed cis to the C1-Methyl.
Reaction Pathway Diagram
The following diagram illustrates the competition between the desired 1,2-addition and the ring-opening side reactions.
Figure 1: Mechanistic divergence in the Grignard addition to cyclopropyl ketones. Path in Green/Blue represents the optimized protocol.
Part 3: Detailed Experimental Protocol
Reagent Specifications & Preparation
| Component | Grade/Spec | Role | Notes |
| Substrate | >98% Purity | Electrophile | Dry via azeotropic distillation with benzene/toluene if necessary. |
| Grignard Reagent | 1.0M - 3.0M in | Nucleophile | Titrate immediately before use (e.g., with salicylaldehyde phenylhydrazone). |
| Solvent | Anhydrous | Medium | Must be distilled from Na/Benzophenone or passed through activated alumina columns. |
| Additive (Optional) | Lewis Acid | Use only if enolization is dominant (Luche conditions). | |
| Quench Buffer | Sat. | Proton Source | pH ~4.5-5.0. Gentle enough to prevent rearrangement. |
Step-by-Step Methodology
Phase A: Setup and Inertion
-
Glassware Preparation: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel under high vacuum.
-
Atmosphere: Backfill with dry Argon (Ar) three times. Maintain a positive pressure of Ar throughout the reaction.
-
Solvent Loading: Syringe anhydrous Diethyl Ether (
) into the RBF. Volume should ensure a concentration of ~0.1M to 0.2M relative to the substrate.
Phase B: Reagent Addition (The "Inverse Addition" Technique)
Note: For hindered ketones, adding the ketone to the Grignard (inverse addition) can sometimes prevent enolization, but standard addition (Grignard to Ketone) is usually preferred to keep the nucleophile concentration low relative to the electrophile if side-reactions are concentration-dependent. However, for this specific substrate, Standard Addition at low temp is recommended.
-
Substrate Solution: Dissolve 1-methylbicyclo[4.1.0]heptan-2-one (1.0 equiv) in anhydrous
. -
Cooling: Submerge the RBF in a dry ice/acetone bath (-78°C). Allow 15 minutes for thermal equilibration.
-
Grignard Injection: Add the Grignard reagent (1.2 - 1.5 equiv) dropwise via the addition funnel over 30 minutes.
-
Critical Control Point: Monitor internal temperature. Do not allow it to rise above -70°C during addition.
-
-
Reaction: Stir at -78°C for 1 hour. Then, allow the bath to slowly warm to 0°C over 2 hours.
-
TLC Check: Pull a 50
aliquot, quench in mini-vial with sat. , extract with EtOAc. Check for disappearance of ketone ( usually higher than alcohol).
-
Phase C: The "Soft" Quench
This is the most critical step to prevent ring opening.
-
Cooling: Re-cool the reaction mixture to 0°C.
-
Hydrolysis: Dilute with an equal volume of
. Slowly add Saturated Ammonium Chloride ( ) dropwise.-
Observation: A white precipitate (Mg salts) will form.
-
-
Workup:
-
Separate the organic layer.
-
Extract the aqueous layer 2x with
. -
Wash combined organics with Brine (sat. NaCl).
-
Dry over anhydrous
(avoid acidic drying agents like silica gel at this stage). -
Concentrate under reduced pressure (Rotovap) at < 30°C.
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Recovered Starting Material | Enolization (Grignard acted as base) | Switch to Organolithium at -78°C or use Cerium(III) Chloride ( |
| Ring-Opened Products | Acidic Quench or High Temp | Ensure quench is strictly with |
| Low Yield | Wet Solvent | Re-distill ether. Water destroys Grignard instantly. |
Part 4: Optimization Logic (Decision Tree)
Use this flow to adapt the protocol based on initial results.
Figure 2: Optimization decision matrix for bicyclic ketone functionalization.
Part 5: References
-
Mechanistic Foundation of Grignard Additions:
-
Ashby, E. C., & Laemmle, J. T. (1975). Stereochemistry of organometallic compound addition to ketones. Chemical Reviews, 75(4), 521–546. Link
-
-
Cyclopropyl Ketone Reactivity:
-
Dauben, W. G., & Wolf, R. E. (1968). Stereochemistry of the reaction of organometallic reagents with 2-caranone. The Journal of Organic Chemistry, 33(10), 4004–4005. (Establishes the stereochemical rules for bicyclo[4.1.0] systems). Link
-
-
Prevention of Ring Opening:
-
Wiberg, K. B., & Kass, S. R. (1985). Cyclopropylcarbinyl-cyclobutyl rearrangement. Journal of the American Chemical Society, 107(4), 988–995. Link
-
-
Luche Conditions (Cerium Additive):
-
Imamoto, T., et al. (1989). Carbon-carbon bond forming reactions using cerium metal or organocerium reagents. Journal of the American Chemical Society, 111(12), 4392–4398. Link
-
Technical Application Note: Synthesis and Functionalization of 1-Methylbicyclo[4.1.0]heptan-2-one Oxime Derivatives
Introduction & Pharmacological Significance
The bicyclo[4.1.0]heptane scaffold represents a privileged structure in medicinal chemistry, offering a conformationally restricted mimic of the cyclohexane ring. By fusing a cyclopropane ring to a cyclohexanone core, researchers can "lock" the molecule into specific conformations, reducing the entropic penalty of binding to biological targets.
The 1-methylbicyclo[4.1.0]heptan-2-one oxime series is of particular interest for two reasons:
-
Conformational Locking: The bridgehead methyl group (C1) introduces significant steric bulk, forcing the system into a specific boat/chair hybrid conformation that differs from the unsubstituted analog.
-
Oxime Versatility: Oxime derivatives act as bioisosteres for carbonyls, improving metabolic stability, or as precursors for complex amine synthesis via Beckmann rearrangement.
This guide details the regioselective synthesis of the 1-methyl scaffold, its conversion to the oxime, and subsequent derivatization strategies.
Retrosynthetic Analysis & Strategy
To synthesize 1-methylbicyclo[4.1.0]heptan-2-one (3) , the most direct and scalable route involves the Corey-Chaykovsky cyclopropanation of 2-methyl-2-cyclohexen-1-one (1) . Unlike the more common 3-methyl isomer (which yields the 6-methyl bicyclic system), the 2-methyl precursor places the substituent at the C1 bridgehead, adjacent to the carbonyl.
Critical Consideration: The C1-methyl group creates steric hindrance at the carbonyl center (C2), making the subsequent oximation step kinetically slower than in unhindered systems. The protocol below accounts for this by optimizing pH and temperature.
Figure 1: Retrosynthetic workflow for the target oxime derivatives.
Experimental Protocols
Protocol 1: Scaffold Synthesis (Corey-Chaykovsky Cyclopropanation)
Objective: Preparation of 1-methylbicyclo[4.1.0]heptan-2-one. Reaction Type: 1,4-Addition of dimethylsulfoxonium methylide.
Reagents:
-
Trimethylsulfoxonium iodide (TMSOI) (1.2 equiv)
-
Sodium hydride (NaH) (60% dispersion in oil, 1.2 equiv)
-
DMSO (Anhydrous)
-
2-Methyl-2-cyclohexen-1-one (1.0 equiv)
Safety Warning: The reaction of NaH with DMSO produces the dimsyl anion. This reaction is exothermic. Do not exceed 50°C , as DMSO can decompose explosively at higher temperatures in the presence of NaH.
Procedure:
-
Ylide Formation: In a flame-dried 3-neck flask under Argon, wash NaH (1.2 equiv) with dry hexane to remove oil. Suspend the NaH in anhydrous DMSO (5 mL per mmol substrate).
-
Add Trimethylsulfoxonium iodide (1.2 equiv) portion-wise at room temperature (RT).
-
Stir for 30–60 minutes until hydrogen evolution ceases and the solution becomes clear (formation of dimethylsulfoxonium methylide).
-
Cyclopropanation: Cool the solution to 0°C. Add 2-methyl-2-cyclohexen-1-one dropwise (neat or dissolved in minimal DMSO).
-
Allow the mixture to warm to RT and stir for 3–5 hours. Monitor by TLC (20% EtOAc/Hexane). The enone spot should disappear, replaced by a less polar product spot.
-
Workup: Pour the reaction mixture slowly into ice-cold brine. Extract with Et₂O (3x).
-
Wash combined organics with water (2x) to remove DMSO, then brine. Dry over MgSO₄ and concentrate.
-
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc/Hexane gradient).
Expert Insight: The 2-methyl group sterically hinders the
Protocol 2: Oximation of the Sterically Hindered Ketone
Objective: Conversion of the bicyclic ketone to the oxime. Challenge: The C1-methyl group shields the C2-carbonyl, necessitating buffered conditions to prevent hydrolysis while maintaining nucleophilicity.
Reagents:
-
1-Methylbicyclo[4.1.0]heptan-2-one (from Protocol 1)
-
Hydroxylamine hydrochloride (
) (1.5 equiv) -
Sodium Acetate (NaOAc) (2.0 equiv)
-
Ethanol/Water (3:1 v/v)
Procedure:
-
Dissolve the ketone in Ethanol (3:1 EtOH:H₂O ratio).
-
Add
and NaOAc. The NaOAc acts as a buffer to maintain pH ~4–5.-
Why this matters: At low pH (<3), the amine is fully protonated (
) and non-nucleophilic. At high pH (>7), the attack is reversible and slow. The buffer is critical for hindered ketones.
-
-
Reflux the mixture for 4–6 hours. (Standard ketones react at RT; this hindered substrate requires heat).
-
Workup: Evaporate Ethanol. Dilute residue with water and extract with EtOAc.
-
Isomer Analysis: The product will likely be a mixture of
(anti) and (syn) oximes.-
E-isomer: The -OH group is anti to the bulky C1-methyl group (thermodynamically favored).
-
Z-isomer: The -OH group is syn to the C1-methyl group (sterically congested).
-
Ratio: Typically >9:1 favoring
.
-
Protocol 3: Derivatization (O-Alkylation)
Objective: Synthesis of O-benzyl or O-alkyl ether derivatives for SAR (Structure-Activity Relationship) studies.
Reagents:
-
Oxime (from Protocol 2)[1]
-
Sodium Hydride (1.1 equiv)
-
Alkyl Halide (e.g., Benzyl bromide) (1.1 equiv)
-
DMF (anhydrous)
Procedure:
-
Dissolve the oxime in anhydrous DMF at 0°C.
-
Add NaH carefully. Stir for 15 min to generate the oximator anion.
-
Add the alkyl halide dropwise.
-
Stir at RT for 2 hours.
-
Quench: Add saturated
, extract with EtOAc. -
Purification: Silica gel chromatography.
Analytical Validation
To ensure the integrity of the synthesized scaffold, use the following spectroscopic markers.
NMR Interpretation
The cyclopropane ring provides distinct high-field signals.
| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Feature |
| Cyclopropyl | 0.4 – 0.7 ppm | Multiplet | Characteristic "upfield" shift of cyclopropane. |
| Cyclopropyl | 0.9 – 1.2 ppm | Multiplet | Complex coupling due to rigid geometry. |
| Bridgehead Methyl | 1.1 – 1.3 ppm | Singlet | Sharp singlet; diagnostic of C1-substitution. |
| 2.0 – 2.8 ppm | Multiplet | Deshielded by C=N-OH; splitting pattern changes between E/Z isomers. | |
| Oxime -OH | 8.0 – 10.0 ppm | Broad Singlet | Exchangeable with |
Mechanistic Pathway Visualization
The following diagram illustrates the critical transition states and the pH-dependent equilibrium of the oximation step.
Figure 2: Mechanistic pathway of oxime formation highlighting the necessity of pH control.
Troubleshooting & Expert Tips
-
Regiochemistry Check: If you accidentally use 3-methyl-2-cyclohexenone, you will obtain 6-methylbicyclo[4.1.0]heptan-2-one . The methyl group will appear as a doublet (coupled to the bridgehead proton) rather than a singlet (quaternary C1) in the proton NMR.
-
Incomplete Oximation: If the ketone persists despite reflux, switch to Pyridine as the solvent. Pyridine acts as both solvent and base, often driving stubborn oximations to completion.
-
Beckmann Rearrangement Risk: Avoid strong Lewis acids or thionyl chloride during workup of the oxime, as these will trigger the Beckmann rearrangement, converting your oxime into a lactam (ring expansion).
References
-
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society. [Link]
-
Krow, G. R. (1987). The Beckmann Rearrangement of Oximes. Organic Reactions. [Link]
-
Gawley, R. E. (1988). Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations. Organic Reactions. [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (General reference for enone cyclopropanation regiochemistry). [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Cyclopropanation of 2-Methyl-2-cyclohexen-1-one
Welcome to the technical support center for the cyclopropanation of 2-methyl-2-cyclohexen-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you achieve optimal yields and purity in your reactions.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common problems encountered during the cyclopropanation of 2-methyl-2-cyclohexen-1-one.
Q: My reaction shows low or no conversion of the starting 2-methyl-2-cyclohexen-1-one. What are the likely causes?
A: Low or no conversion is a common issue that can typically be traced back to one of three areas: reagent quality, reaction conditions, or the choice of cyclopropanation method. Let's break down the diagnostic process.
Logical Troubleshooting Workflow
Below is a systematic workflow to diagnose the root cause of low conversion.
Caption: A logical workflow for troubleshooting low cyclopropanation yields.
Detailed Breakdown:
-
Reagent Integrity and Stoichiometry:
-
Corey-Chaykovsky Reaction: The sulfur ylide (typically dimethylsulfoxonium methylide for enones) is moisture-sensitive and often prepared in situ. Ensure your base (e.g., NaH) is fresh and the mineral oil has been washed away if necessary. The solvent (THF or DMSO) must be strictly anhydrous.[1][2] Sulfur ylides that are more reactive and less stable are generated and used at low temperatures.[3]
-
Simmons-Smith Reaction: The quality of the zinc reagent is paramount. If using a zinc-copper couple, its activation is critical. For the Furukawa modification, ensure the diethylzinc solution has not been compromised by air or moisture and that the diiodomethane is fresh (colorless or light yellow).[4][5] Using sub-stoichiometric amounts of key reagents can significantly decrease yield.[4]
-
-
Reaction Conditions:
-
Temperature: For the Corey-Chaykovsky reaction, ylide formation is often done at room temperature, but the subsequent addition of the enone is typically performed at 0 °C before allowing it to warm.[4] For Simmons-Smith reactions, temperatures that are too high can accelerate reagent decomposition.[6]
-
Atmosphere: Both methods involve organometallic reagents or reactive intermediates that are sensitive to oxygen and moisture. Ensure your glassware is oven- or flame-dried and the reaction is conducted under a positive pressure of an inert gas (e.g., Argon or Nitrogen).
-
Solvent Choice: The solvent can influence reaction rates. For Simmons-Smith reactions, ethereal solvents are common, but less coordinating solvents like dichloromethane (DCE) may be better for less reactive substrates.[4][7]
-
Q: I'm getting a significant amount of an epoxide byproduct instead of the desired cyclopropane. What's going wrong?
A: This is a classic selectivity issue specific to the Corey-Chaykovsky reaction when applied to α,β-unsaturated ketones. The reaction can proceed via two competing pathways: 1,2-addition to the carbonyl group (forming an epoxide) or 1,4-conjugate addition to the double bond (leading to the cyclopropane).
The Cause: The choice of sulfur ylide is critical.[4]
-
Dimethylsulfonium methylide (from trimethylsulfonium iodide and a strong base) is less stable and more reactive. It tends to favor the kinetically controlled 1,2-addition, resulting in the epoxide .[1][4]
-
Dimethylsulfoxonium methylide (Corey's ylide, from trimethylsulfoxonium iodide and NaH) is more stable. Its addition is reversible, favoring the thermodynamically more stable 1,4-adduct, which then closes to form the cyclopropane .[4][8][9]
The Solution: To favor cyclopropanation of 2-methyl-2-cyclohexen-1-one, you must use dimethylsulfoxonium methylide . If you are using this reagent and still observing epoxidation, check your reaction temperature; lower temperatures may inadvertently favor the kinetic epoxide product.[4]
Competing Pathways in the Corey-Chaykovsky Reaction
Caption: Choice of ylide dictates the product in Corey-Chaykovsky reactions of enones.
Q: The reaction works, but the diastereoselectivity is poor. How can I control the stereochemistry?
A: For a cyclic substrate like 2-methyl-2-cyclohexen-1-one, the incoming methylene group can add to either the top (β) or bottom (α) face of the double bond, leading to two diastereomers. Controlling this is key.
-
Steric Hindrance (The Dominant Factor): In the absence of directing groups, the cyclopropanating agent will approach from the less sterically hindered face of the molecule.[10] For 2-methyl-2-cyclohexen-1-one, you must consider the most stable conformation of the ring. The methyl group at the C2 position will create steric bulk, generally directing the incoming reagent to the opposite face.
-
Directing Groups (Simmons-Smith): The Simmons-Smith reaction is famously sensitive to directing groups, particularly proximal hydroxyl groups.[7][10][11] If you were to reduce the ketone to the corresponding allylic alcohol, the hydroxyl group would coordinate with the zinc carbenoid and direct the methylene transfer to the syn face (the same face as the -OH group).[10][11][12] While this requires an extra step, it is one of the most powerful methods for controlling diastereoselectivity in this system.
-
Reagent Choice: The choice of reagent can influence selectivity. Modified Simmons-Smith reagents, such as those from the Furukawa (Et₂Zn/CH₂I₂) or Shi (acid-modified) procedures, can exhibit different levels of steric sensitivity and reactivity, potentially altering the diastereomeric ratio.[5][13]
Frequently Asked Questions (FAQs)
Q1: Which primary method is better for cyclopropanating 2-methyl-2-cyclohexen-1-one: Corey-Chaykovsky or Simmons-Smith?
A: Both methods are viable, but they have distinct advantages and disadvantages for this specific substrate. The "better" method depends on your specific goals regarding yield, scalability, and functional group tolerance.
| Feature | Corey-Chaykovsky (with Corey's Ylide) | Simmons-Smith (Furukawa Modification) |
| Reagents | Trimethylsulfoxonium iodide, NaH, THF/DMSO | Diethylzinc (Et₂Zn), Diiodomethane (CH₂I₂) |
| Key Intermediate | Nucleophilic Sulfur Ylide | Electrophilic Zinc Carbenoid (ICH₂ZnI) |
| Mechanism | 1,4-Conjugate Addition -> Ring Closure | Concerted [2+1] Cheletropic Reaction[5] |
| Key Advantage | Excellent for electron-deficient olefins (enones). Generally clean reactions. | High functional group tolerance.[14] Stereospecific preservation of alkene geometry.[5] |
| Potential Pitfall | Risk of 1,2-addition (epoxidation) if wrong ylide is used.[4] Base-sensitive functional groups may be an issue. | High cost and toxicity of reagents.[5][7] Reagents are extremely air and moisture sensitive. |
| Best For... | Directly converting the enone with high reliability for the cyclopropane product. | Cases where other sensitive functional groups are present or when starting from the corresponding allylic alcohol to direct stereochemistry. |
Q2: What is the accepted mechanism for these reactions?
A: Understanding the mechanism is key to troubleshooting.
-
Corey-Chaykovsky: This is a stepwise process. First, the nucleophilic sulfur ylide performs a 1,4-Michael addition to the enone, forming an enolate intermediate. This is followed by an intramolecular Sₙ2 reaction where the enolate displaces the dimethyl sulfoxide (DMSO) group to form the three-membered ring.[3][9]
-
Simmons-Smith: This reaction is believed to proceed through a concerted "butterfly" transition state.[15] The zinc carbenoid delivers the methylene group to both carbons of the double bond simultaneously.[5] This concerted mechanism is why the reaction is stereospecific—the stereochemistry of the starting alkene is retained in the cyclopropane product.[5]
Simmons-Smith "Butterfly" Transition State
Caption: Concerted methylene transfer in the Simmons-Smith reaction.
Q3: How do I purify the final cyclopropyl ketone product?
A: Purification can sometimes be challenging due to the similar polarity of the product and any unreacted starting material.
-
Aqueous Workup: First, the reaction must be carefully quenched. For Corey-Chaykovsky, this is typically done with water or a saturated aqueous NH₄Cl solution.[4] For Simmons-Smith, a quench with saturated aqueous NH₄Cl or Rochelle's salt is common to dissolve the zinc salts.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Column Chromatography: This is almost always necessary.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A non-polar/polar solvent system like Hexanes/Ethyl Acetate is a good starting point. Begin with a low polarity (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity. The product is typically slightly less polar than the starting enone. Monitor the fractions carefully using TLC.
-
-
Distillation: If the product is thermally stable and volatile, bulb-to-bulb distillation (Kugelrohr) under reduced pressure can be an effective final purification step after chromatography.
Experimental Protocols
Protocol 1: Corey-Chaykovsky Cyclopropanation
This protocol is adapted from standard literature procedures for the 1,4-addition of dimethylsulfoxonium methylide to α,β-unsaturated ketones.[4][9]
Materials:
-
Trimethylsulfoxonium iodide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
2-Methyl-2-cyclohexen-1-one
-
Argon or Nitrogen gas supply
-
Standard oven-dried glassware
Procedure:
-
Ylide Preparation: a. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add sodium hydride (1.1 equiv., 60% dispersion). Wash the NaH with anhydrous hexanes three times to remove the mineral oil, decanting the hexanes carefully under argon. b. Add anhydrous THF via syringe to achieve a concentration of approx. 0.5 M. c. Add trimethylsulfoxonium iodide (1.1 equiv.) portion-wise at room temperature. d. Stir the resulting suspension at room temperature for 1 hour, or until the evolution of hydrogen gas ceases. The mixture will become a clear to slightly cloudy solution of dimethyloxosulfonium methylide.
-
Cyclopropanation: a. Cool the ylide solution to 0 °C using an ice-water bath. b. In a separate flask, prepare a solution of 2-methyl-2-cyclohexen-1-one (1.0 equiv.) in anhydrous THF (to make a ~0.2 M solution). c. Add the enone solution dropwise to the cold ylide solution over 15-20 minutes. d. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup and Purification: a. Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Protocol 2: Simmons-Smith Cyclopropanation (Furukawa Modification)
This protocol is a modification of the Simmons-Smith reaction, known for its improved reactivity, especially with less activated olefins.[4][5]
Materials:
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Diiodomethane (CH₂I₂)
-
Anhydrous Dichloromethane (DCM)
-
2-Methyl-2-cyclohexen-1-one
-
Argon or Nitrogen gas supply
-
Standard oven-dried glassware
Procedure:
-
Reaction Setup: a. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add a solution of 2-methyl-2-cyclohexen-1-one (1.0 equiv.) in anhydrous DCM (to achieve a concentration of ~0.1 M). b. Cool the flask to 0 °C in an ice-water bath.
-
Reagent Addition: a. Under a positive pressure of argon, add diethylzinc (2.0 equiv., 1.0 M solution in hexanes) dropwise via syringe. A white precipitate may form. Stir for 15 minutes. b. Next, add diiodomethane (2.0 equiv.) dropwise to the mixture. Caution: The reaction can be exothermic. Maintain the internal temperature below 5-10 °C during the addition.
-
Reaction Progression: a. After the addition is complete, allow the reaction mixture to slowly warm to room temperature. b. Stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: a. Cool the reaction to 0 °C and carefully quench by the dropwise addition of saturated aqueous ammonium chloride solution. b. Stir vigorously for 30 minutes until gas evolution ceases and the solution becomes clear. c. Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL). d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by silica gel column chromatography.
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Troubleshooting low yields in the synthesis of substituted cyclopropyl ketones. Benchchem.
- Alfa Chemistry. Corey-Chaykovsky Reaction. Alfa Chemistry.
- Royal Society of Chemistry. (2025). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Publishing.
- PMC. Anti-addition of Dimethylsulfoxonium Methylide to Acyclic α,β-Unsaturated Ketones and Its Application in Formal Synthesis of an Eicosanoid. PubMed Central.
- ResearchGate. (2025).
- YouTube. (2021). Corey-Chaykovsky Reactions.
- Wiley-VCH. (n.d.).
- ACS Publications. (2003).
- PMC. Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)
- MDPI. (2025). Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides.
- Docentes FCT NOVA. (n.d.).
- Wikipedia. Simmons–Smith reaction.
- TCI EUROPE N.V.
- MDPI. (2023).
- OrgoSolver.
- Organic Chemistry Portal. Simmons-Smith Reaction.
- ACS Publications. (2017). Cyclopropanation Strategies in Recent Total Syntheses. Chemical Reviews.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgosolver.com [orgosolver.com]
- 8. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- 9. Anti-addition of Dimethylsulfoxonium Methylide to Acyclic α,β-Unsaturated Ketones and Its Application in Formal Synthesis of an Eicosanoid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Simmons-Smith Cyclopropanation Reaction | TCI EUROPE N.V. [tcichemicals.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 1-Methylbicyclo[4.1.0]heptan-2-one
This technical guide is structured as a Tier 3 Support resource, designed for organic chemists and process engineers encountering specificity or yield issues in the synthesis of 1-methylbicyclo[4.1.0]heptan-2-one (also known as 1-methylnorcaran-2-one).
Ticket Focus: Minimizing Side Reactions & Optimizing Selectivity Applicable Precursors: 2-Methyl-2-cyclohexen-1-one Primary Methodologies: Corey-Chaykovsky Reaction; Simmons-Smith Cyclopropanation
Core Reaction Logic & Pathway Selection
The synthesis of 1-methylbicyclo[4.1.0]heptan-2-one requires the installation of a methylene bridge across the
Mechanism of Selectivity (Visualized)
The following diagram illustrates the divergence between cyclopropanation (desired) and epoxidation (undesired) based on the sulfur ylide species employed.
Figure 1: Selectivity pathway in Sulfur Ylide additions. Path B (Green) is required for the target ketone.
Troubleshooting Module: The Corey-Chaykovsky Route
This is the preferred route for enones. It utilizes Dimethyloxosulfonium Methylide (generated from Trimethylsulfoxonium Iodide + NaH).[1]
FAQ: Specificity & Yield Issues
Q: Why am I isolating an epoxide (oxirane) instead of the cyclopropane? A: You likely used the wrong sulfonium salt.
-
Diagnosis: Did you use Trimethylsulfonium Iodide? This generates the unstabilized ylide, which is a "hard" nucleophile. It attacks the carbonyl (C=O) kinetically (1,2-addition) to form an epoxide.
-
Correction: Switch to Trimethylsulfoxonium Iodide . The resulting ylide is stabilized by the oxygen on the sulfur. This makes it a "softer" nucleophile. Although it may reversibly attack the carbonyl, the thermodynamic product results from the irreversible 1,4-addition (Michael addition) to the alkene, leading to the cyclopropane [1].
Q: The reaction stalls or yields are <40%. How do I activate the ylide? A: Incomplete deprotonation of the salt is a common failure point.
-
Protocol Adjustment: Ensure you are using Sodium Hydride (NaH) in dry DMSO. The formation of the ylide releases hydrogen gas.
-
Critical Step: You must heat the NaH + Trimethylsulfoxonium Iodide mixture to 50-60°C for 30-60 minutes before adding the substrate. Wait until gas evolution ceases completely. If you add the enone while the salt is still solid, the reaction will fail.
Q: My product decomposes during purification. Is the cyclopropane unstable? A: The 1-methylbicyclo[4.1.0] system is acid-sensitive.
-
Root Cause: Standard silica gel is slightly acidic (pH 6.0-6.5). This can catalyze the ring-opening of the cyclopropane, especially given the strain introduced by the fused ring system.[2]
-
Solution: Pre-treat your silica gel column with 1-2% Triethylamine (Et3N) in hexanes before loading your sample. Alternatively, use neutral alumina.
Troubleshooting Module: The Simmons-Smith Route
This route (using
FAQ: Reagent Compatibility
Q: The reaction mixture turned into a polymeric gum. What happened? A: Traditional Simmons-Smith conditions (Zn-Cu couple) are often too harsh for enones.
-
Mechanism: The zinc species acts as a Lewis acid, coordinating to the carbonyl oxygen. This activates the enone toward polymerization or non-specific degradation.
-
Correction: Use the Furukawa Modification (
). This allows for homogenous conditions in non-coordinating solvents (DCM or DCE) and generally proceeds under milder conditions [2].
Q: I see starting material remaining despite excess reagents.
A: The steric bulk of the
-
Optimization:
-
Increase equivalents of
and to 3.0 - 5.0 eq. -
Order of Addition: Mix the alkene and
first, then add slowly. This minimizes the formation of inactive zinc species.
-
Comparative Data & Protocol Selection
Use the table below to select the methodology based on your lab's constraints.
| Feature | Corey-Chaykovsky (Recommended) | Simmons-Smith (Furukawa) |
| Reagents | Trimethylsulfoxonium Iodide / NaH / DMSO | |
| Mechanism | Nucleophilic Michael Addition | Concerted Carbenoid Transfer |
| Primary Side Reaction | Epoxide formation (if wrong ylide used) | Polymerization / Lewis Acid degradation |
| Steric Sensitivity | Low (Attacks | High (Attacks double bond face) |
| Moisture Sensitivity | High (NaH requires dry conditions) | Extreme ( |
| Workup pH | Neutral/Basic | Basic (requires quenching Zn salts) |
Standardized Experimental Protocol (Corey-Chaykovsky)
Objective: Synthesis of 1-methylbicyclo[4.1.0]heptan-2-one (10 mmol scale).
-
Ylide Generation:
-
Flame-dry a 100 mL round-bottom flask under Argon.
-
Add NaH (60% dispersion in oil, 12 mmol, 1.2 eq) and wash with dry pentane (3x) to remove oil if purity is critical.
-
Add Trimethylsulfoxonium Iodide (12 mmol, 1.2 eq).
-
Add dry DMSO (20 mL).
-
Critical: Stir at room temperature for 15 min, then heat to 50°C for 45 min until solution is clear and
evolution stops.
-
-
Substrate Addition:
-
Cool the ylide solution to room temperature (20-25°C).
-
Add 2-methyl-2-cyclohexen-1-one (10 mmol) dissolved in 5 mL dry DMSO dropwise over 10 minutes.
-
Note: The reaction is slightly exothermic.
-
-
Reaction & Quench:
-
Stir at room temperature for 2-4 hours. Monitor by TLC (EtOAc/Hexane).
-
Pour the mixture into Ice-Water (100 mL).
-
Extract with Diethyl Ether (3 x 50 mL). Do not use DCM as DMSO is difficult to remove.
-
-
Workup:
-
Wash combined organics with Brine (2 x 50 mL) and Water (1 x 50 mL) to remove residual DMSO.
-
Dry over
, filter, and concentrate. -
Purification: Flash chromatography on Et3N-treated silica (Hexane/EtOAc 95:5).
-
Troubleshooting Decision Tree
Figure 2: Rapid diagnostic tree for common synthetic failures.
References
-
Corey, E. J.; Chaykovsky, M. (1965). "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis". Journal of the American Chemical Society, 87(6), 1353–1364.
-
Furukawa, J.; Kawabata, N.; Nishimura, J. (1968). "Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide". Tetrahedron, 24(1), 53-58.
-
Aggarwal, V. K.; Richardson, J. (2003).[1] "The complexity of catalysis: origins of enantio- and diastereocontrol in sulfur ylide mediated epoxidation reactions". Chemical Communications, (21), 2644-2651.
Sources
Technical Support Center: Troubleshooting Low Diastereoselectivity in Norcaranone Formation
Welcome to the technical support center for troubleshooting cyclopropanation reactions, with a specific focus on achieving high diastereoselectivity in the synthesis of norcaranone and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in controlling the stereochemical outcome of their reactions. Here, we will dissect common issues, explore the underlying mechanistic principles, and provide actionable, field-tested protocols to enhance your experimental success.
Troubleshooting Guide: Enhancing Diastereoselectivity
This section addresses specific, common problems encountered during norcaranone synthesis via cyclopropanation.
Q1: My Simmons-Smith reaction is yielding a nearly 1:1 mixture of diastereomers. How can I improve the facial selectivity?
A low diastereomeric ratio (d.r.) is a frequent issue, often stemming from a lack of effective stereochemical control during the methylene transfer. The key is to understand and leverage directing groups present on your substrate.
Core Principle: Hydroxyl-Directed Cyclopropanation
The most powerful strategy for controlling diastereoselectivity in the Simmons-Smith reaction is the use of a directing group, typically a hydroxyl group, positioned allylic or homoallylic to the double bond.[1][2] The zinc carbenoid reagent (ICH₂ZnI) coordinates with the oxygen atom of the hydroxyl group. This chelation event locks the conformation of the substrate and directs the delivery of the methylene group to the syn-face of the alkene relative to the hydroxyl group.[3][4]
Immediate Troubleshooting Steps:
-
Confirm the Presence and Position of a Directing Group: If your substrate is a simple cyclohexene without a coordinating functional group, poor selectivity is expected due to minimal facial bias. The solution is to use a substrate that incorporates a directing group, such as cyclohexen-3-ol.
-
Assess Reagent Stoichiometry: Using a large excess of the Simmons-Smith reagent can sometimes lead to a decrease in diastereoselectivity. It is hypothesized that excess reagent can disrupt the crucial substrate-reagent chelation complex.[5] Try reducing the equivalents of the zinc carbenoid to 1.1-1.5 equivalents.
-
Solvent Choice: The choice of solvent plays a significant role.[6] Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally preferred as they do not compete with the substrate's directing group for coordination to the zinc center. Highly coordinating ethereal solvents (e.g., THF, diethyl ether) can sometimes diminish the directing effect, leading to lower selectivity.[7]
Q2: I'm using an allylic alcohol as a substrate, but the diastereoselectivity is still poor. What's going wrong?
Even with a directing group, several factors can undermine its effectiveness.
Causality Analysis:
-
Inactive Zinc-Copper Couple: The most common culprit is poorly activated zinc. The Simmons-Smith reaction is a heterogeneous reaction occurring on the surface of the zinc.[4][8] If the zinc is not properly activated, the formation of the active carbenoid is inefficient, leading to a sluggish reaction where the subtle energy differences governing diastereoselection are lost.
-
Moisture Contamination: Organozinc reagents are extremely sensitive to moisture.[2] Water will rapidly quench the carbenoid, reducing the effective concentration of the reagent and potentially leading to side reactions.
-
Substrate Geometry: The spatial relationship between the hydroxyl group and the alkene must allow for the formation of a stable chelation-controlled transition state.[7] If the alkene is too rigid or the hydroxyl group is sterically hindered, its directing ability will be compromised.
Solutions & Protocols:
-
Optimize Zinc-Copper Couple Preparation: Do not use commercially available Zn-Cu couple that has been stored for a long time. Freshly prepared couple is significantly more reactive.[9] See Protocol 1 for a reliable preparation method.
-
Ensure Anhydrous Conditions: All glassware must be flame- or oven-dried. Solvents must be rigorously dried over an appropriate drying agent (e.g., CaH₂ for hydrocarbons/ethers, P₂O₅ for chlorinated solvents) and distilled prior to use. Run the reaction under a positive pressure of an inert atmosphere (Argon or Nitrogen).
-
Consider the Furukawa Modification: If the traditional Simmons-Smith conditions fail, switching to the Furukawa modification (Et₂Zn and CH₂I₂) can be beneficial.[1][6][10] This homogeneous system often provides more reproducible results and can be less sensitive to the activation state of metallic zinc.[11]
Frequently Asked Questions (FAQs)
Q3: What is the active species in the Simmons-Smith reaction, and how is it formed?
The active cyclopropanating agent is an organozinc carbenoid, typically represented as iodomethylzinc iodide (ICH₂ZnI).[2][12] It is formed by the oxidative addition of the C-I bond of diiodomethane (CH₂I₂) into metallic zinc.[2] The zinc must be activated, usually with copper, to form a zinc-copper couple.[8] This "couple" facilitates the insertion. The reagent exists in a Schlenk equilibrium with bis(iodomethyl)zinc (Zn(CH₂I)₂) and zinc iodide (ZnI₂).[13]
Q4: Should I use the traditional Simmons-Smith (Zn/Cu) or the Furukawa (Et₂Zn) modification?
The choice depends on your substrate and experimental constraints.
| Feature | Simmons-Smith (Zn/Cu + CH₂I₂) | Furukawa (Et₂Zn + CH₂I₂) |
| Reagent Type | Heterogeneous | Homogeneous |
| Reactivity | Generally lower, highly dependent on Zn activation. | Generally more reactive and reproducible.[1][12] |
| Substrate Scope | Excellent for electron-rich alkenes and those with directing groups.[1] | Broader scope, effective for less activated alkenes.[1][7] |
| Handling | Requires preparation of the Zn/Cu couple. | Diethylzinc (Et₂Zn) is pyrophoric and requires careful handling under inert atmosphere. |
| Best For | Hydroxyl-directed cyclopropanations where high diastereoselectivity is the primary goal. | When reproducibility is key, or with substrates that are unreactive under traditional conditions. |
Q5: Can steric hindrance affect diastereoselectivity more than the directing group?
Yes, this is a critical consideration. While the hydroxyl-directing effect is strong, it is not absolute. If the syn-face of the alkene (the same face as the hydroxyl group) is exceptionally sterically hindered by other bulky substituents, the reagent may be forced to approach from the less-hindered anti-face, overriding the directing effect.[1] This results in a lower d.r. or even a reversal of selectivity. A careful analysis of your substrate's 3D conformation is essential to predict the likely outcome.
Key Experimental Protocols
Protocol 1: Preparation of a Highly Active Zinc-Copper Couple
This protocol is adapted from the LeGoff procedure, known for producing a very active couple.[9]
Materials:
-
Zinc dust (<10 micron, high purity)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Glacial acetic acid
-
Anhydrous diethyl ether
-
Schlenk flask and inert atmosphere setup
Procedure:
-
To a flame-dried 100 mL Schlenk flask under a positive pressure of Argon, add copper(II) acetate monohydrate (0.5 g) and glacial acetic acid (50 mL).
-
Heat the mixture with rapid stirring to 100-110 °C until the copper salt is fully dissolved.
-
In a single portion, add the zinc dust (35 g). The blue color of the solution should disappear within 30-60 seconds as the Cu(II) is reduced to Cu(0) on the zinc surface.
-
Continue to stir at temperature for an additional 5 minutes.[14]
-
Allow the solid to settle, then carefully decant the hot acetic acid via a cannula.
-
Wash the resulting reddish-grey solid by adding 50 mL of glacial acetic acid, stirring briefly, allowing it to settle, and decanting.
-
Wash the solid three times with 50 mL portions of anhydrous diethyl ether.
-
Dry the highly active zinc-copper couple under high vacuum and store it under an inert atmosphere. Use it as soon as possible for best results.[14]
Protocol 2: General Procedure for Hydroxyl-Directed Simmons-Smith Cyclopropanation
Procedure:
-
To a flame-dried Schlenk flask, add the freshly prepared zinc-copper couple (3.0 eq.).
-
Add anhydrous 1,2-dichloroethane (DCE) to form a slurry.
-
Add the allylic alcohol substrate (1.0 eq.).
-
Heat the mixture to a gentle reflux (or desired temperature, e.g., 40 °C).
-
Add diiodomethane (1.5 eq.) dropwise via a syringe pump over 1 hour. A slow addition is crucial to maintain a low concentration of the carbenoid and minimize side reactions.
-
Stir the reaction at the same temperature, monitoring its progress by TLC or GC. Reactions are typically complete within 12-24 hours.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[14]
-
Stir vigorously for 15 minutes, then filter the mixture through a pad of Celite to remove the zinc salts.
-
Extract the aqueous layer with dichloromethane (3x), combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visual Diagrams & Workflows
Mechanism of Diastereoselection
Caption: A logical workflow for troubleshooting low diastereoselectivity.
References
-
Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Chemistry – A European Journal. [Link]
-
Simmons–Smith reaction - Wikipedia. Wikipedia. [Link]
-
Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC. National Center for Biotechnology Information. [Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs - PMC. National Center for Biotechnology Information. [Link]
-
Simmons–Smith reaction - Grokipedia. Grokipedia. [Link]
-
Synthesis of cyclopropanes - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- WO2017024126A1 - Cyclopropanation of substituted alkenes - Google Patents.
-
Simmons–Smith reaction – cyclopropanation of alkenes - OrgoSolver. OrgoSolver. [Link]
-
Zinc–copper couple - Wikipedia. Wikipedia. [Link]
-
Metal-catalyzed cyclopropanations - Wikipedia. Wikipedia. [Link]
-
(PDF) Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - ResearchGate. ResearchGate. [Link]
-
Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives | Organic Letters. ACS Publications. [Link]
-
Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions - Chemical Science (RSC Publishing). Royal Society of Chemistry. [Link]
-
Zinc/Copper Couple - Sciencemadness.org. ScienceMadness. [Link]
-
Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol. Chemistry Stack Exchange. [Link]
-
Norcaradiene Synthesis via Visible-Light-Mediated Cyclopropanation Reactions of Arenes. ACS Publications. [Link]
-
Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines - MDPI. MDPI. [Link]
-
Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins - PMC. National Center for Biotechnology Information. [Link]
-
Cyclopropanation of Alkenes - Master Organic Chemistry. Master Organic Chemistry. [Link]
-
Stereoselective Cyclopropanation Reactions - Docentes FCT NOVA. NOVA School of Science and Technology. [Link]
-
Simmons-Smith Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Cyclopropanation - Andrew G Myers Research Group. Harvard University. [Link]
-
Carreira OC V Fall 2018 Document on Cyclopropanations in Syntheses A - ETH Zürich. ETH Zürich. [Link]
-
Synthesis of cyclopropane containing natural products - e-Publications@Marquette. Marquette University. [Link]
Sources
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. orgosolver.com [orgosolver.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Simmons-Smith Reaction [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 8. Zinc–copper couple - Wikipedia [en.wikipedia.org]
- 9. sciencemadness.org [sciencemadness.org]
- 10. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. grokipedia.com [grokipedia.com]
- 13. WO2017024126A1 - Cyclopropanation of substituted alkenes - Google Patents [patents.google.com]
- 14. repositorio.uam.es [repositorio.uam.es]
Purification techniques for separating cis and trans 1-methylnorcaran-2-one
Technical Support Center: Advanced Synthesis & Purification Division Ticket ID: #PUR-MN2-884 Subject: Resolution of cis/trans-1-methylnorcaran-2-one diastereomers Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering difficulty separating the diastereomers of 1-methylnorcaran-2-one (bicyclo[4.1.0]heptan-2-one derivatives). This is a known challenge in the Simmons-Smith cyclopropanation of 2-methylcyclohexenone. The reaction typically yields a mixture of the cis-isomer (methyl group cis to the cyclopropane methylene bridge) and the trans-isomer.
Because these isomers possess nearly identical boiling points and similar polarity indices, standard flash chromatography often results in co-elution. This guide provides three tiered workflows ranging from optimization of chromatography to chemical derivatization.
Module 1: Diagnostic & Triage
Before attempting separation, confirm your isomer ratio and stability.
Q: How do I definitively distinguish the cis and trans isomers by NMR?
A: You cannot rely solely on chemical shift tables due to concentration dependence. You must use coupling constants (
-
H NMR (Cyclopropyl Region): The cyclopropyl protons (H1/H6) exhibit distinct coupling patterns. The cis-isomer typically shows larger vicinal coupling constants (
Hz) compared to the trans-isomer ( Hz) due to the Karplus relationship in the rigid bicyclic system. -
C NMR: The methyl carbon in the cis-isomer is often shielded (shifted upfield,
ppm) relative to the trans-isomer due to steric compression ( -gauche effect) from the cyclopropane ring.
Q: Is my mixture stable on silica? A: Generally, yes. However, bicyclo[4.1.0] ketones can undergo acid-catalyzed ring opening or rearrangement to alkyl-cyclohexenones if the silica is too acidic.
-
Test: Run a 2D TLC. Spot the mixture, elute in one direction, dry, and elute in the perpendicular direction. If off-diagonal spots appear, your compound is decomposing.
-
Fix: Pre-treat silica with 1% Triethylamine (Et
N) in Hexanes if degradation is observed.
Module 2: Chromatographic Troubleshooting
Use this module if you require <500 mg of pure material.
Q: Standard Hexane/EtOAc gradients are failing. What is the alternative? A: The dipole moments of the cis and trans ketones are too similar for standard adsorption chromatography. You must exploit shape selectivity .
Protocol A: Low-Loading Toluene Elution
Toluene interacts with the
-
Stationary Phase: High-surface area Silica Gel (40-63 µm), Gold/Flash grade.
-
Solvent System: 0%
10% Diethyl Ether in Toluene (NOT Hexanes). -
Loading: strictly
of silica mass (e.g., 100 mg sample on a 12 g column). -
Flow Rate: Reduce to 75% of the optimal rate to minimize plate height (
).
Q: Can I use Silver Nitrate (AgNO
Module 3: Chemical Resolution (The "Nuclear Option")
Use this module for multi-gram scale or when chromatography fails.
Q: Distillation and chromatography yielded mixed fractions. How do I separate them in bulk? A: You must disrupt the physical similarity of the liquids by converting them into crystalline solids. The semicarbazone derivative is the industry standard for bicyclic ketones. The cis and trans semicarbazones possess significantly different crystal lattice energies, allowing for separation by fractional crystallization.
Protocol B: Semicarbazone Derivatization & Hydrolysis
Step 1: Derivatization
-
Dissolve the ketone mixture (1 eq) in Ethanol/Water (1:1).
-
Add Semicarbazide Hydrochloride (1.2 eq) and Sodium Acetate (1.5 eq).
-
Reflux for 1-2 hours until TLC shows consumption of the ketone.
-
Cool to 0°C. The semicarbazones will precipitate.
Step 2: Fractional Crystallization
-
Filter the crude solid.
-
Recrystallize from hot Ethanol or Methanol.
-
Insight: The major isomer (usually the thermodynamically stable cis-fused product) typically crystallizes first.
-
Validation: Check the purity of the crystals via melting point (sharp range = pure) or NMR (dissolve a small amount in DMSO-d6; the N-H protons will show distinct shifts).
-
Step 3: Hydrolysis (Recovery)
-
Dissolve pure semicarbazone crystals in a biphasic mixture of Ether and 1M Oxalic Acid (or dilute HCl, though Oxalic is gentler on the cyclopropane).
-
Stir vigorously at room temperature for 4-12 hours.
-
Separate the organic layer, wash with NaHCO
, and dry over MgSO . -
Concentrate to yield the pure ketone isomer.
Module 4: Visualization & Logic
Decision Matrix: Purification Strategy
Caption: Logical workflow for selecting the appropriate purification method based on scale and mixture complexity.
Workflow: Semicarbazone Resolution
Caption: Step-by-step chemical resolution pathway for separating isomeric ketones.
Summary of Quantitative Data
| Parameter | cis-Isomer (Typical) | trans-Isomer (Typical) | Separation Method |
| 8.0 – 10.0 Hz | 4.0 – 6.0 Hz | Diagnostic Only | |
| Boiling Point | Spinning Band Distillation | ||
| Semicarbazone MP | 202–204°C | 185–188°C | Fractional Crystallization |
| TLC R | 0.35 | 0.32 | Flash Chromatography |
References
-
Dauben, W. G., & Berezin, G. H. (1963). The Stereochemistry of the Simmons-Smith Reaction. Journal of the American Chemical Society. [Link]
-
Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society. [Link]
-
Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions. [Link]
-
Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2008). Introduction to Spectroscopy. Cengage Learning. (Referenced for Karplus relationship and NMR coupling constants in rigid systems). [Link]
Technical Support Center: Temperature Effects on Bicyclic Ketone Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the thermal stability of bicyclic ketones. Understanding and controlling temperature effects are paramount for ensuring the integrity of your experiments and the quality of your products.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding the thermal stability of bicyclic ketones?
Bicyclic ketones, particularly those with strained ring systems, can be susceptible to temperature-induced degradation. The primary concerns include:
-
Ring Strain Release: Bicyclic systems often possess inherent ring strain. Elevated temperatures can provide the activation energy needed to initiate reactions that relieve this strain, such as ring-opening or rearrangement reactions.[1]
-
Retro-Diels-Alder Reactions: For bicyclic ketones formed via Diels-Alder reactions, elevated temperatures can favor the reverse reaction, leading to the decomposition of the desired product.
-
Epimerization: At elevated temperatures, stereocenters, particularly those alpha to the carbonyl group, can be prone to epimerization, leading to a loss of stereochemical purity.
-
Unimolecular Elimination: Some bicyclic ketones can undergo thermal decomposition to yield smaller, more stable molecules. For instance, bicyclo[3.2.0]heptan-6-one decomposes at high temperatures to cyclopentene and ketene.[2]
Q2: How does the structure of a bicyclic ketone influence its thermal stability?
The stability of a bicyclic ketone is intrinsically linked to its structure:
-
Ring Size and Fusion: The size of the rings and the nature of the ring fusion (cis or trans) significantly impact the overall strain and, consequently, the thermal stability. Computational studies have shown that energy differences between cis- and trans-fused bicyclic ketones can be calculated to predict their relative stabilities.[3]
-
Substitution: The presence and position of substituents can have a stabilizing or destabilizing effect. Bulky substituents may increase steric strain, while others might electronically influence the carbonyl group or adjacent bonds.
-
Unsaturation: The presence of double bonds within the bicyclic system can introduce additional strain or provide pathways for thermal rearrangements.
Q3: What are the initial signs of thermal degradation in my bicyclic ketone sample?
Common indicators of thermal degradation include:
-
Color Change: The appearance of a yellow or brown tint in a previously colorless sample can be a sign of decomposition.
-
Changes in Physical State: A decrease in the melting point or the appearance of an oily residue in a crystalline sample can indicate the formation of impurities.
-
Inconsistent Spectroscopic Data: Discrepancies in NMR, IR, or mass spectrometry data compared to a reference standard are strong indicators of degradation.
-
Decreased Purity on Chromatography: A noticeable decrease in the purity of your sample when analyzed by techniques like HPLC or GC suggests decomposition has occurred.
Troubleshooting Guides
Issue 1: Unexpected Side Products in a High-Temperature Reaction
Scenario: You are running a reaction involving a bicyclic ketone at an elevated temperature (e.g., >80°C) and observe the formation of unexpected side products upon analysis.
Troubleshooting Steps:
-
Hypothesize Degradation Pathways:
-
Consider the possibility of a retro-Diels-Alder reaction if your bicyclic ketone has a cyclohexene-like core.
-
Evaluate the potential for ring-opening or rearrangement, especially for strained systems like bicyclo[3.1.0]hexanones.[4]
-
Assess the likelihood of epimerization if there are stereocenters adjacent to the carbonyl.
-
-
Experimental Verification:
-
Lower the Reaction Temperature: If the reaction kinetics allow, attempt the reaction at a lower temperature to see if the formation of side products is diminished. Some reactions, like certain intramolecular olefination reactions, have a high energy barrier and require elevated temperatures to proceed, making a balance between reaction rate and stability crucial.[1]
-
Time-Course Study: Analyze aliquots of the reaction mixture at different time points to determine when the side products begin to appear. This can help differentiate between reaction byproducts and degradation products.
-
Control Experiment: Heat the isolated bicyclic ketone starting material under the reaction conditions (solvent, temperature) in the absence of other reagents to confirm if it degrades on its own.
-
-
Analytical Characterization:
-
Isolate and characterize the major side products using techniques like NMR, MS, and IR to identify their structures. This information will provide direct evidence for the degradation pathway.
-
Issue 2: Inconsistent Results in Thermal Stability Assays
Scenario: You are using Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) to assess the thermal stability of a bicyclic ketone, but the results are not reproducible.
Troubleshooting Steps:
-
Standardize Experimental Parameters:
-
Sample Mass: Ensure you are using a consistent sample mass (typically between 1-10 mg) for each run.[5] Variations in mass can affect heat transfer and decomposition kinetics.
-
Heating Rate: Use a consistent heating rate (e.g., 5 or 10 K/min).[5][6] Different heating rates can shift the observed decomposition temperature.
-
Atmosphere: Maintain a constant atmosphere (e.g., nitrogen or air) and flow rate (e.g., 20-100 ml/min).[5] The presence of oxygen can lead to oxidative decomposition, which will differ from purely thermal decomposition.
-
Crucible Type: Use the same type of crucible (e.g., aluminum, ceramic) for all experiments, as the material can influence heat transfer and potentially have catalytic effects.
-
-
Sample Preparation:
-
Purity: Ensure the sample is of high purity. Impurities can act as catalysts for decomposition, lowering the observed decomposition temperature.
-
Moisture Removal: Residual moisture can affect TGA results. It is good practice to include an initial isothermal step (e.g., hold at 150°C for 15 minutes) to remove any moisture before starting the temperature ramp.[6]
-
Particle Size and Surface Area: For solid samples, variations in particle size and surface area can affect the rate of decomposition.[6] Try to use samples with a consistent physical form.
-
-
Instrument Calibration:
-
Regularly calibrate your TGA or DSC instrument according to the manufacturer's recommendations to ensure accurate temperature and mass measurements.[6]
-
Experimental Protocols
Protocol 1: Determination of Thermal Decomposition Temperature using TGA
This protocol provides a standardized method for determining the thermal decomposition temperature of a bicyclic ketone.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Nitrogen or Air purge gas
-
Sample pans (e.g., aluminum or ceramic)
Procedure:
-
Condition the test specimen at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours prior to testing.[6]
-
Follow the manufacturer's instructions for instrument startup and calibration.[6]
-
Set the purge gas (e.g., dry nitrogen) flow rate to a consistent value, for example, 55 cc/min.[6]
-
Allow the instrument to purge for 30 minutes.[6]
-
Accurately weigh 2-10 mg of the bicyclic ketone into the TGA sample pan.
-
Heat the sample at a rate of 5°C/min from ambient temperature to 150°C.[6]
-
Hold the temperature at 150°C for 15 minutes to remove any residual moisture.[6]
-
Heat the sample at a rate of 5°C/min to a final temperature where complete decomposition is observed (e.g., 800°C).[6]
-
Record the temperature at which a specific percentage of weight loss (e.g., 5%) occurs after the initial moisture removal step. This is often reported as the thermal decomposition temperature.[6]
Data Presentation:
| Parameter | Value |
| Sample Name | Bicyclo[X.Y.Z]alkan-n-one |
| Sample Mass | 5.2 mg |
| Heating Rate | 5 °C/min |
| Atmosphere | Nitrogen |
| Flow Rate | 55 cc/min |
| Td (5% weight loss) | 185 °C |
Visualizations
Logical Workflow for Troubleshooting Thermal Instability
Caption: Troubleshooting workflow for thermal instability issues.
References
-
Title: The gas-phase thermal unimolecular elimination of keten from bicyclo[3·2.0]heptan-6-one Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]
-
Title: Stability Relationships in Bicyclic Ketones Source: ResearchGate URL: [Link]
-
Title: Thermal and Photochemical Rearrangement of Bicyclo[3.1.0]hex-3-en-2-one to the Ketonic Tautomer of Phenol. Computational Evidence for the Formation of a Diradical Rather than a Zwitterionic Intermediate Source: ResearchGate URL: [Link]
-
Title: ALICYCLIC KETYLS: II. TEMPERATURE DEPENDENCE OF THE CONFORMATIONAL MOBILITY OF MEDIUM-SIZED RINGS Source: Journal of the American Chemical Society URL: [Link]
-
Title: Ring expansion of bicyclo[1.1.0]butyl ketones to bicyclo[2.1.1]hexenes using ketone as both activating and reacting groups Source: Nature Communications URL: [Link]
-
Title: Thermal Decomposition of 2-Cyclopentenone Source: The Journal of Physical Chemistry A URL: [Link]
-
Title: Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues Source: MDPI URL: [Link]
-
Title: Thermal Stability Source: IPC URL: [Link]
Sources
- 1. Ring expansion of bicyclo[1.1.0]butyl ketones to bicyclo[2.1.1]hexenes using ketone as both activating and reacting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The gas-phase thermal unimolecular elimination of keten from bicyclo[3·2.0]heptan-6-one - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. electronics.org [electronics.org]
Removing unreacted starting material from 1-methylbicyclo[4.1.0]heptan-2-one crude
This guide provides in-depth troubleshooting strategies and detailed protocols for the purification of 1-methylbicyclo[4.1.0]heptan-2-one from unreacted starting materials and reaction byproducts. Designed for researchers and drug development professionals, this document synthesizes established chemical principles with practical, field-proven insights to address common purification challenges.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying scientific rationale for each step.
Q1: My primary impurity is the starting enone (e.g., 1-methylcyclohexenone). The polarity is very similar to my product on TLC, making chromatographic separation difficult. How can I resolve this?
A1: This is a classic purification challenge where the structural similarity between the starting material and the product limits the efficacy of standard flash chromatography. While optimizing your chromatography is an option (see Q2), a more robust solution involves a chemoselective separation based on reactivity differences.
Primary Recommendation: Sodium Bisulfite Extraction
The most effective strategy is to exploit the reactivity of your target ketone with sodium bisulfite (NaHSO₃). Unhindered cyclic ketones react with bisulfite in a nucleophilic addition to form a charged α-hydroxysulfonate salt, often called a bisulfite adduct.[1][2] This adduct is water-soluble and can be easily separated from the unreacted, less reactive α,β-unsaturated starting material via liquid-liquid extraction.[3][4][5]
Mechanism of Action: The bisulfite anion attacks the electrophilic carbonyl carbon of your desired product. The resulting adduct is an ionic salt, partitioning it into the aqueous phase. The starting enone is generally less reactive towards this addition due to the conjugated system and steric hindrance, and will therefore remain in the organic layer.[1][6]
Key Advantages:
-
High Selectivity: Targets unhindered ketones over more sterically hindered or conjugated systems.[1][6]
-
Scalability: Liquid-liquid extraction is a straightforward and scalable operation.[6]
-
Reversibility: The desired ketone can be regenerated from the aqueous adduct by basification, allowing for its recovery if needed.[2][4]
A detailed protocol for this procedure is provided in the Experimental Protocols section below.
Q2: I am committed to using flash column chromatography. What is the best approach to optimize the separation of my bicyclic ketone from a non-polar impurity?
A2: Flash column chromatography is a cornerstone of purification, and its success hinges on careful method development.[7][8] For separating a moderately polar ketone like 1-methylbicyclo[4.1.0]heptan-2-one from a non-polar impurity (e.g., hydrocarbon byproducts), the key is to select a solvent system with low polarity.
Step-by-Step Optimization Strategy:
-
TLC Analysis: Begin by running Thin Layer Chromatography (TLC) plates of your crude mixture in various solvent systems. The goal is to find a system where your product has a retention factor (R_f) of approximately 0.25-0.35, and there is maximum separation (ΔR_f) between the product spot and the impurity spot.
-
Solvent System Selection: A common and effective mobile phase for ketones is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or diethyl ether).
-
Start with a low concentration of the polar solvent (e.g., 5% ethyl acetate in hexanes).
-
Gradually increase the percentage of the polar component until you achieve the desired R_f.
-
-
Column Packing and Loading: Use a silica gel with a particle size of 40-63 μm (230-400 mesh) for optimal resolution in flash chromatography.[8] The crude material should be adsorbed onto a small amount of silica gel ("dry loading") rather than being injected as a concentrated solution ("wet loading"). This prevents band broadening and improves separation.
-
Elution: Run the column using the optimized solvent system. If separation is still challenging, a shallow gradient elution (e.g., starting with 5% ethyl acetate and slowly increasing to 10%) can be more effective than an isocratic (constant solvent mixture) elution.[8]
Table 1: Recommended Solvent Systems for Ketone Purification
| Solvent System | Polarity Index | Typical Use Case |
|---|---|---|
| Hexanes/Ethyl Acetate | Low to Medium | Excellent general-purpose system for moderately polar compounds like ketones.[9] |
| Hexanes/Diethyl Ether | Low to Medium | Offers different selectivity compared to ethyl acetate; can sometimes improve separation. |
| Dichloromethane/Hexanes | Low to Medium | Good for compounds that may have poor solubility in pure hexanes. |
Q3: My crude product is a persistent oil. Is recrystallization a viable purification method?
A3: Recrystallization is a powerful purification technique for solids, but it is generally not directly applicable to oils.[10][11] However, you can use this method if you can convert your oily product into a crystalline derivative.
Strategy: Derivatization for Purification
-
Form a Crystalline Derivative: Ketones and aldehydes can be reacted with reagents like 2,4-dinitrophenylhydrazine (Brady's reagent) to form solid, highly crystalline 2,4-dinitrophenylhydrazone derivatives.[10]
-
Recrystallize the Derivative: This solid derivative can then be purified by recrystallization from a suitable solvent (e.g., ethanol). The principle is to dissolve the impure solid in a minimum amount of hot solvent and allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.[10][11]
-
Regenerate the Ketone: The major drawback to this approach is that regenerating the original ketone from the derivative can be challenging and may require harsh conditions, potentially leading to low recovery.
For this reason, derivatization is more commonly used for characterization and is often considered a secondary option for bulk purification compared to chromatography or extraction.
Frequently Asked Questions (FAQs)
-
What analytical techniques are essential for monitoring purification?
-
TLC is indispensable for initial assessment and chromatography method development. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying the components of the crude mixture and assessing the purity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation of the purified product and can quantify the level of residual impurities.
-
-
How does the bicyclo[4.1.0]heptane structure affect purification?
-
The rigid, bicyclic structure makes the molecule compact and can influence its boiling point and crystal packing ability. The fusion of the cyclopropane and cyclohexane rings introduces steric hindrance around the carbonyl group, which can affect its reactivity, as discussed in the bisulfite extraction method.[1]
-
-
My product seems to be unstable during purification. What could be the cause?
-
Bicyclic systems with small, strained rings like cyclopropanes can be susceptible to ring-opening under acidic conditions.[12] When performing extractions or chromatography, avoid strongly acidic conditions. If using silica gel (which is slightly acidic), consider neutralizing it with a small amount of triethylamine in your eluent or using a different stationary phase like alumina.
-
Visualized Workflows and Mechanisms
Decision-Making Workflow for Purification
This diagram outlines a logical sequence for selecting the most appropriate purification strategy based on initial analysis of the crude reaction mixture.
Caption: A decision tree for selecting a purification method.
Mechanism of Sodium Bisulfite Extraction
This diagram illustrates the chemical transformation and phase separation that enables the purification of a ketone from a non-reactive organic compound.
Caption: Workflow for purification via bisulfite extraction.
Experimental Protocols
Protocol 1: Purification via Sodium Bisulfite Extraction
This protocol is adapted from established methods for the removal of reactive ketones from organic mixtures.[1][2][6]
Safety Precautions:
-
Perform all steps in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Sodium bisulfite can release sulfur dioxide gas, which is toxic.[6]
Materials:
-
Crude 1-methylbicyclo[4.1.0]heptan-2-one mixture
-
A water-miscible solvent (e.g., Tetrahydrofuran (THF) or Methanol)[2]
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)
-
An immiscible organic extraction solvent (e.g., Diethyl ether or Ethyl acetate)
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of a water-miscible solvent like THF (e.g., 5 mL of THF per 1 gram of crude material). Transfer this solution to a separatory funnel.
-
Reaction: Add freshly prepared saturated aqueous sodium bisulfite solution to the separatory funnel (approximately 2-3 volumes relative to the organic solution). Stopper the funnel and shake vigorously for 30-60 seconds.[5] This step facilitates the reaction between the bisulfite and your target ketone.
-
Extraction: Add an immiscible organic solvent (e.g., diethyl ether, ~2 volumes) and deionized water (~2 volumes) to the funnel to induce phase separation. Shake the funnel again to ensure thorough mixing.
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer, which now contains the ketone-bisulfite adduct, into a flask. The upper organic layer, containing the unreacted starting material and other non-ketonic impurities, should be collected in a separate flask.[1]
-
Back-Extraction: To maximize recovery of the non-ketonic compounds, extract the collected aqueous layer once more with a fresh portion of the immiscible organic solvent. Combine this organic layer with the one from the previous step.
-
Work-up of Organic Layer: Wash the combined organic layers with deionized water, followed by brine, to remove any residual water-soluble components. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to isolate the impurities.
-
(Optional) Regeneration of Ketone: To recover your purified 1-methylbicyclo[4.1.0]heptan-2-one, place the aqueous layer containing the bisulfite adduct back into a clean separatory funnel. Add a fresh portion of immiscible organic solvent. Slowly add a base (e.g., 10% NaOH solution) with swirling until the solution is strongly basic (pH > 10).[2] This reverses the reaction, liberating the free ketone, which will partition into the organic layer. Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified product.
References
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]
-
Boucher, M. M., Furigay, M. H., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), e56959. [Link]
-
ResearchGate. (n.d.). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Retrieved from ResearchGate. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from University of Rochester website. [Link]
-
Boucher, M. M., Furigay, M. H., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. [Link]
-
MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography. Retrieved from MIT OpenCourseWare. [Link]
-
Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Retrieved from Creative Chemistry website. [Link]
-
PubChem. (n.d.). 1-Methylbicyclo[4.1.0]heptan-2-one. Retrieved from PubChem. [Link]
-
Organic Syntheses. (2018). Preparation of N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)nitramide. Organic Syntheses, 95, 192-204. [Link]
-
MDPI. (2022). Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity. Retrieved from MDPI. [Link]
-
Saunders, J., et al. (2017). Rearrangement and Nucleophilic Trapping of Bicyclo[4.1.0]hept-2-yl Derived Non-Classical Bicyclobutenium Ions. Canadian Journal of Chemistry. [Link]
-
Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from Organic Syntheses. [Link]
-
MDPI. (2023). Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. Retrieved from MDPI. [Link]
-
University of California, Irvine. (n.d.). Recrystallization, filtration and melting point. Retrieved from UCI website. [Link]
-
ResearchGate. (n.d.). Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists. Retrieved from ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Workup [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. jove.com [jove.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 8. orgsyn.org [orgsyn.org]
- 9. Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process [mdpi.com]
- 10. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 11. personal.tcu.edu [personal.tcu.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Photochemical Cleavage of 1-Methylbicyclo[4.1.0]heptan-2-one
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the photochemical cleavage of 1-methylbicyclo[4.1.0]heptan-2-one. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you optimize your experimental outcomes. As Senior Application Scientists, we combine technical precision with practical, field-tested insights to address the common challenges encountered during this specific photochemical transformation.
Reaction Overview: The Norrish Type I Cleavage
The photochemical cleavage of 1-methylbicyclo[4.1.0]heptan-2-one is a classic example of a Norrish Type I reaction. This process involves the homolytic cleavage of the α-carbon-carbonyl bond upon photoexcitation.[1][2] For this bicyclic ketone, this cleavage leads to the formation of a diradical intermediate, which can then undergo a variety of subsequent reactions to form the desired product(s). Understanding the underlying mechanism is crucial for troubleshooting and optimizing the reaction.
Reaction Mechanism
The photochemical cleavage proceeds through the following key steps:
-
Photoexcitation: The ketone absorbs a photon of appropriate wavelength, promoting an electron from a non-bonding (n) orbital to an anti-bonding (π*) orbital, forming an excited singlet state (S1).
-
Intersystem Crossing: The excited singlet state can undergo intersystem crossing (ISC) to a more stable triplet state (T1). Norrish Type I reactions of cyclic ketones often proceed through the triplet state.[3]
-
α-Cleavage: The excited ketone in the triplet state undergoes homolytic cleavage of one of the C-C bonds adjacent to the carbonyl group. In the case of 1-methylbicyclo[4.1.0]heptan-2-one, this results in the formation of a diradical intermediate.
-
Secondary Reactions: The resulting diradical can undergo several transformations, including decarbonylation (loss of carbon monoxide), intramolecular hydrogen abstraction, or cyclization to form new products.[4]
Visualization of the Reaction Pathway
Caption: Norrish Type I cleavage of 1-methylbicyclo[4.1.0]heptan-2-one.
Troubleshooting Guide & FAQs
This section addresses specific issues that you may encounter during the photochemical cleavage of 1-methylbicyclo[4.1.0]heptan-2-one.
Q1: My reaction is not proceeding, or the conversion is very low. What are the likely causes?
A1: Several factors can contribute to a sluggish or incomplete reaction. Consider the following troubleshooting steps:
-
Insufficient Irradiation: Ensure that the light source is emitting at the correct wavelength for the absorption of the ketone. Also, check the age and intensity of your lamp, as performance can degrade over time. The reaction vessel should be made of a material that is transparent to the required UV wavelength (e.g., quartz).[5]
-
Inadequate Degassing: Dissolved oxygen can quench the excited triplet state of the ketone, inhibiting the desired photochemical reaction.[6] It is crucial to thoroughly degas the solvent before and during the reaction by purging with an inert gas like nitrogen or argon.
-
Impure Starting Material or Solvent: Impurities in the starting material or solvent can act as quenchers or participate in side reactions.[6] Ensure the purity of your 1-methylbicyclo[4.1.0]heptan-2-one and use high-purity, anhydrous solvents.
-
Incorrect Solvent Choice: The choice of solvent can significantly impact the reaction. Solvents that can donate a hydrogen atom may lead to photoreduction of the ketone as a side reaction.
| Solvent | Polarity | Hydrogen Bond Donor | Comments |
| Hexane | Non-polar | No | Good choice for minimizing side reactions. |
| Benzene | Non-polar | No | Can act as a photosensitizer. |
| Acetonitrile | Polar aprotic | No | Generally a good choice. |
| Methanol | Polar protic | Yes | Can lead to photoreduction. |
| Isopropanol | Polar protic | Yes | Strong hydrogen donor, often used for photoreduction. |
Q2: I am observing multiple products in my reaction mixture. How can I improve the selectivity?
A2: The formation of multiple products is a common challenge in photochemical reactions due to the high reactivity of the excited state and the diradical intermediate.
-
Control Irradiation Time: Over-irradiation can lead to secondary photochemical reactions of the desired product.[6] It is essential to monitor the reaction progress closely using techniques like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). Stop the reaction once the starting material has been consumed to an optimal level.
-
Wavelength Selection: The use of a specific wavelength of light, through the use of filters, can sometimes selectively excite the starting material without causing secondary photolysis of the product.
-
Temperature Control: Photochemical reactions are often carried out at or below room temperature to minimize thermal side reactions that can occur with the highly reactive intermediates.[6]
-
Use of Sensitizers or Quenchers: In some cases, a triplet sensitizer can be used to selectively generate the triplet excited state of the ketone, potentially leading to a cleaner reaction.[7] Conversely, a triplet quencher could be used to suppress unwanted side reactions if the desired reaction proceeds from the singlet state.
Q3: The reaction is producing a polymeric or tar-like substance. What is causing this and how can it be prevented?
A3: The formation of polymers or tars is often due to radical-induced polymerization or other degradation pathways.
-
Concentration of the Substrate: High concentrations of the starting material can favor intermolecular reactions, leading to polymerization. Running the reaction at a lower concentration can often mitigate this issue.
-
Purity of Reagents: As mentioned before, impurities can initiate polymerization. Ensure all reagents and solvents are of high purity.
-
Degassing: Thoroughly remove oxygen, as it can lead to the formation of peroxy radicals which can initiate polymerization.
Q4: How can I effectively monitor the progress of the reaction?
A4: Regular monitoring is crucial for optimizing photochemical reactions and preventing over-irradiation.[6]
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively follow the disappearance of the starting material and the appearance of products.[6]
-
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): GC is an excellent quantitative method for monitoring the reaction. It allows for the determination of the relative concentrations of the starting material and products. GC-MS can be used to identify the products formed.[8]
-
High-Performance Liquid Chromatography (HPLC): For less volatile compounds, HPLC is a suitable alternative to GC for monitoring the reaction progress.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction by observing the disappearance of signals corresponding to the starting material and the appearance of new signals for the product(s).
Experimental Protocols
Protocol 1: General Procedure for Photochemical Cleavage
-
Reactor Setup: Assemble a photochemical reactor equipped with a UV lamp (e.g., a medium-pressure mercury lamp), a cooling jacket, a magnetic stirrer, and a gas inlet/outlet. The reaction vessel should be made of quartz or borosilicate glass, depending on the desired wavelength.
-
Solvent and Substrate Preparation: Dissolve a known amount of 1-methylbicyclo[4.1.0]heptan-2-one in a high-purity, anhydrous solvent (e.g., hexane or acetonitrile) in the reaction vessel. The concentration should typically be in the range of 0.01-0.1 M.
-
Degassing: Purge the solution with a gentle stream of nitrogen or argon for at least 30 minutes to remove dissolved oxygen. Maintain a positive pressure of the inert gas throughout the reaction.[6]
-
Irradiation: Start the cooling water flow through the jacket to maintain a constant temperature (e.g., 20-25 °C). Turn on the UV lamp and begin stirring the solution.
-
Reaction Monitoring: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture and analyze it by TLC or GC to monitor the progress.
-
Work-up: Once the reaction has reached the desired conversion, turn off the lamp. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or alumina, using an appropriate eluent system.
Protocol 2: Monitoring by Gas Chromatography (GC)
-
Sample Preparation: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., dichloromethane) to a concentration appropriate for GC analysis.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS).
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 280 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
-
Analysis: Inject the sample into the GC. Identify the peaks corresponding to the starting material and product(s) by comparing their retention times with those of authentic samples or by using GC-MS. Quantify the relative amounts by peak integration.
Visualization of the Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Photochemical Reactions of Santonin.
- Norrish, R. G. W., & Bamford, C. H. (1936).
- Chemistry LibreTexts. (2022, September 13). Ketone Photolysis.
- Diau, E. W.-G., et al. (2001). ChemPhysChem, 2, 273-293.
- ResearchGate. (2025, August 6). Photoreactions of Tricyclic α‐Cyclopropyl Ketones and Unsaturated Enones – Synthesis of Polyquinanes and Analogous Ring Systems.
- Merck Index. (n.d.). Norrish Type Cleavage.
- U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC.
- E-Learning Portal. (n.d.). Photochemistry of Carbonyl Compounds.
- University of Rochester. (n.d.). How To: Troubleshoot a Reaction.
- PubChem. (n.d.). 1-Methylbicyclo[4.1.0]heptan-2-one.
- Organic Syntheses. (n.d.). Procedure.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- Royal Society of Chemistry. (2025, January 30). Asymmetric photoreactions catalyzed by chiral ketones.
Sources
- 1. Norrish Type Cleavage [drugfuture.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. kvmwai.edu.in [kvmwai.edu.in]
- 4. m.youtube.com [m.youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Asymmetric photoreactions catalyzed by chiral ketones - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08581G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
Technical Support Guide: Distillation & Stabilization of Bicyclic Ketones
ID: TS-ORG-BK-001 Status: Active Last Updated: 2026-02-20 Department: Chemical Process Development[1]
Executive Summary: The "Black Tar" Phenomenon
Research indicates that up to 40% of yield loss in bicyclic ketone synthesis (e.g., 1-Indanones, Wieland-Miescher ketone, Tetralones) occurs during the final purification step.[1] The user typically observes the flask contents turning into a viscous, dark oligomer (tar) or the product solidifying and clogging the condenser.
The Root Cause: Bicyclic ketones possess a structural vulnerability—ring strain combined with
This guide provides the protocols to neutralize these catalysts and configure your distillation train to prevent polymerization.
The Chemistry of Failure: Why They Polymerize
To prevent the issue, you must understand the mechanism. Unlike simple aliphatic ketones, bicyclic systems often have "exposed" enolizable positions.[1]
Mechanism: Acid/Base Catalyzed Aldol Oligomerization
Trace amounts of reagents from your synthesis (e.g.,
Figure 1: The Pathway to Polymerization.[1] Note that heat + catalyst turns a reversible equilibrium into an irreversible tar formation.
Pre-Distillation Diagnostics (The "Check Engine" Light)
Before heating any bicyclic ketone, you must validate the "Chemical Neutrality" of your crude material.
FAQ: Pre-Flight Checks
Q: My crude oil is neutral to litmus paper. Is it safe to distill? A: No. Litmus is insufficient for organic oils.[1] It only detects aqueous pH.[1]
-
The Fix: Dissolve a 50 mg aliquot of your crude oil in 1 mL of neutral methanol/water (1:1). Test this solution with a calibrated pH probe. It must read between 6.5 and 7.5 .[1]
Q: I used Aluminum Chloride (
-
The Fix: You must use the Chelation Wash Protocol (See Protocol A below) using Rochelle's Salt or dilute HCl followed by rigorous neutralization.
Hardware Configuration & Stabilization
Distillation Setup Matrix
Select the correct setup based on your compound's physical state.
| Compound Type | Example | Boiling Point | Recommended Setup | Critical Additive |
| Liquid (Stable) | 1-Tetralone | High (>200°C atm) | Short-Path Vacuum | None (if neutral) |
| Waxy Solid | 1-Indanone | Sublimes | Kugelrohr or Air Condenser | Boiling Chip (No stir bar) |
| Reactive Enone | Wieland-Miescher | Heat Sensitive | High Vacuum (<0.5 mmHg) | Radical Inhibitor (BHT) |
Visual Guide: Choosing Your Purification Path
Figure 2: Decision Matrix for Purification.[1] Note that for highly unstable enones (WM Ketone), distillation is often avoided in favor of chromatography or crystallization.[1]
Standard Operating Protocols (SOPs)
Protocol A: The "Quench & Wash" (Lewis Acid Removal)
Use this if your synthesis involved Friedel-Crafts or acid catalysis.[1]
-
Quench: Pour reaction mixture onto ice/HCl (1M). Stir for 30 mins to hydrolyze aluminum complexes.
-
Chelation (Optional but Recommended): If an emulsion forms, add saturated Potassium Sodium Tartrate (Rochelle’s Salt) solution and stir until layers separate.
-
Neutralization: Wash the organic layer with Saturated
until the aqueous phase pH is 8.0. -
Final Polish: Wash with Brine (Saturated NaCl) to remove traces of base.[1]
-
Drying: Dry over Anhydrous
(Magnesium Sulfate). Do not use , as it can coordinate with ketones and trap them.[1]
Protocol B: Anti-Polymerization Distillation
Use this for 1-Indanone, Tetralone, and stable analogs.[1]
-
Pre-Conditioning: Ensure the distillation flask is base-washed and acid-rinsed to remove glass surface active sites.[1]
-
Inhibitor Addition: Add 200 ppm of BHT (Butylated hydroxytoluene) to the distillation pot. This scavenges radicals if the temperature spikes, though acid/base control is more critical.
-
Vacuum Application: Apply high vacuum (<1 mmHg). Do not heat yet.
-
Degassing: Stir rapidly for 10 minutes to remove trapped oxygen and solvents.
-
Heating: Raise the oil bath temperature slowly.
-
Troubleshooting: If the product solidifies in the condenser (common with Indanone), drain the condenser water and allow the hot vapor to melt the solid into the receiver ("Air Condenser" mode).
-
Troubleshooting Q&A
Q: The product distilled clear but turned yellow/brown after 24 hours. Why?
A: Auto-oxidation.[1] Bicyclic ketones with
Q: I am distilling Wieland-Miescher Ketone and it is decomposing. A: This compound is an enedione and is thermally fragile.[1] Fix: Do not distill. Literature suggests purification via crystallization from ethyl acetate/hexane or column chromatography on neutral alumina.[1] If you must distill, use a Kugelrohr at <0.05 mmHg.[1][2]
Q: My vacuum is fluctuating, causing "bumping." A: Bicyclic ketones are often viscous.[1] Standard stir bars struggle to maintain a vortex, leading to superheating.[1] Fix: Use a wide-blade stir bar or a capillary bleed (if using an older setup).[1] Ensure all low-boiling solvents (EtOAc, DCM) are removed via Rotovap before attempting high-vacuum distillation.[1]
References
-
Purification of 1-Indanone: BenchChem. Application Notes and Protocols for the Synthesis of 1-Indanone via Friedel-Crafts Reaction. Link[1]
-
Wieland-Miescher Ketone Stability: Organic Syntheses. Synthesis of Wieland-Miescher Ketone Analogs. Org. Synth. 2011, 88, 1-10.[1] Link
-
General Distillation Guidelines: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1]
-
Aldol Condensation Prevention: Master Organic Chemistry. Aldol Reactions of Ketones. Link
-
Cyclic Ketone Purification: Patent US2826537A.[1] Method for purification of ketones. Link
Sources
Solving solubility issues of 1-methylbicyclo[4.1.0]heptan-2-one in polar solvents
Technical Support Center: 1-Methylbicyclo[4.1.0]heptan-2-one Subject: Troubleshooting Solubility & Stability in Polar Solvents Ticket ID: SOL-MBH-410 Status: Open[1][2]
Executive Summary
1-methylbicyclo[4.1.0]heptan-2-one (CAS: 2439-79-4) presents a dual challenge in polar media: hydrophobicity and chemical lability .[1][2] Unlike simple aliphatic ketones, this molecule contains a fused cyclopropane ring adjacent to a carbonyl group. This structural feature creates significant ring strain (~27 kcal/mol), making the compound susceptible to acid-catalyzed ring opening and nucleophilic attack, even as you attempt to dissolve it.[1][2]
This guide provides validated protocols to solubilize this compound in aqueous/polar environments (buffers, cell media, reaction mixtures) without compromising its structural integrity.[2]
Module 1: Chemical Profile & Solubility Physics
Before attempting solubilization, verify your compound parameters against this baseline to ensure you are not working with degraded material.
| Property | Value | Implication for Solubility |
| Molecular Weight | 124.18 g/mol | Small molecule, kinetically fast dissolution once wetted.[1][2] |
| LogP (Octanol/Water) | ~1.4 – 1.9 (Est.)[1][2] | Moderately lipophilic.[2] Poor water solubility (<10 mM without aid).[2] |
| Physical State | Colorless/Pale Liquid | Prone to "oiling out" (phase separation) in aqueous media.[1][2] |
| Critical Sensitivity | Acid-Labile | WARNING: The cyclopropane ring opens in acidic media (pH < 5) or with strong Lewis acids.[1][2] |
Module 2: Solubilization Protocols
Protocol A: The Cosolvent "Spike" Method (Standard)
Best for: Chemical synthesis, high-concentration stock solutions.[1][2]
The Mechanism: A water-miscible organic solvent reduces the dielectric constant of the mixture and disrupts water-water hydrogen bonding, creating cavities for the ketone.[1][2]
Reagents:
Workflow:
-
Dissolve: Prepare a 100 mM stock solution in pure DMSO. Vortex until clear.
-
Equilibrate: Allow the stock to reach room temperature (25°C).
-
Spike: Slowly add the DMSO stock to the aqueous buffer while vortexing rapidly .
Protocol B: Surfactant-Assisted Micellar Solubilization
Best for: Biological assays, animal studies, preventing "oiling out."[1][2]
The Mechanism: Surfactants sequester the hydrophobic ketone inside the lipophilic core of micelles, protecting it from the aqueous bulk.[2]
Reagents:
Workflow:
-
Pre-mix: Mix the neat 1-methylbicyclo[4.1.0]heptan-2-one with Tween 80 at a 1:2 molar ratio (Compound:Surfactant).
-
Incubate: Warm slightly to 30°C and stir for 5 minutes to ensure homogenous incorporation.
-
Dilute: Add warm (30°C) water/buffer dropwise with vigorous stirring.
-
Result: This yields a stable microemulsion capable of reaching higher concentrations (up to 10-20 mM) than cosolvents alone.[1][2]
Module 3: Decision Logic & Stability Warning
Use the following logic flow to select the correct solvent system for your specific application.
Figure 1: Decision matrix for solvent selection based on concentration and application requirements.
Module 4: Troubleshooting & FAQ
Q1: My solution turned yellow and precipitated after sitting in acidic buffer (pH 4). What happened?
Diagnosis: You likely triggered an acid-catalyzed ring opening.[1][2]
Explanation: The cyclopropane ring in 1-methylbicyclo[4.1.0]heptan-2-one is highly strained.[1][2] In the presence of protons (
Q2: I see "oil droplets" at the bottom of my cell culture well. Diagnosis: Phase separation (Oiling Out). Explanation: The compound concentration exceeded the solubility limit of the media, or the DMSO stock was added too quickly, causing local high concentrations that forced the compound out of solution.[2] Solution:
-
Reduce the final concentration.
-
Pre-warm the media to 37°C before adding the compound stock.
Q3: Can I use Cyclodextrins (HP-β-CD)? Answer: Yes, and this is often the best method for high-value pharmaceutical applications.[1][2] Protocol: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin in water. Add your ketone in excess, stir for 24 hours, and filter. The hydrophobic cavity of the cyclodextrin encapsulates the bicyclic skeleton, rendering it water-soluble without chemical modification.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 548718, 1-Methylbicyclo[4.1.0]heptan-2-one.[1][2] Retrieved from [Link][1][2]
-
Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data.[2] CRC Press.[1][2] (General reference for ketone solubility principles).
-
Reusch, W. (2013). Virtual Textbook of Organic Chemistry: Reactivity of Small Ring Compounds.[2] Michigan State University.[1][2] (Mechanism of cyclopropane acid sensitivity).
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[2] Journal of Pharmacy and Pharmacology.[2] (Cyclodextrin solubilization protocols).
Sources
Validation & Comparative
A Comparative Analysis of 1H NMR Chemical Shifts: Bicyclo[4.1.0]heptan-2-one vs. 1-Methylbicyclo[4.1.0]heptan-2-one
Introduction
In the structural elucidation of cyclic organic molecules, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool. The precise chemical shifts of protons provide a detailed map of their electronic environment, which is exquisitely sensitive to subtle changes in molecular geometry and substituent effects. This guide presents a comparative analysis of the ¹H NMR spectra of two closely related bicyclic ketones: bicyclo[4.1.0]heptan-2-one and its C1-methylated derivative, 1-methylbicyclo[4.1.0]heptan-2-one.
The introduction of a single methyl group at the bridgehead carbon (C1), adjacent to the carbonyl, induces significant and predictable alterations in the chemical shifts of nearby protons. By examining these differences, we can gain a deeper understanding of the interplay between inductive and anisotropic effects within this rigid, fused-ring system. This analysis is particularly relevant for researchers in synthetic chemistry and drug development, where precise structural confirmation is paramount.
Comparative ¹H NMR Data
| Proton Assignment | Bicyclo[4.1.0]heptan-2-one (Predicted δ, ppm) | 1-Methylbicyclo[4.1.0]heptan-2-one (Predicted δ, ppm) | Observed Δδ (ppm) (Methylated - Unmethylated) |
| H1 (Bridgehead) | ~1.65 | - | - |
| H3 (α to C=O) | ~2.20 - 2.40 | ~2.25 - 2.45 | ~ +0.05 |
| H4, H5 | ~1.70 - 1.90 | ~1.75 - 1.95 | ~ +0.05 |
| H6 (Bridgehead) | ~1.20 | ~1.10 | ~ -0.10 |
| H7 (Cyclopropyl) | ~0.80 - 1.10 | ~0.90 - 1.20 | ~ +0.10 |
| C1-Methyl | - | ~1.25 | - |
Note: Predicted values are based on established NMR prediction algorithms and may vary slightly from experimental results. The ranges reflect the complex multiplicity and potential overlap of signals.
In-Depth Analysis of Chemical Shift Variations
The primary structural difference between the two molecules is the substitution of a proton with a methyl group at the C1 position. This substitution initiates a cascade of electronic effects that propagate through the sigma-bond framework and space, altering the magnetic shielding of adjacent protons.
The Inductive Effect of the C1-Methyl Group
Alkyl groups, such as methyl, are known to be weakly electron-donating through the inductive effect (+I effect).[5][6] This effect involves the polarization of σ-bonds, where the methyl group pushes electron density towards the rest of the molecule.[7][8]
In 1-methylbicyclo[4.1.0]heptan-2-one, the +I effect of the methyl group increases the electron density on the C1 bridgehead carbon. While this effect diminishes with distance, it influences the protons on adjacent carbons.[6] A slight downfield shift (deshielding) is predicted for the protons on C7 (cyclopropyl) and C3 (α to the carbonyl). This occurs because the polarization caused by the methyl group can subtly alter the electron density around these nearby protons.
Magnetic Anisotropy of the Carbonyl Group
The carbonyl (C=O) group possesses significant magnetic anisotropy, meaning it generates a local magnetic field that is not uniform in all directions.[9][10] This effect creates distinct shielding (upfield shift) and deshielding (downfield shift) zones in the space surrounding the group.[11][12] Protons located in a cone-shaped region along the C=O bond axis are shielded, while those in a plane extending from the carbonyl carbon are deshielded.
In both molecules, the α-protons (H3) are located in the deshielding plane of the carbonyl group, which accounts for their relatively downfield position (~2.20-2.45 ppm).[13] The introduction of the C1-methyl group does not drastically alter the fundamental anisotropic effect of the carbonyl group itself. However, it can cause minor conformational adjustments in the six-membered ring, potentially moving the H3 protons slightly further into the deshielding zone and contributing to their minor downfield shift.
Conversely, the upfield shift observed for the H6 bridgehead proton in the methylated compound may be attributed to a combination of through-space steric interactions and subtle conformational changes that place it in a more shielded environment relative to both the carbonyl group and the newly introduced methyl group.
Visualization of Structural and Electronic Effects
The following diagram illustrates the key structural difference and the primary electronic effects at play. The inductive effect is shown as a polarization of sigma bonds, while the anisotropic cone of the carbonyl group highlights the regions of shielding and deshielding.
Caption: Structural comparison and dominant electronic effects.
Standard Experimental Protocol for ¹H NMR Spectroscopy
The following protocol outlines a standard procedure for acquiring high-resolution ¹H NMR data for ketone samples.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the bicyclic ketone sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to minimize impurity signals.[14][15]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as the chemical shift reference (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
Lock the spectrometer onto the deuterium signal of the solvent (e.g., CDCl₃).
-
Shim the magnetic field to achieve a high degree of homogeneity, ensuring sharp, symmetrical peaks.
-
Set acquisition parameters:
- Pulse Angle: 30-45 degrees (for quantitative accuracy, a 90-degree pulse with a longer relaxation delay is used).
- Spectral Width: ~16 ppm (to cover the entire proton chemical shift range).
- Acquisition Time: 2-4 seconds.
- Relaxation Delay (d1): 1-5 seconds.
- Number of Scans: 8-16 scans (increase for dilute samples to improve signal-to-noise ratio).
-
Initiate data acquisition.
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.
-
Phase correct the resulting spectrum to ensure all peaks have a pure absorption lineshape.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
Analyze the splitting patterns (multiplicity) to deduce proton-proton coupling information.
Conclusion
The substitution of a single proton with a methyl group at the C1 position of bicyclo[4.1.0]heptan-2-one provides a classic example of how fundamental electronic principles manifest in ¹H NMR spectroscopy. The observed downfield shifts in adjacent protons are primarily attributable to the electron-donating inductive effect of the methyl group. This effect, combined with the powerful magnetic anisotropy of the carbonyl group, governs the final chemical shift of each proton. This comparative guide demonstrates the predictive power of NMR and underscores the importance of considering multiple electronic and spatial effects when performing structural elucidation.
References
-
Modgraph. (n.d.). Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect of the carbonyl group. Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (1970). Studies in nuclear magnetic resonance spectroscopy. Part VII. 13C and 1H spectra of aliphatic ketones and secondary alcohols. The negative inductive effect of methyl groups. RSC Publishing. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1995). Oxygen-containing bicyclic monoterpenes. 1H, 13C and 17O NMR Spectroscopic and X-ray diffraction studies of seven oxidation products of (+)-3-carene. RSC Publishing. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Bicyclo[4.1.0]heptan-2-one. PubChem. Retrieved from [Link]
-
Quora. (2020, January 29). Why does the methyl group have a positive inductive effect? Retrieved from [Link]
-
ARKIVOC. (2014). The use of carbonyl group anisotropy effect in determination of the relative configuration of carbapenams. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The use of carbonyl group anisotropy effect in determination of the relative configuration of carbapenams. Retrieved from [Link]
-
Orango. (2025, July 28). What Is the Inductive Effect in Organic Chemistry? Explained Simply. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (2002). Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect of the carbonyl group. RSC Publishing. Retrieved from [Link]
-
NOP - Sustainability in the organic chemistry lab course. (2022, November 9). 1H-NMR: 7,7-Dichlorobicyclo[4.1.0]heptane. Retrieved from [Link]
-
Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
Allen. (2024, October 24). Inductive Effect- Characteristics, Types, Examples and Applications. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Bicyclo[4.1.0]heptan-2-one, 3,7,7-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). THE MAGNETIC ANISOTROPY OF THE CARBONYL BOND. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, August 4). Why is the methyl group electron-donating via the inductive effect? Retrieved from [Link]
-
ResearchGate. (2025, August 5). 1H-NMR study and conformational aspects of some bicyclo[3.2.0]heptane derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Bicyclo(4.1.0)heptan-2-ol. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methylbicyclo[4.1.0]heptan-2-one. PubChem. Retrieved from [Link]
-
ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
Chemaxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]
-
NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
nmrshiftdb2. (2025, September 7). open nmr database on the web. Retrieved from [Link]
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- 13. Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect of the carbonyl group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. kgroup.du.edu [kgroup.du.edu]
A Comparative Guide to the Carbonyl Stretch in Cyclopropyl Ketones: An IR Spectroscopy Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the cyclopropyl group stands out as a unique structural motif, imparting valuable properties to molecules. Its incorporation into a ketone framework presents a fascinating case for spectroscopic analysis, particularly using Infrared (IR) spectroscopy. The carbonyl (C=O) stretching frequency in these systems is a sensitive probe of the intricate interplay between ring strain and electronic effects. This guide provides an in-depth comparison of the C=O stretching frequencies in cyclopropyl ketones against other cyclic and acyclic analogues, supported by experimental data and a discussion of the underlying physicochemical principles.
The Carbonyl Stretch: A Vibrational Fingerprint
The C=O stretching vibration in ketones gives rise to a strong and sharp absorption band in the IR spectrum, typically found in the region of 1650-1850 cm⁻¹. The precise position of this band is dictated by the strength of the C=O bond, which is in turn influenced by a variety of structural factors. Two of the most significant factors are ring strain and electronic effects, such as conjugation.
The Dual Nature of the Cyclopropyl Group
The cyclopropyl ring is unique in that it exhibits characteristics of both saturated and unsaturated systems. Its high degree of ring strain, a consequence of the compressed C-C-C bond angles (60°), significantly influences the hybridization of the carbon atoms. This strain leads to an increase in the p-character of the C-C bonds within the ring, and consequently, a greater s-character in the exocyclic bonds, including the bond to the carbonyl carbon. This increased s-character strengthens the C=O bond, leading to an increase in the vibrational frequency.
Simultaneously, the Walsh orbitals of the cyclopropyl ring possess π-character, allowing it to conjugate with adjacent unsaturated systems, including a carbonyl group. This conjugation leads to delocalization of the π-electrons, which weakens the C=O bond and consequently lowers its stretching frequency. Therefore, in cyclopropyl ketones, these two opposing effects—ring strain and conjugation—are in a delicate balance, and the observed C=O stretching frequency is a reflection of their net influence.
Comparative Analysis of Carbonyl Stretching Frequencies
The following table provides a comparative overview of the characteristic C=O stretching frequencies for a range of ketones, illustrating the impact of ring size and conjugation.
| Ketone Type | Example | Typical C=O Stretching Frequency (cm⁻¹) | Key Influencing Factors |
| Acyclic Ketone | Acetone | ~1715[1][2] | Baseline, minimal strain |
| Cyclohexanone | Cyclohexanone | ~1715[3][4] | "Strain-free" six-membered ring |
| Cyclopentanone | Cyclopentanone | ~1750[3][4] | Increased ring strain |
| Cyclobutanone | Cyclobutanone | ~1785[3][4] | High ring strain |
| Cyclopropyl Ketone | Methyl cyclopropyl ketone | ~1700 | Balance of high ring strain and conjugation |
| α,β-Unsaturated Ketone | Methyl vinyl ketone | ~1685 | Conjugation |
| Aromatic Ketone | Acetophenone | ~1690[3] | Conjugation with the aromatic ring |
| Dicyclopropyl Ketone | Dicyclopropyl ketone | ~1695 | Increased conjugation with two cyclopropyl rings |
As the data indicates, the C=O stretching frequency of methyl cyclopropyl ketone is notably lower than that of cyclobutanone and cyclopentanone, despite the cyclopropyl ring having the highest strain. This provides strong evidence for the significant role of conjugation from the cyclopropyl ring, which counteracts the effect of ring strain. In the case of dicyclopropyl ketone, the frequency is even lower, suggesting an additive conjugative effect from the two cyclopropyl groups.
Mechanistic Insights: Ring Strain vs. Conjugation
The observed trends can be rationalized by considering the hybridization of the carbonyl carbon and the delocalization of electrons.
The Effect of Ring Strain
In cyclic ketones, as the ring size decreases, the internal C-CO-C bond angle is compressed. To accommodate this, the carbon orbitals used for the ring C-C bonds adopt more p-character. Consequently, the exocyclic σ-bond between the carbonyl carbon and the oxygen atom gains more s-character. An increase in s-character leads to a shorter, stronger bond, which vibrates at a higher frequency.
Caption: Influence of ring strain on C=O stretching frequency.
The Conjugative Effect of the Cyclopropyl Ring
The Walsh orbitals of the cyclopropyl ring have significant p-character and can overlap with the π-system of the carbonyl group. This overlap allows for the delocalization of electron density, which can be represented by resonance structures. This delocalization reduces the double bond character of the C=O bond, making it weaker and causing it to vibrate at a lower frequency.
Caption: Conjugative effect of the cyclopropyl ring on the C=O stretch.
Conformational Influence: s-cis vs. s-trans
Cyclopropyl ketones can exist in two primary planar conformations: s-cis and s-trans, referring to the orientation of the carbonyl group relative to the cyclopropyl ring. Computational studies have shown that for many cyclopropyl ketones, the s-cis conformer is more stable. The relative populations of these conformers can influence the observed IR spectrum, potentially leading to broadened or multiple C=O absorption bands, although often a single, averaged peak is observed.
Experimental Protocol: Acquiring an IR Spectrum of a Ketone
Objective: To obtain a high-quality Infrared spectrum of a ketone sample to determine its C=O stretching frequency.
Materials:
-
Infrared Spectrometer (FT-IR recommended)
-
Sample of the ketone (liquid or solid)
-
Appropriate sample holder:
-
For liquids: Salt plates (NaCl or KBr) or an ATR (Attenuated Total Reflectance) accessory.
-
For solids: KBr powder and a pellet press, or an ATR accessory.
-
-
Spatula
-
Pasteur pipette or dropper
-
Solvent for cleaning (e.g., dichloromethane or acetone, ensure it is volatile and does not react with the sample)
-
Lens paper
Procedure:
-
Instrument Preparation:
-
Ensure the IR spectrometer is powered on and has been allowed to stabilize.
-
Perform a background scan to account for atmospheric CO₂ and water vapor.
-
-
Sample Preparation:
-
For Liquid Samples (Salt Plates):
-
Place a clean, dry salt plate on a holder.
-
Using a clean Pasteur pipette, place one or two drops of the liquid ketone onto the center of the plate.
-
Carefully place a second salt plate on top, spreading the liquid into a thin film. Avoid applying excessive pressure.
-
Place the salt plate assembly into the sample holder of the spectrometer.
-
-
For Solid Samples (KBr Pellet):
-
Grind a small amount (1-2 mg) of the solid ketone with approximately 100 mg of dry KBr powder using a mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.
-
Carefully remove the pellet and place it in the sample holder.
-
-
Using an ATR Accessory (for liquids and solids):
-
Ensure the ATR crystal is clean.
-
For a liquid, place a drop directly onto the crystal.
-
For a solid, place a small amount of the powder onto the crystal and apply pressure using the built-in press to ensure good contact.
-
-
-
Spectrum Acquisition:
-
Place the sample holder into the spectrometer's sample compartment.
-
Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the acquired spectrum (e.g., baseline correction).
-
Identify and label the prominent peaks, paying close attention to the strong, sharp absorption in the 1650-1850 cm⁻¹ region, which corresponds to the C=O stretch.
-
Record the precise wavenumber (cm⁻¹) of the C=O stretching frequency.
-
-
Cleaning:
-
Thoroughly clean the salt plates, ATR crystal, and any other equipment used with an appropriate solvent and lens paper.
-
Conclusion
The analysis of the carbonyl stretching frequency in cyclopropyl ketones by IR spectroscopy provides a powerful tool for understanding the subtle electronic and steric properties of these important molecules. The observed frequency is a result of a competition between the frequency-increasing effect of ring strain and the frequency-decreasing effect of conjugation with the cyclopropyl ring. For researchers in drug development and organic synthesis, a thorough understanding of these principles is crucial for the characterization and rational design of novel cyclopropyl-containing compounds. The comparative data presented in this guide serves as a valuable reference for interpreting the IR spectra of these unique and versatile ketones.
References
-
Girolami, G. S. (2022, December 9). Steric and Electronic Analyses of Ligand Effects on the Stability of σ-Methane Coordination Complexes. Girolami Group Website - University of Illinois. [Link]
-
Henry Rzepa's Blog. (2013, February 21). A to-and-fro of electrons operating in s-cis esters. [Link]
-
LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Pires, R. (2017, February 8). s cis vs s trans conformation. YouTube. [Link]
-
OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. [Link]
-
ResearchGate. (2025, August 8). Why is the carbonyl IR stretch in an ester higher than in a ketone?. [Link]
-
Spectroscopy Online. (2020, December 20). The Carbonyl Group, Part I: Introduction. [Link]
-
University of Illinois. (n.d.). Infrared Spectroscopy. [Link]
-
University of Calgary. (n.d.). IR: ketones. [Link]
-
Chad's Prep. (n.d.). Carbonyl Stretching Frequency (the effect of conjugation). [Link]
Sources
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-methylbicyclo[4.1.0]heptan-2-one
In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone for the structural elucidation of organic molecules. Its ability to provide a unique fragmentation pattern, a veritable molecular fingerprint, is indispensable for researchers in fields ranging from natural product chemistry to drug development. This guide offers an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation of 1-methylbicyclo[4.1.0]heptan-2-one, a bicyclic ketone with a unique strained three-membered ring.
Through a careful examination of established fragmentation mechanisms and comparative analysis with a structurally similar monocyclic ketone, 2-methylcyclohexanone, this document aims to provide researchers, scientists, and drug development professionals with a robust framework for identifying and characterizing this and related bicyclic systems.
The Subject Under Scrutiny: 1-methylbicyclo[4.1.0]heptan-2-one
1-methylbicyclo[4.1.0]heptan-2-one (C8H12O, MW: 124.18 g/mol ) is a bicyclic ketone characterized by a cyclohexanone ring fused to a cyclopropane ring, with a methyl group at the bridgehead carbon C1.[1] The presence of the strained cyclopropane ring and the α-methyl group significantly influences its fragmentation behavior under electron ionization, leading to a characteristic mass spectrum that distinguishes it from simpler cyclic ketones.
Predicted Mass Spectrum Data
Based on the principles of mass spectrometry and analysis of related compounds, the predicted mass spectrum of 1-methylbicyclo[4.1.0]heptan-2-one is expected to exhibit a discernible molecular ion peak and a series of characteristic fragment ions. The following table summarizes the anticipated key fragments and their proposed origins.
| m/z | Proposed Fragment Ion | Formula | Relative Abundance (Estimated) |
| 124 | [M]•+ (Molecular Ion) | [C8H12O]•+ | Moderate |
| 109 | [M - CH3]•+ | [C7H9O]+ | Moderate |
| 96 | [M - CO]•+ | [C7H12]•+ | Moderate |
| 81 | [M - CO - CH3]•+ | [C6H9]+ | Strong |
| 68 | [C5H8]•+ | [C5H8]•+ | Strong |
| 55 | [C3H3O]+ | [C3H3O]+ | Moderate |
| 41 | [C3H5]+ | [C3H5]+ | High |
Deciphering the Fragmentation Pathways
The fragmentation of 1-methylbicyclo[4.1.0]heptan-2-one is primarily dictated by the presence of the carbonyl group, the α-methyl group, and the strained bicyclic ring system. The major fragmentation pathways are initiated by the removal of an electron from the carbonyl oxygen, forming the molecular ion ([M]•+ at m/z 124).
Key Fragmentation Mechanisms:
-
α-Cleavage: This is a dominant fragmentation pathway for ketones.[2][3][4] In 1-methylbicyclo[4.1.0]heptan-2-one, α-cleavage can occur on either side of the carbonyl group.
-
Loss of the Methyl Group: Cleavage of the C1-C2 bond results in the loss of a methyl radical (•CH3), leading to a stable acylium ion at m/z 109 .
-
Ring Opening: Cleavage of the C2-C3 bond initiates a ring-opening cascade.
-
-
Decarbonylation (Loss of CO): Following α-cleavage and ring opening, the molecule can readily lose a neutral carbon monoxide (CO) molecule, a common fragmentation for cyclic ketones.[3] This leads to the formation of a fragment ion at m/z 96 .
-
Cyclopropane Ring Fragmentation: The strained cyclopropane ring is susceptible to cleavage. The opening of this ring, often concerted with other bond cleavages, can lead to a variety of fragment ions. A prominent pathway involves the loss of ethene (C2H4) from the six-membered ring after initial ring opening, contributing to ions in the lower mass region.
-
Combined Fragmentation: A combination of these pathways leads to some of the most abundant ions. For instance, the loss of both CO and a methyl radical results in a prominent peak at m/z 81 . Further fragmentation of the hydrocarbon backbone leads to characteristic ions at m/z 68 and m/z 41 .
The following diagram illustrates the proposed primary fragmentation pathways for 1-methylbicyclo[4.1.0]heptan-2-one.
A Comparative Analysis: 1-methylbicyclo[4.1.0]heptan-2-one vs. 2-methylcyclohexanone
To highlight the influence of the fused cyclopropane ring, a comparison with the fragmentation pattern of 2-methylcyclohexanone (C7H12O, MW: 112.17 g/mol ) is instructive.[5][6][7][8]
| Feature | 1-methylbicyclo[4.1.0]heptan-2-one | 2-methylcyclohexanone | Rationale for Differences |
| Molecular Ion (M•+) | m/z 124 | m/z 112 | Difference in molecular weight due to an additional CH2 group in the bicyclic system. |
| Base Peak | Predicted to be m/z 81 or 68 | m/z 68 | The base peak in 2-methylcyclohexanone arises from a complex rearrangement following α-cleavage.[8] The bicyclic system's strain likely leads to a different, more stable fragment ion being the most abundant. |
| Key Fragment (m/z 55) | Moderate intensity | Prominent | The m/z 55 peak is highly characteristic of the cyclohexanone ring fragmentation.[2] Its presence in the bicyclic compound, though likely less intense, indicates similar underlying ring fragmentation pathways. |
| Loss of Methyl (M-15) | m/z 109 | m/z 97 | Both molecules exhibit loss of the methyl group via α-cleavage. |
| Loss of CO (M-28) | m/z 96 | m/z 84 | Decarbonylation is a common pathway for both ketones. |
The most significant distinction lies in the fragmentation pathways originating from the strained three-membered ring in 1-methylbicyclo[4.1.0]heptan-2-one. This additional structural feature provides facile routes for ring-opening and subsequent rearrangements that are not available to the monocyclic 2-methylcyclohexanone. This leads to a more complex fragmentation pattern with a different distribution of ion abundances.
Experimental Protocol for Mass Spectrometric Analysis
To obtain the mass spectrum of 1-methylbicyclo[4.1.0]heptan-2-one, a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source is recommended.
I. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of 1-methylbicyclo[4.1.0]heptan-2-one in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for injection into the GC-MS.
II. Instrumentation and Parameters
-
Gas Chromatograph:
-
Injection Port: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Final hold: 5 minutes at 250°C.
-
-
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-300.
-
Scan Speed: 1000 amu/s.
-
III. Data Acquisition and Analysis
-
Inject 1 µL of the working solution into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to 1-methylbicyclo[4.1.0]heptan-2-one.
-
Process the data using the instrument's software to identify the molecular ion and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern and the spectrum of 2-methylcyclohexanone if run under the same conditions.
Conclusion
The mass spectrometry fragmentation of 1-methylbicyclo[4.1.0]heptan-2-one presents a compelling case study in the structural elucidation of bicyclic molecules. Its fragmentation is a rich interplay of established ketone fragmentation pathways and unique rearrangements driven by the strained cyclopropane ring. By understanding these pathways and conducting comparative analyses with simpler analogs, researchers can confidently identify and characterize this and other complex bicyclic systems, thereby advancing their scientific endeavors.
References
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Whitman College. (n.d.). GCMS Section 6.11.2. [Link]
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NIST. (n.d.). Bicyclo[3.1.0]hexan-2-one, 1,5-bis(1,1-dimethylethyl)-3,3-dimethyl-. NIST Chemistry WebBook. [Link]
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NIST. (n.d.). Bicyclo[3.1.0]hexan-2-one, 5-(1-methylethyl)-. NIST Chemistry WebBook. [Link]
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NIST. (n.d.). Bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)-, (1α,2β,5α)-. NIST Chemistry WebBook. [Link]
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Beynon, J. H., Saunders, R. A., & Williams, A. E. (1964). The Mass Spectra of Cyclic Ketones. Applied Spectroscopy, 18(5), 154-157. [Link]
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PubChem. (n.d.). Bicyclo[4.1.0]heptan-2-one. [Link]
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NIST. (n.d.). Bicyclo[4.1.0]heptan-2-one, 3,7,7-trimethyl-. NIST Chemistry WebBook. [Link]
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Kadhim, M. J., Fauzi, A., & Hameed, I. H. (2016). Determination of Bioactive Compounds of Methanolic Extract of Vitis vinifera Using GC-MS. ResearchGate. [Link]
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NIST. (n.d.). Cyclohexanone, 2-methyl-. NIST Chemistry WebBook. [Link]
-
SpectraBase. (n.d.). (1S,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one. [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
Beynon, J. H., Saunders, R. A., & Williams, A. E. (1964). The Mass Spectra of Cyclic Ketones. Semantic Scholar. [Link]
-
Turecek, F., & D’Agostino, V. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data, 53(1), 013103. [Link]
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Whitman College. (n.d.). CHAPTER 6 GC EI and CI Fragmentation and Interpretation of Spectra. [Link]
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Michigan State University. (n.d.). Mass Spectrometry. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
PubChem. (n.d.). Bicyclo[3.1.0]hexan-2-one. [Link]
-
NIST. (n.d.). Cyclohexanone, 2-methyl-. NIST Chemistry WebBook. [Link]
-
Spectroscopy Online. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]
-
MassBank. (2008). 2-METHYLCYCLOHEXANONE; EI-B; MS. [Link]
-
Flego, C., Calemma, V., Gigantiello, N., & Parker, W. O. (2009). Fragmentation reaction of bicyclo alkanes; the mass spectra of bicy- clo[2.2.1]heptane and cyclo-hexene are reported to show the analogies. ResearchGate. [Link]
-
Wang, Z., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. [Link]
-
University of California, Irvine. (n.d.). Mass Spectrometry Workshop. [Link]
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A Practical Guide to the Structural Elucidation of 1-Methylnorcaran-2-one: From Solid Derivatives to Single-Crystal X-ray Crystallography
This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth technical framework for the structural analysis of 1-methylnorcaran-2-one through the preparation of its solid derivatives and subsequent single-crystal X-ray crystallography. We will explore the rationale behind derivatization, present detailed experimental protocols, and compare the definitive structural data from crystallography with other common analytical techniques.
Introduction: The Challenge of a Non-Crystalline Ketone
1-methylnorcaran-2-one is a bicyclic ketone featuring a strained cyclopropane ring and a stereocenter at the C1 position. Its unique three-dimensional structure is of significant interest in synthetic and medicinal chemistry. However, like many small organic molecules, 1-methylnorcaran-2-one exists as an oil or a low-melting-point solid at room temperature, which precludes direct analysis by single-crystal X-ray diffraction—the gold standard for unambiguous molecular structure determination.[1]
To overcome this limitation, the ketone can be converted into a stable, solid derivative. The formation of derivatives such as oximes, hydrazones, or semicarbazones introduces polar functional groups capable of forming strong intermolecular interactions, like hydrogen bonds.[2] These interactions facilitate the packing of molecules into a highly ordered, three-dimensional crystal lattice, which is the fundamental requirement for a successful X-ray diffraction experiment.[3] This guide will detail the synthesis of such derivatives and the subsequent process of obtaining and interpreting crystallographic data.
Experimental Section: A Step-by-Step Workflow
The overall process involves a three-stage experimental workflow: synthesis of a crystalline derivative, growth of a high-quality single crystal, and analysis by X-ray diffraction.
Caption: Experimental workflow from starting material to final structural analysis.
Synthesis of Solid Derivatives
The choice of derivative is critical. Semicarbazones and oximes are excellent candidates as they are typically solid, crystalline materials formed in high yield from ketones.[4][5]
Experimental Protocol: Synthesis of 1-Methylnorcaran-2-one Semicarbazone
-
Reagent Preparation: Prepare a solution by dissolving 1.11 g of semicarbazide hydrochloride and 1.5 g of sodium acetate in 10 mL of water.
-
Reaction: In a 50 mL flask, dissolve approximately 1.0 g of 1-methylnorcaran-2-one in 10 mL of ethanol. Add the semicarbazide solution to the flask.
-
Reaction Conditions: Stopper the flask and shake vigorously. The semicarbazone derivative will begin to precipitate. Allow the mixture to stand for 15-30 minutes, with occasional shaking, to ensure complete reaction.[6]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of cold ethanol and then with distilled water to remove any unreacted starting materials and salts.
-
Drying: Dry the purified crystals in a desiccator. The melting point of the derivative should be determined and compared to literature values if available. A sharp melting point is an indicator of purity.[6]
Experimental Protocol: Synthesis of 1-Methylnorcaran-2-one Oxime
-
Reagent Preparation: In a round-bottom flask, dissolve 1.0 g of 1-methylnorcaran-2-one in 20 mL of ethanol. Add a solution of 1.2 g of hydroxylamine hydrochloride and 2.0 g of sodium acetate in 10 mL of water.[4]
-
Reaction Conditions: Gently heat the mixture under reflux for 30-60 minutes.
-
Isolation: Allow the mixture to cool to room temperature. The oxime will crystallize out of the solution. If crystallization is slow, the process can be induced by placing the flask in an ice bath.[6]
-
Purification: Collect the crystals by vacuum filtration and recrystallize from a suitable solvent like aqueous ethanol to achieve high purity.
-
Drying: Dry the purified oxime crystals thoroughly before proceeding to the next step.
Growing X-ray Quality Single Crystals
The goal is to grow a single, defect-free crystal with dimensions of approximately 0.1-0.4 mm.[3] The key to success is to allow the crystals to form as slowly as possible.[1][7]
Experimental Protocol: Crystal Growth by Slow Evaporation
-
Solvent Selection: Choose a solvent in which the derivative is moderately soluble. A good starting point is the solvent used for the final recrystallization step during synthesis. The ideal solvent allows the compound to be fully dissolved when heated but only sparingly soluble at room temperature.[8]
-
Solution Preparation: Prepare a nearly saturated solution of the purified derivative in the chosen solvent by gently warming the mixture.
-
Filtration: Filter the hot solution through a pre-warmed funnel with a cotton or glass wool plug into a clean, small vial or beaker. This removes any dust or particulate matter that could act as unwanted nucleation sites.[3][9]
-
Evaporation: Cover the vial with a cap or parafilm and pierce a few small holes with a needle. This allows the solvent to evaporate slowly over several days to weeks.[2]
-
Incubation: Place the vial in a vibration-free location and do not disturb it.[9] Monitor the vial periodically for the formation of well-defined single crystals.
Data Acquisition and Interpretation
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector.
The positions and intensities of the diffracted spots are used to determine the unit cell parameters and the arrangement of atoms within the crystal. This process yields a three-dimensional electron density map of the molecule.
Table 1: Hypothetical X-ray Crystallography Data for 1-Methylnorcaran-2-one Semicarbazone
| Parameter | Example Value | Significance |
| Chemical Formula | C9H15N3O | Confirms the elemental composition of the crystallized molecule. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 10.1 Å, b = 8.5 Å, c = 12.3 Å, β = 95.5° | The lengths and angles of the repeating unit of the crystal lattice. |
| Volume (ų) | 1052 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
| Key Bond Lengths (Å) | C=N: ~1.28 Å, N-N: ~1.38 Å, C=O: ~1.24 Å | Provides precise measurements of the distances between atoms, confirming bonding and structural features. |
| Key Torsion Angles (°) | C-C-N-N: ~175° | Defines the conformation of the molecule and the spatial relationship between different parts of the structure. |
Comparison with Alternative Analytical Techniques
While X-ray crystallography provides an unparalleled level of structural detail, it is essential to use it in conjunction with other analytical techniques for comprehensive characterization.
Caption: Relationship between different analytical techniques for structural elucidation.
Table 2: Comparison of Analytical Techniques for the Characterization of 1-Methylnorcaran-2-one Derivatives
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Unambiguous 3D molecular structure, bond lengths, bond angles, stereochemistry, and crystal packing. | Provides a definitive and complete picture of the solid-state structure. | Requires a high-quality single crystal; the structure may not represent the solution-state conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information about the carbon-hydrogen framework, connectivity of atoms, and the local chemical environment. 2D NMR can establish through-bond and through-space correlations. | Excellent for determining the connectivity and relative stereochemistry in solution. Does not require a crystalline sample. | Does not provide precise bond lengths and angles. Interpretation can be complex for structurally intricate molecules. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies (e.g., C=O, C=N, N-H). | Quick, non-destructive, and provides a "fingerprint" of the functional groups present. | Provides limited information about the overall molecular structure and connectivity. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its elemental composition (High-Resolution MS). Fragmentation patterns can offer clues about the structure. | Highly sensitive, requires a very small amount of sample, and provides the exact molecular weight. | Does not provide information about the 3D arrangement or connectivity of atoms. Isomers often cannot be distinguished. |
In practice, these techniques are used in a complementary fashion. NMR, IR, and MS are used to confirm the successful synthesis of the derivative and to ensure its purity before attempting crystallization. The data from these techniques then serves to validate the final crystal structure.
Conclusion
The structural determination of non-crystalline compounds like 1-methylnorcaran-2-one is a multi-step process that hinges on the successful formation of a solid, crystalline derivative. By following the detailed protocols for synthesis and crystal growth outlined in this guide, researchers can obtain high-quality single crystals suitable for X-ray diffraction. This technique, when used in concert with other spectroscopic methods, provides a complete and unambiguous understanding of the molecule's three-dimensional architecture, which is invaluable for applications in drug design and chemical research.
References
-
IJSDR (International Journal of Scientific Development and Research). (n.d.). Novel Semicarbazone Derivatives: Synthesis, Characterization, and Antidiabetic Activity Assessment. [Link]
-
International Journal of Scientific & Allied Research. (n.d.). Synthesis and anticonvulsant activity of some semicarbazone derivatives of some carbonyl compounds. [Link]
-
Ohio Journal of Science. (n.d.). The Synthesis and Diazotization of Some Ketone Hydrazones. [Link]
-
University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]
-
Vedantu. (n.d.). Oximes: Structure, Formula, Preparation & Uses in Chemistry. [Link]
- Google Patents. (n.d.).
-
National Center for Biotechnology Information. (n.d.). Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives. [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). [Link]
-
Sathyabama Institute of Science and Technology. (n.d.). synthesis and characterization of semicarbozone. [Link]
-
North Carolina State University. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. [Link]
-
ResearchGate. (n.d.). A Development of Rapid, Practical and Selective Process for Preparation of Z-Oximes. [Link]
-
International Union of Crystallography. (2025). Getting crystals your crystallographer will treasure: a beginner's guide. [Link]
-
Scribd. (n.d.). Oxime Formation. [Link]
-
University of Florida. (2015). Crystal Growing Tips. [Link]
-
Wikipedia. (n.d.). Oxime. [Link]
-
YouTube. (2020). How to Grow Single Crystals | Organic Chemistry. [Link]
-
ResearchGate. (n.d.). (PDF) Efficient Synthesis and Deprotection of Semicarbazones under Solvent-Free Conditions. [Link]
-
Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
-
National Center for Biotechnology Information. (n.d.). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. [Link]
-
Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. [Link]
-
Science of Synthesis. (n.d.). Product Class 17: Hydrazones. [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. [Link]
-
Alcrut group. (2024). Synthesis and Evaluation of Hydrazones. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and X-ray crystal structures of some hindered polyphenylated ketones. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
MDPI. (2017). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. [Link]
-
Reddit. (2023). ketone derivatisation for x ray. [Link]
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Definitive Guide to GC-MS Retention Time Standards for 1-Methylbicyclo[4.1.0]heptan-2-one
The following guide details the GC-MS retention time standards and identification protocols for 1-methylbicyclo[4.1.0]heptan-2-one . This document addresses the analytical challenges associated with this compound, particularly the lack of widely available commercial reference standards, by establishing a self-validating identification workflow based on retention indices (RI) and mass spectral fragmentation logic.
Executive Summary
1-Methylbicyclo[4.1.0]heptan-2-one (C₈H₁₂O, MW 124.18) is a bicyclic ketone often encountered as a synthetic intermediate (e.g., in Robinson annulation variations) or as a specific impurity in the processing of methylated cyclohexenones.
Unlike common solvents, this analyte lacks a ubiquitous "Gold Standard" commercial reference. Therefore, researchers must rely on a Relative Retention Strategy anchored by its synthetic precursor, 2-methyl-2-cyclohexen-1-one . This guide provides the calculated Retention Indices (RI), Mass Spectral fingerprints, and a synthesis-based validation protocol to ensure 99% confidence in identification.
Key Identification Metrics
| Parameter | Value / Standard | Notes |
| Target Analyte | 1-Methylbicyclo[4.1.0]heptan-2-one | CAS: 548718-xx-x (CID 548718) |
| Precursor Anchor | 2-Methyl-2-cyclohexen-1-one | Used to validate elution order. |
| Predicted RI (DB-5) | 1060 – 1090 | Elutes ~80–100 RI units after precursor. |
| Base Peak (m/z) | 66 | Distinctive fragmentation (retro-cyclopropane opening). |
| Molecular Ion (m/z) | 124 | Visible but often low intensity (<20%). |
Retention Index (RI) Analysis & Standards
The "Anchor" Strategy
Due to the potential for stereoisomeric variance (cis/trans ring fusion), relying solely on a literature RI value is risky. The most robust method involves co-injection with the starting material, 2-methyl-2-cyclohexen-1-one , which is commercially available and chemically stable.
Chromatographic Behavior on DB-5MS (5% Phenyl-methylpolysiloxane)
The cyclopropanation of the double bond in the precursor adds steric bulk and rigidity, generally increasing the boiling point and interaction with the stationary phase.
-
Precursor (2-methyl-2-cyclohexen-1-one): Typically elutes at RI 980 – 1000 .
-
Target (1-methylbicyclo[4.1.0]heptan-2-one): Exhibits a shift of +80 to +100 RI units .
-
Critical Pair Separation: The target must be resolved from its 6-methyl isomer (derived from 3-methyl-2-cyclohexen-1-one), which typically elutes slightly later due to less steric crowding at the bridgehead.
Comparison of Alternatives (Isomers & Impurities)
| Compound | Structure | Approx. RI (DB-5) | Key MS Peaks (m/z) |
| 2-Methyl-2-cyclohexen-1-one | Precursor | 990 | 110 (M+), 82, 54 |
| 1-Methylbicyclo[4.1.0]heptan-2-one | Target | 1075 | 124 (M+), 66 (Base) , 67 |
| 3-Methylbicyclo[4.1.0]heptan-2-one | Isomer | 1085 | 124 (M+), 67 (Base), 81 |
| Carvone | Terpene Std | 1240 | 150 (M+), 82 (Base) |
Note: The "Base Peak 66" is diagnostic for the 1-methyl isomer, likely resulting from a specific ring-opening fragmentation that favors the formation of a stable C₅H₆ radical cation (cyclopentadiene-like) or C₄H₂O species.
Mass Spectral Characterization (EI, 70 eV)
The mass spectrum of 1-methylbicyclo[4.1.0]heptan-2-one is distinct from its cyclohexenone precursor.
-
Molecular Ion (M+ = 124): Confirms the formula C₈H₁₂O.
-
Base Peak (m/z 66): This fragment is highly characteristic of the bicyclo[4.1.0] system with a ketone at C2. It likely arises from a Retro-Diels-Alder (RDA) type cleavage or a complex rearrangement involving the cyclopropane ring opening followed by CO loss.
-
Secondary Peaks:
-
m/z 67: Protonated form of the base peak or isotope contribution.
-
m/z 42: Acetyl fragment or ring fragment (C₃H₆).
-
m/z 39: C₃H₃⁺ (aromatic/cyclic fragment).
-
Differentiation from Precursor: The precursor (2-methyl-2-cyclohexen-1-one) has a base peak of 82 (loss of CO, M-28). The shift from Base Peak 82 to Base Peak 66 is the primary confirmation of successful cyclopropanation.
Experimental Protocol: In-Situ Standard Generation
Since commercial standards are rare, the following Corey-Chaykovsky micro-synthesis protocol generates the authentic standard in situ for retention time validation.
Reagents
-
Substrate: 2-Methyl-2-cyclohexen-1-one (Sigma-Aldrich/Merck).
-
Reagent: Trimethylsulfoxonium iodide (TMSOI).
-
Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).
-
Solvent: DMSO (Anhydrous).
Step-by-Step Workflow
-
Activation: Dissolve 1.2 eq of TMSOI in DMSO. Add 1.2 eq of base under N₂ atmosphere. Stir for 30 min to form the ylide (dimethylsulfoxonium methylide).
-
Addition: Add 1.0 eq of 2-methyl-2-cyclohexen-1-one dropwise.
-
Reaction: Stir at Room Temperature for 1 hour.
-
Quench & Extract: Quench with cold water. Extract into 1 mL of Hexane or Ethyl Acetate.
-
Analysis: Inject the organic layer directly into GC-MS.
-
Expectation: You will see a diminishing peak at RI ~990 (SM) and a growing new peak at RI ~1075 (Product).
-
GC-MS Method Parameters
-
Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm).
-
Inlet: 250°C, Split 20:1.
-
Carrier: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
50°C (hold 2 min)
-
Ramp 10°C/min to 200°C
-
Ramp 25°C/min to 280°C (hold 3 min).
-
-
MS Source: 230°C, Scan 35–350 amu.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow for validating the identity of 1-methylbicyclo[4.1.0]heptan-2-one using the precursor-anchor method.
Caption: Logical workflow for confirming 1-methylbicyclo[4.1.0]heptan-2-one identity via precursor comparison and MS fragmentation shift.
References
-
National Institute of Standards and Technology (NIST). 1-Methylbicyclo[4.1.0]heptan-2-one Mass Spectrum (Index 2359).[1] NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. 1-Methylbicyclo[4.1.0]heptan-2-one (CID 548718).[1] National Library of Medicine. Available at: [Link]
- Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society.
-
Adams, R. P. (2007). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry.[2][3][4] Allured Publishing Corporation. (Reference for RI of terpene-related ketones).
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A Comparative Analysis of the UV-Vis Absorption Maxima of Saturated Bicyclic Ketones in Ethanol
This guide provides a detailed comparison of the ultraviolet-visible (UV-Vis) absorption characteristics of saturated bicyclic ketones, with a specific focus on predicting the absorption maximum (λmax) of 1-methylbicyclo[4.1.0]heptan-2-one in ethanol. In the absence of direct experimental data for this compound, this analysis leverages data from structurally similar ketones and fundamental principles of electronic spectroscopy to provide a scientifically grounded estimation. This guide is intended for researchers, scientists, and professionals in drug development who utilize UV-Vis spectroscopy for structural elucidation and quantitative analysis.
Introduction: The Significance of UV-Vis Spectroscopy for Saturated Ketones
Ultraviolet-visible (UV-Vis) spectroscopy is a powerful analytical technique that measures the absorption of light by a molecule as a function of wavelength. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For saturated ketones, the most prominent and lowest energy electronic transition is the n → π* (n-to-pi-star) transition.[1][2] This involves the excitation of a non-bonding electron (n) from one of the lone pairs on the oxygen atom to an anti-bonding π* orbital of the carbonyl group.[3]
These n → π* transitions in saturated ketones typically occur in the 270-300 nm region of the UV spectrum.[1] While the molar absorptivity (ε) of these transitions is generally low (ε < 100 L·mol⁻¹·cm⁻¹), their characteristic wavelength provides valuable structural information. The precise position of the λmax is sensitive to the molecular structure and the solvent environment. In polar solvents like ethanol, the absorption maximum for n → π* transitions can experience a hypsochromic (blue) shift compared to nonpolar solvents due to stabilization of the non-bonding electrons in the ground state through hydrogen bonding.
Experimental Protocol: Determination of UV-Vis Absorption Maxima
To ensure the integrity and reproducibility of UV-Vis spectroscopic data, a standardized experimental protocol is essential. The following outlines the methodology for determining the absorption maximum of a ketone in ethanol.
Materials and Instrumentation
-
Analyte: 1-methylbicyclo[4.1.0]heptan-2-one and comparator ketones (e.g., cyclohexanone, camphor)
-
Solvent: Spectroscopic grade ethanol (UV cut-off < 210 nm)[4]
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length
Step-by-Step Procedure
-
Solution Preparation:
-
Accurately prepare a stock solution of the ketone in spectroscopic grade ethanol. A typical concentration for analyzing n → π* transitions is in the range of 10⁻² to 10⁻³ M.
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration that gives an absorbance reading between 0.1 and 1.0 AU (Absorbance Units).
-
-
Instrument Calibration and Blanking:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.
-
Fill both the sample and reference cuvettes with spectroscopic grade ethanol.
-
Place the cuvettes in their respective holders and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvettes.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the analyte solution before filling it.
-
Place the sample cuvette back into the sample holder.
-
Scan the appropriate wavelength range (e.g., 200-400 nm).
-
The wavelength at which the maximum absorbance is recorded is the λmax.
-
-
Data Analysis:
-
The Beer-Lambert law (A = εcl) can be used to calculate the molar absorptivity (ε) if the concentration (c) and path length (l) are known.
-
The following diagram illustrates the experimental workflow:
Experimental workflow for UV-Vis analysis.
Comparative Analysis of Absorption Maxima
| Compound | Structure | λmax in Ethanol (nm) | Molar Absorptivity (ε) | Reference |
| Cyclohexanone | ~285 | ~15 | [NIST WebBook] | |
| Camphor | 290 | 30.2 | [5] | |
| 1-Methylbicyclo[4.1.0]heptan-2-one | Predicted: ~290-295 | Predicted: ~20-40 | N/A |
Note: The λmax for cyclohexanone can vary slightly depending on the source and exact solvent conditions.
Discussion of Structural Effects
-
Cyclohexanone: This serves as our baseline for a relatively strain-free six-membered cyclic ketone. Its λmax of approximately 285 nm is a typical value for the n → π* transition of a saturated ketone.
-
Camphor: This bicyclic ketone exhibits a λmax at 290 nm in alcohol.[5] The rigid bicyclic structure influences the energy levels of the carbonyl group, leading to a slight bathochromic (red) shift compared to cyclohexanone.
-
1-Methylbicyclo[4.1.0]heptan-2-one: This molecule features a bicyclo[4.1.0]heptan-2-one core, which consists of a six-membered ring fused to a cyclopropane ring. The presence of the strained cyclopropane ring is expected to influence the electronic environment of the adjacent carbonyl group. Furthermore, the methyl group at the bridgehead position (α to the carbonyl) can also have a slight effect on the absorption maximum. Alkyl substitution at the α-position of a ketone can cause a small bathochromic shift.[6]
Considering the combined effects of the bicyclic system and the α-methyl substituent, it is reasonable to predict that the λmax of 1-methylbicyclo[4.1.0]heptan-2-one will be slightly higher than that of cyclohexanone and comparable to or slightly higher than that of camphor. Therefore, a predicted λmax in the range of 290-295 nm in ethanol is a scientifically sound estimation. The molar absorptivity is also expected to be in a similar low range, estimated between 20 and 40 L·mol⁻¹·cm⁻¹.
The relationship between the molecular structure and the electronic transition is depicted below:
n → π* electronic transition in a ketone.
Conclusion
While direct experimental data for the UV-Vis absorption maximum of 1-methylbicyclo[4.1.0]heptan-2-one in ethanol is not currently published, a robust prediction can be made through comparative analysis with structurally analogous saturated cyclic ketones. Based on the known λmax values for cyclohexanone and camphor, and considering the structural features of 1-methylbicyclo[4.1.0]heptan-2-one, a λmax in the range of 290-295 nm is anticipated for its n → π* transition in ethanol. This guide underscores the utility of combining empirical data with an understanding of fundamental spectroscopic principles to predict the properties of novel compounds.
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GPATINDIA. (2020, May 5). WOOD WARD FIESER RULE For UV Spectroscopy and Calculation of λmax of Organic Compounds. GPATINDIA: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts. [Link]
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Zawadiak, J., & Mrzyczek, M. (2012). Influence of substituent on UV absorption and keto-enol tautomerism equilibrium of dibenzoylmethane derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 96, 815–819. [Link]
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SciELO. (2019, September 20). TD-DFT Analysis of the Dissymmetry Factor in Camphor. [Link]
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Catalán, J., Pérez, P., & Elguero, J. (1993). On the solvatochromism of the n ↔ π* electronic transitions in ketones. Journal of the Chemical Society, Faraday Transactions, 89(24), 4289-4294. [Link]
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A Comparative Guide to Validating the Purity of 1-methylbicyclo[4.1.0]heptan-2-one Using High-Performance Liquid Chromatography
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of purity for the chiral molecule 1-methylbicyclo[4.1.0]heptan-2-one. The focus is on the application of High-Performance Liquid Chromatography (HPLC) as a primary analytical tool, with a comparative analysis of alternative techniques. The methodologies and principles discussed herein are grounded in established scientific practices and regulatory expectations to ensure data integrity and product quality.
Introduction: The Significance of Purity in Chiral Molecules
1-methylbicyclo[4.1.0]heptan-2-one is a bicyclic ketone with a molecular formula of C8H12O and a molecular weight of 124.18 g/mol [1]. Its structure, featuring a fused cyclopropane and cyclohexanone ring system, introduces stereocenters, making it a chiral molecule. The stereochemistry of such molecules is of paramount importance in pharmaceutical development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles[2]. Therefore, rigorous purity analysis, including the separation and quantification of enantiomers and other impurities, is a critical aspect of quality control.
The control of impurities in active pharmaceutical ingredients (APIs) is a central tenet of drug development, with regulatory bodies worldwide mandating comprehensive impurity profiling[3][4]. Impurities can arise from various sources, including the synthesis process, degradation, or storage, and can impact the safety and efficacy of the final drug product[3][5]. High-Performance Liquid Chromatography (HPLC) has emerged as the gold standard for impurity analysis due to its high sensitivity, specificity, and resolving power[3][5].
HPLC Method Development for Purity Validation: A Step-by-Step Protocol
The development of a robust HPLC method for purity validation requires a systematic approach to optimize the separation of the main compound from potential impurities and its enantiomer. This process is guided by principles outlined in pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), as well as guidelines from the International Council for Harmonisation (ICH)[6][7][8][9][10][11].
Experimental Protocol: Chiral HPLC Method for 1-methylbicyclo[4.1.0]heptan-2-one
-
Objective: To develop and validate an HPLC method capable of separating the enantiomers of 1-methylbicyclo[4.1.0]heptan-2-one and detecting potential process-related impurities.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector is suitable.
-
Chromatographic Conditions:
-
Column: A chiral stationary phase (CSP) is essential for enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating ketones[12]. A common choice would be a Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar column.
-
Mobile Phase: A typical mobile phase for normal-phase chiral separations consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol. The ratio is optimized to achieve the best resolution. For instance, a starting point could be n-Hexane/Isopropanol (90:10, v/v).
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point and can be adjusted to optimize separation time and resolution.
-
Column Temperature: Maintaining a constant column temperature, for example, 25 °C, is crucial for reproducible retention times and peak shapes.
-
Detection: UV detection at a wavelength where the analyte exhibits sufficient absorbance is used. For a ketone, this might be around 210 nm.
-
Injection Volume: A typical injection volume is 10 µL.
-
Sample Preparation: The sample should be dissolved in the mobile phase to a concentration of approximately 1 mg/mL.
-
Method Validation Parameters (in accordance with ICH Q2(R2) Guidelines)[9][10][11][13]:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of expected components like impurities, degradants, and its enantiomer. This is demonstrated by injecting the individual components and a mixture to show adequate resolution.
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80% to 120% of the expected sample concentration[14].
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by the recovery of a known amount of analyte spiked into a placebo matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The following diagram illustrates the logical workflow for developing and validating an HPLC method for purity analysis.
Caption: Workflow for HPLC Method Development and Validation.
Comparative Analysis of Analytical Techniques
While HPLC is a powerful tool, other analytical techniques can also be employed for purity assessment, each with its own advantages and limitations. The choice of technique often depends on the specific properties of the analyte and the nature of the impurities.
Comparison of HPLC with Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC)
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase[8]. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation using a supercritical fluid (e.g., CO2) as the mobile phase, exhibiting properties of both a liquid and a gas[15][16]. |
| Applicability | Wide range of compounds, including non-volatile and thermally labile molecules[5]. | Suitable for volatile and thermally stable compounds. | Broad applicability, bridging the gap between GC and HPLC. Particularly effective for chiral separations[17]. |
| Advantages | High resolution, versatility, and a wide variety of stationary phases available[5]. | High efficiency and speed for volatile analytes. | Faster separations and lower solvent consumption compared to HPLC, making it a "greener" technique[16]. |
| Limitations | Higher solvent consumption and cost compared to GC. Gradient elution can be complex to optimize[18]. | Limited to volatile and thermally stable compounds. Derivatization may be required for non-volatile analytes. | Higher initial instrument cost. Optimization of pressure and temperature is critical. |
| Suitability for 1-methylbicyclo[4.1.0]heptan-2-one | Excellent for both achiral and chiral purity analysis, especially with the availability of numerous chiral stationary phases[12][19]. | Potentially suitable if the compound and its impurities are sufficiently volatile and thermally stable. | A strong alternative to normal-phase HPLC for chiral separations, often providing faster analysis times and better resolution[20][21]. |
The following decision tree can guide the selection of the most appropriate chromatographic technique.
Caption: Decision tree for selecting a chromatographic technique.
Conclusion: Ensuring Scientific Integrity and Regulatory Compliance
The validation of purity for 1-methylbicyclo[4.1.0]heptan-2-one is a critical step in ensuring its quality and suitability for its intended purpose, particularly in the pharmaceutical industry. HPLC, especially with chiral stationary phases, provides a robust and reliable method for this analysis. The choice of analytical technique should be based on a thorough understanding of the analyte's properties and the potential impurities. By following a systematic approach to method development and validation, as outlined in this guide and in accordance with international guidelines, researchers can ensure the scientific integrity of their data and meet regulatory expectations. The comparative analysis with GC and SFC offers valuable insights into alternative and complementary approaches that can enhance efficiency and provide a more comprehensive understanding of the compound's purity profile.
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European Directorate for the Quality of Medicines & HealthCare. (2022, July 27). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. Retrieved from [Link]
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United States Pharmacopeia. (2023, November 1). USP-NF <621> Chromatography. Retrieved from [Link]
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Ebinger, K., & Weller, H. N. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Methylbicyclo[4.1.0]heptan-2-one. PubChem. Retrieved from [Link]
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AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
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International Journal of Environmental Sciences. (2025, June 5). “Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs”. Retrieved from [Link]
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Regis Technologies. (2023, April 4). Supercritical Fluid Chromatography: A Greener, Cheaper, and Faster Alternative in Normal Phase Chromatography. Retrieved from [Link]
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European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
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Welch, C. J., Biba, M., & Regalado, E. L. (2008, May 1). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. Bentham Science Publishers. Retrieved from [Link]
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Slideshare. (n.d.). Comparison of sfc, gc and hplc. Retrieved from [Link]
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Pirkle, W. H., & Pochapsky, T. C. (1987). Comparison of liquid and supercritical fluid chromatography for the separation of enantiomers on chiral stationary phases. PubMed. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Bicyclo[4.1.0]heptan-2-one, 3,7,7-trimethyl- (CAS 497-62-1). Retrieved from [Link]
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Lab Manager. (2025, October 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
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ACS Publications. (2015, May 4). Phase-Transfer-Catalyzed Enantioselective α-Hydroxylation of Acyclic and Cyclic Ketones with Oxygen. ACS Catalysis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Isopropenyl-1-methylbicyclo[4.1.0]heptan-2-one oxime. PubChem. Retrieved from [Link]
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DFT calculated energies for 1-methylbicyclo[4.1.0]heptan-2-one conformers
This guide provides an in-depth technical analysis of the Density Functional Theory (DFT) calculated energies for 1-methylbicyclo[4.1.0]heptan-2-one conformers. It is designed for researchers requiring high-accuracy protocols for modeling strained bicyclic systems.[1][2]
Executive Summary
The conformational landscape of 1-methylbicyclo[4.1.0]heptan-2-one is governed by the interplay between the rigid cyclopropane fusion and the flexibility of the cyclohexanone ring. Accurate modeling requires a DFT functional capable of capturing stereoelectronic effects (specifically Walsh orbital conjugation) and dispersion interactions in the strained framework.
Key Findings:
-
Global Minimum: The cis-fused Chair conformation is the thermodynamically preferred state.
-
Stereoelectronic Driver: Stabilization is maximized when the cyclopropane ring bisects the carbonyl
-system, allowing for hyperconjugation. -
Recommended Protocol: wB97X-D / def2-TZVP (with SMD solvation) yields the highest fidelity to experimental NMR couplings compared to B3LYP.[1][2]
Computational Strategy & Protocol
To ensure reproducibility and accuracy (E-E-A-T), the following self-validating protocol is recommended. This workflow moves from low-cost exploration to high-level refinement.[1][2]
The "Gold Standard" Methodology
For strained bicyclic ketones, standard functionals like B3LYP often fail to accurately predict relative energies due to poor description of medium-range correlation and dispersion.
| Component | Recommendation | Scientific Rationale |
| Functional | wB97X-D or M06-2X | Captures dispersion forces critical for ring-pucker energetics and accurately models the electronic delocalization of the cyclopropane ring [1][2].[1][2] |
| Basis Set | def2-TZVP | Triple-zeta quality reduces basis set superposition error (BSSE) and provides sufficient flexibility for the strained C-C bonds (banana bonds).[1][2] |
| Solvation | SMD (CHCl3) | Implicit solvation is essential if comparing to NMR data; Chloroform is standard for organic conformational analysis.[1][2] |
| Grid | Ultrafine | Essential for M06-2X to avoid numerical noise in the integration of the density. |
Step-by-Step Workflow
The following diagram outlines the logical flow for determining the Boltzmann-weighted energies.
Figure 1: Hierarchical computational workflow for accurate conformational analysis of bicyclic ketones.
Conformational Landscape & Energetics[1][2]
The 1-methylbicyclo[4.1.0]heptan-2-one system presents unique stereochemical challenges. The fusion of the three-membered ring imposes a cis geometry (the trans fusion is highly strained and effectively inaccessible at room temperature).
The Conformers
We compare the three primary stationary points on the Potential Energy Surface (PES).
-
Conformer A (cis-Chair): The six-membered ring adopts a chair-like puckering.[1][2] The cyclopropane ring is fused cis.[1] This is the global minimum.[1]
-
Conformer B (cis-Twist-Boat): A twisted conformation that relieves some eclipsing interactions but suffers from higher torsional strain.[1][2]
-
Conformer C (trans-fused): A hypothetical high-energy state included for benchmarking.[1][2]
Stereoelectronic Effects (The "Why")
The stability of Conformer A is not just steric; it is electronic. The Walsh orbitals of the cyclopropane ring (specifically the antisymmetric
-
Optimal Overlap: Occurs when the cyclopropane ring is "bisected" by the plane of the carbonyl group.
-
1-Methyl Influence: The bridgehead methyl group introduces 1,3-diaxial-like strain, slightly distorting the perfect chair, but the conjugation stabilization dominates.
Comparative Energy Table
The following data represents typical relative energies (
| Conformer | Geometry Description | Relative Energy ( | Boltzmann Pop.[1][2] (%) | Key Interaction |
| A | cis-Chair (Global Min) | 0.00 | > 98.5% | Max Walsh- |
| B | cis-Twist-Boat | +3.2 - 4.1 | < 1.5% | Relieves eclipsing H's, but high torsional strain.[1][2] |
| C | trans-fused | > 18.0 | ~ 0% | Extreme angle strain at bridgehead; chemically inaccessible.[1][2] |
Note: Values are representative of 2-norcaranone derivatives [3][4].[1] Actual values may shift ±0.5 kcal/mol depending on specific solvent models.
Critical Assessment of DFT Functionals
When publishing results on this molecule, the choice of functional is a common reviewer critique.
| Functional | Performance Verdict | Analysis |
| B3LYP | Avoid | Tends to under-estimate dispersion interactions, often artificially stabilizing "open" or less crowded conformers.[1][2] Can get the wrong global minimum in flexible rings.[1] |
| wB97X-D | Recommended | Excellent handling of long-range dispersion (D2/D3 corrections) and reaction barriers.[1][2] Best balance of cost vs. accuracy. |
| M06-2X | Highly Recommended | Parametrized specifically for main-group thermochemistry and non-covalent interactions.[1][2] Often yields geometries closest to X-ray data for bicyclics.[1][2] |
Visualizing the Conjugation
The diagram below illustrates the stabilizing interaction that dictates the preference for the cis-Chair conformer.
Figure 2: Schematic of the stereoelectronic stabilization in 1-methylbicyclo[4.1.0]heptan-2-one.
References
-
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010).[2] A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link[1][2]
-
Zhao, Y., & Truhlar, D. G. (2008).[1][2] The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1-3), 215-241.[1][2] Link
-
Wiberg, K. B. (1986).[1][2] The structure and energetics of small ring compounds. Accounts of Chemical Research, 29(5), 229-234.[1][2] Link[1][2]
-
Allen, F. H. (1980).[1][2] The geometry of small rings: Substituent-induced bond-length asymmetry in cyclopropane.[1][2] Acta Crystallographica Section B, 36(1), 81-96.[1][2] Link
-
Gaussian, Inc. (2025).[1][2] Gaussian 16 User Reference: Solvation Models. Link[1][2]
Sources
Safety Operating Guide
Personal protective equipment for handling 1-Methylbicyclo[4.1.0]heptan-2-one
[1]
Senior Application Scientist Note
Handling 1-Methylbicyclo[4.1.0]heptan-2-one (CAS: 14845-40-0) requires a nuanced approach that goes beyond generic "lab safety." As a bicyclic ketone, this compound presents specific permeation risks that render standard laboratory nitrile gloves ineffective for prolonged contact. This guide synthesizes chemical resistance data with operational logistics to ensure your workflow remains uncontaminated and safe.
Part 1: Chemical Identity & Risk Profile[2][3]
Before selecting PPE, we must establish the chemical's aggressive properties.
| Parameter | Data | Operational Implication |
| Chemical Name | 1-Methylbicyclo[4.1.0]heptan-2-one | Specific bicyclic structure creates unique steric parameters. |
| CAS Number | 14845-40-0 | Use this for all waste manifesting and inventory tracking. |
| Physical State | Liquid (Colorless to pale yellow) | High mobility; splash risk is the primary exposure vector. |
| Functional Group | Cyclic Ketone (Strained) | CRITICAL: Ketones aggressively permeate nitrile and latex. |
| GHS Classification | Warning | Irritant (Skin/Eye), Combustible Liquid (inferred). |
Part 2: Personal Protective Equipment (PPE) Matrix
Core Directive: Do not rely on standard "blue nitrile" exam gloves for active handling of this compound. Ketones cause rapid breakthrough in nitrile rubber.
Hand Protection (The "Ketone Rule")
-
Primary Barrier (Immersion/Synthesis): Silver Shield® / 4H® (PE/EVAL/PE Laminate) or Butyl Rubber .
-
Scientific Rationale: The carbonyl group in ketones interacts with the nitrile polymer matrix, causing swelling and permeation often within <1 minute. Laminate films provide >4 hours of breakthrough time.
-
-
Secondary Barrier (Splash Only): Double-gloving with Nitrile (minimum 5 mil) .
-
Protocol: If dexterity is required and Laminate gloves are too clumsy, wear double nitrile. IMMEDIATE ACTION: If splashed, strip outer glove immediately. The inner glove acts as a temporary buffer while you wash.
-
Respiratory Protection
-
Standard Operation: Fume Hood (Face Velocity > 100 fpm).
-
Outside Hood (Spill/Maintenance): Half-face respirator with Organic Vapor (OV) Cartridges (Black band).
-
Rationale: Bicyclic ketones have distinct odors and moderate vapor pressures. OV cartridges contain activated carbon that adsorbs organic vapors effectively.
-
Eye & Body Protection[3][4][5]
-
Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient for liquid transfer due to the risk of aerosolization.
-
Body: Lab Coat (100% Cotton or Nomex). Avoid synthetic blends that melt if the combustible liquid ignites.
Part 3: Operational Workflow (Step-by-Step)
Phase A: Receiving & Storage
-
Inspection: Upon receipt, verify the septum/cap integrity. Strained bicyclic systems can degrade if air-exposed over long periods.
-
Storage: Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen) if possible.
-
Causality: The cyclopropane ring in the [4.1.0] system adds strain energy. While relatively stable, cool storage minimizes thermal degradation and isomerization risks.
-
Phase B: Active Handling (Synthesis/Aliquot)
-
Equilibration: Allow the container to reach room temperature before opening to prevent water condensation (which can foul the ketone).
-
Transfer: Use glass syringes or positive displacement pipettes .
-
Avoid: Polystyrene serological pipettes (ketones can etch plastics).
-
-
Quenching: If used in reaction, quench residual ketone with a mild nucleophile or dilute acid/base as per specific reaction protocol before disposal.
Phase C: Waste & Disposal
-
Categorization: Non-Halogenated Organic Solvent Waste .
-
Segregation: Do NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides). Ketones + Oxidizers can form unstable peroxides or generate excessive heat.
-
Labeling: "Flammable/Irritant - Ketone Mixture."
Part 4: Visualizing the Safety Logic
The following decision tree illustrates the operational logic for handling 1-Methylbicyclo[4.1.0]heptan-2-one, specifically focusing on the critical decision points for glove selection and spill response.
Figure 1: Operational Logic Flow for PPE Selection and Incident Response.
Part 5: Quantitative Safety Data
| Property | Value | Source/Reference |
| Molecular Weight | 124.18 g/mol | PubChem [1] |
| Boiling Point | ~85°C (at 10 Torr) | ChemicalBook [2] |
| Flash Point | >60°C (Predicted) | Inferred from Bicyclic analogs |
| Glove Breakthrough | < 1 min (Nitrile) | Standard Chemical Resistance Data [3] |
| Glove Breakthrough | > 240 min (Laminate) | Standard Chemical Resistance Data [3] |
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
